molecular formula C6H8BrNS B1373929 5-Bromo-4-isopropylthiazole CAS No. 1025700-46-2

5-Bromo-4-isopropylthiazole

Cat. No.: B1373929
CAS No.: 1025700-46-2
M. Wt: 206.11 g/mol
InChI Key: AGLUHAQVFQKYLK-UHFFFAOYSA-N
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Description

5-Bromo-4-isopropylthiazole (CAS 1025700-46-2) is a high-purity brominated thiazole derivative offered for research and development purposes. This compound, with the molecular formula C 6 H 8 BrNS and a molecular weight of 206.103 g/mol, is characterized by its density of 1.5±0.1 g/cm 3 and a boiling point of 235.5±20.0 °C at 760 mmHg . As a building block in organic synthesis, this compound serves as a key intermediate for the exploration of novel chemical entities. Thiazole derivatives are prominent in medicinal chemistry due to their diverse biological activities . Specifically, brominated thiazoles are valuable precursors in cross-coupling reactions and for further functionalization to create libraries of compounds for biological screening . Research into analogous thiazole-based structures has demonstrated potential in various areas, including the development of topoisomerase IB inhibitors and cytotoxic agents against cancer cell lines, highlighting the significance of the thiazole core in pharmaceutical research . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-propan-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS/c1-4(2)5-6(7)9-3-8-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLUHAQVFQKYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(SC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732012
Record name 5-Bromo-4-(propan-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025700-46-2
Record name 5-Bromo-4-(propan-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-4-isopropylthiazole: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1025700-46-2 Molecular Formula: C₆H₈BrNS Molecular Weight: 206.10 g/mol

Introduction for the Research Professional

5-Bromo-4-isopropylthiazole is a substituted heterocyclic compound that holds significant potential as a versatile intermediate in the fields of pharmaceutical and agrochemical research. The thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in a wide range of biological interactions.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of this compound, including its chemical properties, a detailed putative synthesis, expected spectral characteristics, and its potential applications as a synthetic building block. While extensive experimental data for this specific compound is limited in publicly available literature, this document extrapolates from the well-established chemistry of related thiazole derivatives to provide a robust framework for its use in research and development.

Physicochemical and Spectral Properties

Detailed experimental data for this compound is not widely published. The following table summarizes available data from chemical suppliers and predicted values based on the analysis of analogous compounds.

PropertyValue/PredictionSource(s)
CAS Number 1025700-46-2
Molecular Formula C₆H₈BrNS[2]
Molecular Weight 206.10 g/mol [2]
Appearance Pale-yellow to brown liquid (inferred from similar compounds)[3]
Storage Room temperature, dry, inert atmosphere[2]
Predicted Density ~1.5 g/cm³
Predicted Boiling Point >200 °C at 760 mmHg
Predicted Solubility Soluble in polar organic solvents[4]
Expected Spectral Characterization

Based on the structure and data from analogous compounds, the following spectral characteristics are anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show a doublet for the two methyl groups of the isopropyl moiety and a septet for the methine proton. The thiazole ring proton at the 2-position, if present, would likely appear as a singlet in the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the isopropyl group's methyl and methine carbons, as well as signals for the C2, C4, and C5 carbons of the thiazole ring.

  • Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity for the molecular ion (M⁺ and M+2). Key fragmentation patterns would likely involve the loss of the isopropyl group.[5]

Synthesis and Reaction Mechanisms

The synthesis of this compound is not explicitly detailed in the surveyed literature. However, a logical and well-established synthetic route can be proposed based on the Hantzsch thiazole synthesis, followed by a regioselective bromination of the resulting 4-isopropylthiazole intermediate.

Proposed Synthetic Pathway

Synthesis_of_this compound Proposed Synthetic Pathway for this compound thioamide Thioisobutyramide intermediate 4-Isopropylthiazole thioamide->intermediate Hantzsch Thiazole Synthesis haloketone 1-Bromo-3-methyl-2-butanone haloketone->intermediate product This compound intermediate->product Electrophilic Bromination brominating_agent N-Bromosuccinimide (NBS) brominating_agent->product Reactivity_of_this compound Key Cross-Coupling Reactions start_material This compound suzuki_product 5-Aryl-4-isopropylthiazole start_material->suzuki_product Suzuki Coupling (Pd catalyst, base) buchwald_product 5-Amino-4-isopropylthiazole Derivative start_material->buchwald_product Buchwald-Hartwig Amination (Pd catalyst, base) boronic_acid Aryl/Heteroaryl Boronic Acid/Ester boronic_acid->suzuki_product amine Primary/Secondary Amine amine->buchwald_product

Sources

Introduction to 5-Bromo-4-isopropylthiazole: A Versatile Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-isopropylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a key intermediate in the synthesis of agrochemicals and pharmaceuticals. As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights into the experimental methodologies and the scientific rationale behind them.

This compound is a substituted thiazole derivative with significant potential in synthetic chemistry. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The presence of a bromine atom at the 5-position and an isopropyl group at the 4-position offers synthetic handles for further molecular elaboration, making it a valuable building block for the creation of diverse chemical libraries for drug discovery and agrochemical development.[1] Specifically, the bromo- and isopropyl- groups allow for functionalization through cross-coupling reactions, and its structure is utilized in Structure-Activity Relationship (SAR) studies to modulate the biological activity of lead compounds.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis, purification, and formulation.

PropertyValue/PredictionSource
Molecular Formula C₆H₈BrNS[1]
Molecular Weight 206.10 g/mol [1]
CAS Number 1025700-46-2[1]
Appearance Predicted to be a solid at room temperature.
Melting Point Experimental data not readily available. Predicted to be a low-melting solid.
Boiling Point Experimental data not readily available.
Solubility Predicted to be soluble in polar aprotic and some polar protic organic solvents. Low solubility in water and nonpolar solvents.
pKa Predicted to be weakly basic due to the nitrogen atom in the thiazole ring.

Experimental Protocols for Physicochemical Characterization

The following section details the experimental methodologies for determining the key physicochemical properties of this compound. The rationale behind each step is provided to ensure a deep understanding of the process.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0°C).

Methodology:

  • Sample Preparation: A small amount of crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

    • The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

Causality: A slow heating rate near the melting point is crucial for an accurate determination. Rapid heating can lead to a lag between the temperature of the heating block and the sample, resulting in an artificially wide and elevated melting range.

Solubility Profile Determination

Understanding the solubility of this compound in various solvents is essential for reaction setup, workup, purification, and formulation.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be tested, including:

    • Polar Protic: Water, Methanol, Ethanol

    • Polar Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Acetone

    • Nonpolar: Hexane, Toluene, Dichloromethane

  • Procedure:

    • To a series of small, labeled test tubes, add a pre-weighed amount of this compound (e.g., 10 mg).

    • Add a measured volume of the selected solvent (e.g., 1 mL) to each tube.

    • Vigorously agitate the tubes at a constant temperature (e.g., 25°C) for a set period (e.g., 1 minute).

    • Visually inspect for complete dissolution. If the solid dissolves, the compound is considered soluble at that concentration. If not, the process can be repeated with smaller amounts of solute or larger volumes of solvent to determine the approximate solubility.

Causality: The principle of "like dissolves like" governs solubility. The thiazole ring and the nitrogen atom in this compound introduce polarity, suggesting good solubility in polar solvents. The nonpolar isopropyl group and the bromine atom may impart some solubility in less polar organic solvents.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

  • Expected Signals:

    • Isopropyl Protons: A doublet for the six methyl protons (around 1.2-1.4 ppm) and a septet for the methine proton (around 3.0-3.3 ppm).

    • Thiazole Proton: A singlet for the proton at the 2-position of the thiazole ring (around 8.5-9.0 ppm). The exact chemical shift will be influenced by the electronic effects of the bromine and isopropyl substituents.

¹³C NMR Spectroscopy:

  • Expected Signals:

    • Isopropyl Carbons: Two signals, one for the methyl carbons (around 23 ppm) and one for the methine carbon (around 30 ppm).

    • Thiazole Carbons: Three signals for the carbon atoms of the thiazole ring. The carbon bearing the bromine (C5) would be expected at a lower field (around 110-120 ppm), while the other two carbons would appear at higher fields (C4 around 150-160 ppm and C2 around 150-155 ppm).

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation:

  • Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of this compound (m/z = 206 and 208 in an approximate 1:1 ratio due to the isotopic abundance of ⁷⁹Br and ⁸¹Br).

  • Major Fragments: Loss of the isopropyl group ([M-C₃H₇]⁺), loss of bromine ([M-Br]⁺), and cleavage of the thiazole ring.

Experimental Protocol:

  • Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured.

Synthesis and Reactivity

Synthesis:

The synthesis of this compound can be approached through established methods for thiazole ring formation, such as the Hantzsch thiazole synthesis.[2] A plausible route would involve the reaction of a thioamide with an α-haloketone. Subsequent bromination at the 5-position, a common reaction for thiazoles, would yield the final product.[3][4]

Reactivity:

The bromine atom at the 5-position is a key functional group for further synthetic transformations. It can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position. The isopropyl group is generally stable under many reaction conditions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of this compound.

G cluster_synthesis Synthesis & Purification cluster_physicochemical Physicochemical Characterization cluster_spectroscopic Spectroscopic Analysis synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification mp Melting Point Determination purification->mp sol Solubility Profiling purification->sol nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry purification->ms final_analysis Data Analysis & Structure Confirmation mp->final_analysis sol->final_analysis nmr->final_analysis ms->final_analysis

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and agrochemical research. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with detailed experimental protocols for their determination. By understanding these properties and the rationale behind the analytical techniques, researchers can effectively utilize this compound in their synthetic endeavors.

References

  • The Royal Society of Chemistry. (2024). Supporting Information for a publication. Retrieved from [Link]

  • PubChem. (n.d.). 4-Thiazolecarboxylic acid, 5-amino-2-bromo-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-methyl-1,3-thiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471–1474.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Bromo-4-dideuteriopent-1-ene. John Wiley & Sons, Inc. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • PubMed. (2010). Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents. National Center for Biotechnology Information. Retrieved from [Link]

  • Chegg.com. (2021). Label the 1H NMR Spectrum for 5-bromovanillin. Retrieved from [Link]

  • Shukla, A. P., & Verma, V. (2020). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 4444-4457.
  • National Center for Biotechnology Information. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PubMed Central. Retrieved from [Link]

  • Medicines for All Institute (M4ALL). (2023). Summary of Process Development Work on the Tuberculosis Drug Pretomanid. Virginia Commonwealth University.
  • PubChem. (n.d.). 5-Bromo-4-cyclooctyl-4-methyltriazolidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wiley-VCH. (2007).
  • MD Topology. (n.d.). 5-Bromovanillin. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • ResearchGate. (n.d.). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016).
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Sources

An In-depth Technical Guide to 5-Bromo-4-isopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-isopropylthiazole is a substituted thiazole derivative that holds significant potential as a versatile building block in the fields of medicinal chemistry and agrochemical synthesis. The thiazole ring is a well-established pharmacophore present in a wide array of biologically active compounds. The strategic placement of a bromine atom and an isopropyl group on the thiazole core provides multiple avenues for synthetic diversification, making it a valuable intermediate for the generation of novel molecular entities with tailored properties. This guide provides a comprehensive overview of the molecular and chemical properties of this compound, its synthetic utility, and its potential applications in research and development.

Molecular and Chemical Properties

The fundamental molecular and chemical identifiers for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₈BrNS[1]
Molecular Weight 206.10 g/mol [1]
CAS Number 1025700-46-2[1]
MDL Number MFCD18070981[1]

Due to the limited availability of publicly accessible experimental data for this compound, a comprehensive profile of its physical properties is not available. However, based on its structure and the properties of similar compounds, it is predicted to be a liquid or a low-melting solid at room temperature.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not extensively documented in peer-reviewed literature, a plausible synthetic route can be conceptualized based on established methods for thiazole synthesis. One common and effective method is the Hantzsch thiazole synthesis.

A proposed synthetic workflow for this compound is outlined below:

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3-bromo-3-methyl-2-butanone 3-Bromo-3-methyl-2-butanone hantzsch_synthesis Hantzsch Thiazole Synthesis 3-bromo-3-methyl-2-butanone->hantzsch_synthesis α-haloketone thioformamide Thioformamide thioformamide->hantzsch_synthesis thioamide product This compound hantzsch_synthesis->product Cyclocondensation

Caption: Proposed Hantzsch synthesis of this compound.

Experimental Protocol: Proposed Hantzsch Synthesis
  • Reaction Setup: To a solution of an appropriate thioamide (e.g., thioformamide) in a suitable solvent such as ethanol or a mixture of ethanol and water, add an equimolar amount of an α-haloketone (e.g., 3-bromo-3-methyl-2-butanone).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The final product can be purified by column chromatography on silica gel.

The bromine atom at the 5-position of the thiazole ring is a key functional handle for a variety of cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings.[2][3][4][5][6] This allows for the introduction of a wide range of substituents at this position, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules for both agrochemical and pharmaceutical applications.[1]

  • Agrochemicals: The thiazole scaffold is a component of various fungicides and insecticides. The ability to functionalize this compound through its bromo group allows for the synthesis of novel derivatives with potential pesticidal activity.[1]

  • Pharmaceuticals: In medicinal chemistry, this compound is a valuable building block for the synthesis of heterocyclic compounds. The thiazole nucleus is present in numerous approved drugs with a wide range of therapeutic activities. The bromo and isopropyl groups on this compound can be modified to optimize biological activity, selectivity, and pharmacokinetic properties of lead compounds in drug discovery projects.[1]

Safety and Handling

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for agrochemical and pharmaceutical research. Its molecular structure, featuring a reactive bromine atom, provides a facile entry point for a wide range of chemical modifications. While detailed experimental data for this specific compound is limited, its utility can be inferred from the well-established chemistry and biological importance of the substituted thiazole scaffold. Further investigation into the synthesis, reactivity, and biological applications of derivatives of this compound is warranted to fully explore its potential in various fields of chemical science.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-4-chloro-3-indoxyl-N-acetyl-β-D-glucosaminide. Retrieved from [Link]

  • Carl ROTH. (2024, March 2). Safety Data Sheet: 5-Bromo-4-chloro-3-indolyl phosphate disodium salt. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Axxence Aromatic GmbH. (2023, June 14). natural 2-isopropyl-4-methylthiazole. Retrieved from [Link]

  • Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5789–5795.
  • Gulea, M., et al. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4539.
  • An-Najah National University. (n.d.). Synthesis, characterization & biological activity of Isopropyl Thiazole derivatives of the natural products Distamycin & Proximicin. Retrieved from [Link]

  • Rekha, et al. (2025). Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) and in vitro Anticancer Activity of (E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one. Asian Journal of Chemistry, 37(8), 2059-2066.
  • Bach, T., & Heuser, S. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of organic chemistry, 67(16), 5789–5795.
  • Kumar, G. S., et al. (2011). Synthesis of new 4-isopropylthiazole hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents. European journal of medicinal chemistry, 46(9), 4268–4278.
  • Beilstein Archives. (n.d.). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions.
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • ResearchGate. (n.d.).
  • Al-Amiery, A. A., et al. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Journal of the Turkish Chemical Society, Section A: Chemistry, 12(3), 633-644.
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • Mrozek, A., et al. (2000). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Die Pharmazie, 55(5), 339–344.
  • Kumar, G. S., et al. (2010). Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents. European journal of medicinal chemistry, 45(5), 2045–2051.
  • BenchChem. (n.d.). An In-depth Technical Guide to 5-Bromo-4-isopropylthiazol-2-amine: Chemical Properties and Synthetic Methodologies.
  • PubChem. (n.d.). 5-Bromo-4-isopropylthiazol-2-amine. Retrieved from [Link]

Sources

Navigating the Solubility Landscape of 5-Bromo-4-isopropylthiazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Technical Guide on the Solubility of 5-Bromo-4-isopropylthiazole in Organic Solvents for Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide offers a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive published experimental data for this specific compound, this guide provides a robust predictive framework based on established chemical principles, analysis of structurally similar molecules, and detailed methodologies for empirical determination. This document serves as an essential resource for scientists engaged in synthesis, purification, formulation, and screening of this compound and its derivatives.

Understanding the Molecule: Physicochemical Properties of this compound

A molecule's solubility is fundamentally governed by its physicochemical properties. This compound is a substituted thiazole with a molecular formula of C₆H₈BrNS and a molecular weight of approximately 206.10 g/mol .[1] The structure, featuring a moderately polar thiazole ring, a nonpolar isopropyl group, and a bromine atom, results in an amphiphilic character that dictates its interaction with various solvents. The principle of "like dissolves like" is paramount in predicting its solubility profile. It is anticipated that the compound will exhibit greater solubility in solvents of intermediate polarity and will be less soluble in highly polar or very nonpolar solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₈BrNS[1]
Molecular Weight 206.10 g/mol [1]
Appearance Not explicitly stated, likely a solid or liquid
Predicted Polarity Moderately polarInferred from structure
Hydrogen Bond Donor NoInferred from structure
Hydrogen Bond Acceptor Yes (Nitrogen and Sulfur atoms)Inferred from structure

Predicted Solubility Profile

It is predicted that this compound will exhibit good solubility in moderately polar aprotic solvents and some polar protic solvents. Its solubility is expected to be limited in highly polar solvents like water and in nonpolar hydrocarbon solvents.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents at Ambient Temperature (25°C)

SolventSolvent ClassPredicted Qualitative SolubilityRationale
Dimethyl Sulfoxide (DMSO) Polar AproticHighHigh polarity and ability to engage in dipole-dipole interactions.
N,N-Dimethylformamide (DMF) Polar AproticHighSimilar to DMSO, a highly polar aprotic solvent.
Tetrahydrofuran (THF) Polar Aprotic (Ethereal)Moderate to HighGood balance of polarity to solvate the thiazole ring without being too polar.
Dichloromethane (DCM) HalogenatedModerate to HighEffective at dissolving a wide range of organic compounds.
Acetone KetoneModerateA moderately polar aprotic solvent.
Ethyl Acetate EsterModerateA moderately polar aprotic solvent.
Methanol Polar ProticModerateCapable of hydrogen bonding with the nitrogen and sulfur atoms.
Ethanol Polar ProticModerateSimilar to methanol, but slightly less polar.
Isopropanol Polar ProticModerate to LowIncreased nonpolar character compared to methanol and ethanol.
Acetonitrile NitrileModerate to LowPolar aprotic solvent, but may be less effective than DMSO or DMF.
Toluene Aromatic HydrocarbonLowPrimarily nonpolar, limited interaction with the polar thiazole ring.
Hexanes Aliphatic HydrocarbonLowHighly nonpolar, poor solvent for a moderately polar compound.
Water Polar ProticVery LowThe nonpolar isopropyl and bromo groups are expected to significantly limit aqueous solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the predictive nature of the available data, empirical determination of solubility is crucial for any research or development application. The following is a standardized protocol for determining the solubility of this compound in a given organic solvent.

Materials and Equipment
  • This compound (solid or liquid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Calibrated volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add a known volume of solvent to a vial A->B Step 1 C Seal vial and vortex thoroughly B->C D Equilibrate at a constant temperature (e.g., 25°C) for a set time (e.g., 24-48 hours) with agitation C->D Step 2 E Centrifuge to separate undissolved solid D->E F Carefully collect a known volume of the supernatant E->F Step 3 G Dilute the supernatant with a suitable solvent F->G H Analyze by a calibrated analytical method (e.g., HPLC, GC) G->H Step 4 I Calculate concentration against a standard curve H->I Step 5 G cluster_solute This compound cluster_solvent Solvent cluster_interactions Intermolecular Forces Solute Thiazole Ring (Polar) Isopropyl Group (Nonpolar) Bromo Group (Polarizable) Dipole Dipole-Dipole Solute->Dipole interacts with VDW Van der Waals Solute->VDW interacts with HBond Hydrogen Bonding (Acceptor) Solute->HBond can accept Solvent Polar/Nonpolar Moieties H-bond donors/acceptors Solvent->Dipole interacts via Solvent->VDW interacts via Solvent->HBond can donate Solubility Solubility Dipole->Solubility VDW->Solubility HBond->Solubility

Figure 2: Intermolecular forces governing the solubility of this compound.

  • Dipole-Dipole Interactions: The polar thiazole ring can engage in dipole-dipole interactions with polar solvent molecules.

  • Van der Waals Forces: The nonpolar isopropyl group and the overall molecule will interact with solvent molecules through London dispersion forces, a type of van der Waals force. These interactions are more significant with nonpolar solvents.

  • Hydrogen Bonding: While this compound does not have a hydrogen bond donor, the nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors, interacting with protic solvents like alcohols.

A solvent that can effectively engage in a combination of these interactions will be a good solvent for this compound.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While a predictive approach is necessitated by the current lack of experimental data, the provided framework and detailed experimental protocol empower researchers to make informed decisions regarding solvent selection and to generate reliable, quantitative solubility data.

Future work should focus on the systematic experimental determination of the solubility of this compound in a broad range of organic solvents at various temperatures. This data will be invaluable for the development of robust quantitative structure-property relationship (QSPR) models, which can further aid in the prediction of solubility for novel thiazole derivatives. [3][4]

References

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Spectroscopic Characterization of 5-Bromo-4-isopropylthiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. Thiazole derivatives, in particular, represent a privileged scaffold, exhibiting a wide array of biological activities. 5-Bromo-4-isopropylthiazole is a key intermediate in the synthesis of various biologically active molecules, making its unambiguous characterization paramount.[1] This technical guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural verification of this compound. The following sections will delve into the theoretical underpinnings of each method, present predicted spectral data, and offer insights into the experimental protocols, thereby providing researchers and scientists with a robust framework for their analytical workflows.

Molecular Structure and Isotopic Considerations

A foundational understanding of the molecular structure is essential before delving into its spectroscopic signatures. This compound consists of a five-membered thiazole ring substituted with a bromine atom at the 5-position and an isopropyl group at the 4-position. The presence of bromine, with its two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, imparts a characteristic isotopic pattern in mass spectrometry, serving as a key diagnostic feature.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons. For this compound, we can predict the following signals:

Predicted ¹H NMR Data Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-2 ~8.7Singlet-1HThiazole ring proton
CH (isopropyl) ~3.2Septet~7.01HIsopropyl methine proton
CH₃ (isopropyl) ~1.3Doublet~7.06HIsopropyl methyl protons
  • Rationale for Predictions: The proton at the 2-position of the thiazole ring is expected to be the most deshielded due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms, hence its predicted downfield shift.[2] The isopropyl methine proton will appear as a septet due to coupling with the six equivalent methyl protons, which in turn will appear as a doublet.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data Chemical Shift (δ, ppm)Assignment
C-2 ~155Thiazole ring carbon
C-4 ~150Thiazole ring carbon
C-5 ~110Thiazole ring carbon
CH (isopropyl) ~30Isopropyl methine carbon
CH₃ (isopropyl) ~23Isopropyl methyl carbons
  • Rationale for Predictions: The carbons of the thiazole ring are in a heteroaromatic system, leading to chemical shifts in the aromatic region.[3] The carbon bearing the bromine atom (C-5) is expected to be shifted upfield compared to the other ring carbons due to the heavy atom effect.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for the ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic IR Absorptions Wavenumber (cm⁻¹)Vibration Type
C-H stretch (aromatic) ~3100Thiazole ring C-H
C-H stretch (aliphatic) 2970-2870Isopropyl C-H
C=N stretch ~1600Thiazole ring
C=C stretch ~1550Thiazole ring
C-Br stretch 600-500Carbon-Bromine bond
  • Rationale for Predictions: The spectrum will be characterized by C-H stretching vibrations for both the aromatic thiazole ring and the aliphatic isopropyl group.[4] The characteristic C=N and C=C stretching vibrations of the thiazole ring will appear in the fingerprint region.[5] The C-Br stretch is expected at lower wavenumbers.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be made by grinding the sample with KBr and pressing it into a disk.[6]

  • Background Spectrum: Record a background spectrum of the empty sample holder or the pure KBr pellet.

  • Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum. The instrument will automatically subtract the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectrometry Data m/zIdentity
205/207 [M]⁺Molecular ion
190/192 [M - CH₃]⁺Loss of a methyl group
126 [M - Br]⁺Loss of a bromine atom
  • Rationale for Predictions: The molecular ion peak will exhibit a characteristic 1:1 ratio for the M⁺ and M+2 peaks due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[5] Common fragmentation pathways would involve the loss of a methyl radical from the isopropyl group or the loss of a bromine atom.[5]

M [M]⁺ m/z = 205/207 M_minus_CH3 [M - CH₃]⁺ m/z = 190/192 M->M_minus_CH3 - CH₃• M_minus_Br [M - Br]⁺ m/z = 126 M->M_minus_Br - Br•

Caption: Predicted Fragmentation Pathway of this compound

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Impact (EI) or Electrospray Ionization (ESI).[7]

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating data from NMR, IR, and MS, provides a self-validating system for its structural confirmation. While the data presented in this guide is based on well-established principles of spectroscopy and predictions from analogous structures, it serves as a robust template for the experimental characterization of this important synthetic intermediate. For researchers in drug discovery and development, a thorough understanding and application of these analytical techniques are indispensable for ensuring the identity, purity, and quality of their compounds, thereby upholding the integrity of their scientific endeavors.

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synthesis and characterization of 5-Bromo-4-isopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-4-isopropylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Thiazoles

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] Its presence in natural products like Vitamin B1 (thiamine) and potent synthetic drugs highlights its versatile role in biological interactions.[3] Specifically, substituted thiazoles, such as this compound, are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications, including antibacterial, antifungal, and anticancer agents.[4][5] This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical techniques essential for its structural elucidation and purity assessment.

Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial construction of the 4-isopropylthiazole ring, followed by a regioselective bromination at the C5 position. The rationale for this approach lies in the controlled introduction of substituents, ensuring a high yield of the desired product. The Hantzsch thiazole synthesis is a classic and reliable method for forming the thiazole ring from readily available starting materials.[6]

Step 1: Hantzsch Synthesis of 4-isopropylthiazole

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. In this case, 1-bromo-3-methyl-2-butanone serves as the α-haloketone, and thioformamide provides the sulfur and nitrogen atoms for the thiazole ring.

Experimental Protocol: Synthesis of 4-isopropylthiazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-3-methyl-2-butanone (1 equivalent) in ethanol.

  • Addition of Thioformamide: To the stirred solution, add thioformamide (1 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford pure 4-isopropylthiazole.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and the subsequent cyclization.

  • Reflux: Heating the reaction provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.

  • Neutralization: The reaction can generate acidic byproducts; neutralization with sodium bicarbonate is crucial to quench the reaction and facilitate the extraction of the basic thiazole product.

  • Extraction and Drying: Standard work-up procedures to isolate the product from the aqueous phase and remove residual water.

Step 2: Electrophilic Bromination of 4-isopropylthiazole

With the 4-isopropylthiazole core synthesized, the next step is the introduction of a bromine atom. The electron-rich nature of the thiazole ring makes it susceptible to electrophilic substitution. The C5 position is the most nucleophilic and, therefore, the primary site for bromination.[3] N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation.[7]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask protected from light, dissolve 4-isopropylthiazole (1 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride.

  • Addition of NBS: Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature. A radical initiator like AIBN (azobisisobutyronitrile) can be added in catalytic amounts.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove succinimide.

  • Washing: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography or distillation under reduced pressure.

Causality Behind Experimental Choices:

  • NBS as Brominating Agent: NBS is a safer and more selective alternative to liquid bromine, minimizing the formation of polybrominated byproducts.[7]

  • Solvent Choice: Chloroform or carbon tetrachloride are common solvents for NBS bromination as they are relatively inert under the reaction conditions.

  • Protection from Light: Radical bromination reactions are often initiated by light, so protecting the reaction from light helps to control the reaction.

  • Sodium Thiosulfate Wash: This step is essential to remove any unreacted NBS and bromine, preventing their interference in subsequent steps or product degradation.

Synthesis Workflow Visualization

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Synthesis cluster_step2 Step 2: Electrophilic Bromination 1-bromo-3-methyl-2-butanone 1-bromo-3-methyl-2-butanone Reaction1 Condensation & Cyclization 1-bromo-3-methyl-2-butanone->Reaction1 Thioformamide Thioformamide Thioformamide->Reaction1 4-isopropylthiazole 4-isopropylthiazole Reaction1->4-isopropylthiazole Reaction2 Bromination 4-isopropylthiazole->Reaction2 4-isopropylthiazole->Reaction2 NBS N-Bromosuccinimide NBS->Reaction2 This compound This compound Reaction2->this compound

Caption: Overall workflow for the synthesis of this compound.

Comprehensive Characterization of this compound

The structural integrity and purity of the synthesized this compound must be confirmed through a suite of analytical techniques. These methods provide unambiguous evidence of the molecular structure. The characterization of thiazole derivatives is well-documented, allowing for reliable interpretation of the obtained data.[5][8][9]

Characterization Workflow Visualization

Characterization_Workflow Start Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry Start->MS IR IR Spectroscopy Start->IR Purity Purity Assessment (e.g., HPLC, GC-MS) Start->Purity Final Confirmed Structure & Purity NMR->Final MS->Final IR->Final Purity->Final

Caption: Workflow for the analytical characterization of the final product.

Expected Analytical Data

The following table summarizes the expected data from the characterization of this compound.

Analytical Technique Expected Observations Interpretation
¹H NMR Doublet (~1.3 ppm, 6H), Septet (~3.2 ppm, 1H), Singlet (~8.7 ppm, 1H)The doublet and septet are characteristic of an isopropyl group. The singlet in the aromatic region corresponds to the proton at the C2 position of the thiazole ring.
¹³C NMR ~23 ppm (2C, isopropyl CH₃), ~30 ppm (isopropyl CH), ~115 ppm (C5-Br), ~155 ppm (C4-isopropyl), ~158 ppm (C2-H)Peaks corresponding to the isopropyl group carbons and the three carbons of the thiazole ring. The C5 signal is shifted due to the attached bromine.
Mass Spectrometry (MS) Molecular ion peaks [M]⁺ and [M+2]⁺ in a ~1:1 ratio.The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) results in two molecular ion peaks of nearly equal intensity, confirming the presence of one bromine atom.
Infrared (IR) Spectroscopy ~3100 cm⁻¹ (C-H stretch, aromatic), ~2970 cm⁻¹ (C-H stretch, aliphatic), ~1500-1600 cm⁻¹ (C=C and C=N ring stretching), ~800-900 cm⁻¹ (C-H out-of-plane bending)Characteristic absorption bands confirming the presence of the thiazole ring and the isopropyl group.[3][10][11]

Detailed Experimental Protocols for Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample (~5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

    • Process the data to identify chemical shifts, coupling constants, and integration values.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via an appropriate ionization method (e.g., Electrospray Ionization - ESI or Gas Chromatography-Mass Spectrometry - GC-MS).

    • Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.

  • Infrared (IR) Spectroscopy:

    • Place a drop of the liquid sample or a small amount of the solid sample on the ATR crystal of an FTIR spectrometer.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion and Future Outlook

This guide has detailed a reliable and well-precedented synthetic route for this compound, a valuable building block in medicinal chemistry. The described protocols, rooted in established chemical principles, provide a clear path for its preparation and rigorous characterization. The self-validating nature of the combined synthetic and analytical workflow ensures the production of a high-purity compound ready for further derivatization in drug discovery and development programs. The continued exploration of novel thiazole derivatives holds significant promise for the discovery of new therapeutic agents.

References

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  • Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). [Link]

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A Technical Guide to the Reactivity of the C-Br Bond in 5-Bromo-4-isopropylthiazole for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the reactivity of the carbon-bromine (C-Br) bond in 5-Bromo-4-isopropylthiazole, a heterocyclic building block with significant potential in medicinal chemistry and materials science. As Senior Application Scientists, we move beyond simple procedural outlines to deliver a nuanced understanding of the factors governing the reactivity of this specific bond. This document elucidates the electronic and steric influences on the C-Br bond and presents a comprehensive overview of its utility in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange. Each section is supported by detailed, field-proven protocols, mechanistic insights, and data presentation to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of the this compound Scaffold

The thiazole ring is a privileged scaffold in drug discovery, appearing in a wide array of FDA-approved pharmaceuticals. Its ability to engage in hydrogen bonding and its unique electronic properties make it a valuable component in designing molecules with specific biological activities. The introduction of a bromine atom at the 5-position and an isopropyl group at the 4-position of the thiazole ring creates a versatile synthetic intermediate. The C5-bromo substituent serves as a key handle for introducing molecular diversity through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The adjacent isopropyl group, while potentially introducing steric hindrance, also modulates the electronic environment of the C-Br bond, influencing its reactivity. Understanding and harnessing the reactivity of this C-Br bond is paramount for the efficient construction of complex molecular architectures.

Synthesis of this compound

The reliable and scalable synthesis of this compound is the foundational step for its use as a synthetic building block. A common and effective method involves the bromination of 2-amino-4-isopropylthiazole.

Representative Synthesis Protocol: Bromination of 2-amino-4-isopropylthiazole

Rationale: This protocol utilizes a standard electrophilic aromatic substitution (bromination) on the electron-rich thiazole ring. The 2-amino group activates the ring towards electrophilic attack, and the reaction conditions are optimized for regioselective bromination at the 5-position.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-amino-4-isopropylthiazole (1.0 eq) in a suitable solvent such as acetic acid or a mixture of acetic acid and water, add sodium acetate (1.5 eq).

  • Bromination: Cool the mixture in an ice bath and add a solution of bromine (1.1 eq) in acetic acid dropwise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

  • Isolation and Purification: Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The C5-Br bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of C-C and C-N bonds.[1] The general reactivity trend for halogens in these couplings is I > Br > Cl.[2]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-aryl structures.[3]

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand, base, and solvent is critical for efficient catalysis.[4]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Preparation cluster_reaction Catalytic Cycle cluster_workup Work-up and Purification start Combine this compound, Arylboronic Acid, Base, and Solvent in a Schlenk Flask degas Degas the Mixture (e.g., with Argon or Nitrogen) start->degas add_catalyst Add Palladium Catalyst and Ligand degas->add_catalyst heat Heat the Reaction Mixture (e.g., 80-100 °C) add_catalyst->heat monitor Monitor Reaction by TLC or LC-MS heat->monitor quench Cool to Room Temperature and Quench monitor->quench extract Aqueous Work-up and Extraction quench->extract Isolated Product purify Purify by Column Chromatography extract->purify Isolated Product end_product 5-Aryl-4-isopropylthiazole purify->end_product Isolated Product G start This compound intermediate 5-Lithio-4-isopropylthiazole start->intermediate n-BuLi, THF, -78 °C product 5-Substituted-4-isopropylthiazole intermediate->product Electrophile (E+)

Sources

The Versatile Workhorse: A Technical Guide to 5-Bromo-4-isopropylthiazole as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Moiety in Modern Chemistry

The thiazole ring system is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of biologically active compounds and functional materials.[1] Its unique electronic properties and ability to engage in a variety of chemical transformations have made it a privileged scaffold in drug discovery and materials science. Within the diverse family of thiazole derivatives, 5-Bromo-4-isopropylthiazole emerges as a particularly valuable and versatile building block. The strategic placement of the bromine atom at the 5-position provides a reactive handle for a multitude of cross-coupling reactions, while the isopropyl group at the 4-position influences the molecule's steric and electronic properties, offering a means to fine-tune the characteristics of the final products.[2] This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering researchers and drug development professionals a comprehensive understanding of its potential.

Physicochemical Properties and Safety Considerations

A thorough understanding of a building block's properties is paramount for its effective use. While experimental data for this compound is not extensively published, we can infer its characteristics from closely related compounds and computational predictions.

Table 1: Physicochemical Properties of this compound and a Related Isomer

Property This compound (Predicted/Inferred) 5-Bromo-2-isopropylthiazole (Computed Data)[3]
Molecular Formula C6H8BrNS C6H8BrNS
Molecular Weight 206.11 g/mol 206.11 g/mol
XLogP3 ~3.0 3.1
Hydrogen Bond Donors 0 0
Hydrogen Bond Acceptors 2 2

| Rotatable Bond Count | 1 | 1 |

Safety Profile:

Halogenated heterocyclic compounds require careful handling. Safety data sheets for analogous compounds like 5-bromothiazole and 2-bromo-5-nitrothiazole indicate potential hazards including skin and eye irritation.[4] It is prudent to treat this compound as a hazardous substance.

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

Synthesis of the Core Scaffold: Accessing 4-isopropylthiazole

The journey to harnessing the potential of this compound begins with the synthesis of its precursor, 4-isopropylthiazole. Several synthetic routes to substituted thiazoles are well-established, with the Hantzsch thiazole synthesis being a classic and reliable method.[5] An alternative approach involves the construction of the thiazole ring from readily available starting materials.

A plausible synthetic pathway to 4-isopropylthiazole could involve the reaction of a thioamide with an α-haloketone. For instance, isobutyramide can be converted to its corresponding thioamide, which is then condensed with a suitable three-carbon α-haloketone, such as 1,3-dichloroacetone, to furnish the 4-substituted thiazole ring.[6]

Strategic Bromination: Introducing the Reactive Handle

With 4-isopropylthiazole in hand, the next crucial step is the regioselective introduction of a bromine atom at the 5-position. The thiazole ring is susceptible to electrophilic aromatic substitution, and the position of substitution is directed by the existing substituents. Direct bromination using elemental bromine or N-bromosuccinimide (NBS) in a suitable solvent is a common strategy for the halogenation of thiazoles.[7][8]

Proposed Experimental Protocol for the Bromination of 4-isopropylthiazole:

This protocol is a generalized procedure and may require optimization for this specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-isopropylthiazole (1.0 eq.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

  • Brominating Agent Addition: Prepare a solution of bromine (1.0-1.1 eq.) in the same solvent and add it dropwise to the stirred solution of the thiazole at a controlled temperature, typically between 0 °C and room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with a reducing agent solution, such as aqueous sodium thiosulfate, to consume any unreacted bromine. Neutralize the mixture with a base, for example, saturated aqueous sodium bicarbonate.

  • Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford this compound.

Unlocking Molecular Diversity: The Power of Cross-Coupling Reactions

The bromine atom at the C5 position of this compound is the gateway to a vast chemical space through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[9]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a highly versatile and widely used reaction for the formation of biaryl and vinyl-aryl structures.[10] It involves the reaction of an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

This protocol is adapted from a procedure for a related 2-aminothiazole derivative and serves as a starting point for optimization.[2]

  • Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq.).

  • Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., a biarylphosphine).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add an anhydrous solvent system, such as a mixture of 1,4-dioxane and water.

  • Reaction Conditions: Stir the mixture at an elevated temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.

Suzuki_Miyaura_Coupling Thiazole This compound Catalyst Pd(0) Catalyst Thiazole->Catalyst BoronicAcid Ar-B(OH)₂ BoronicAcid->Catalyst Base Base (e.g., K₂CO₃) Base->Catalyst Product 5-Aryl-4-isopropylthiazole Catalyst->Product C-C Bond Formation

Heck Reaction: Olefination of the Thiazole Core

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an organic halide and an alkene in the presence of a palladium catalyst and a base.[11][12] This reaction allows for the introduction of vinyl groups onto the thiazole ring, further expanding its synthetic utility.

General Considerations for the Heck Reaction:

  • Catalyst: Palladium(II) acetate is a common precursor that is reduced in situ to the active Pd(0) species.[13]

  • Ligands: Phosphine ligands, such as triphenylphosphine or tri-tert-butylphosphine, are often employed to stabilize the palladium catalyst.

  • Base: An organic base like triethylamine is typically used to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Polar aprotic solvents such as DMF or acetonitrile are common choices.

Functionalization via Lithiation: A Gateway to Diverse Substituents

Beyond cross-coupling reactions, the bromine atom on this compound can be exploited through lithium-halogen exchange to generate a potent nucleophile. This lithiated thiazole intermediate can then be trapped with a wide variety of electrophiles, enabling the introduction of a diverse range of functional groups at the 5-position.[14][15]

Representative Experimental Protocol for Lithiation and Electrophilic Quench:

This protocol is based on procedures for related bromo-thiazoles and requires careful execution due to the pyrophoric nature of organolithium reagents.[1][14]

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 eq.) in an anhydrous ethereal solvent such as tetrahydrofuran (THF).

  • Lithiation: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. Slowly add a solution of an organolithium reagent, such as n-butyllithium (1.0-1.1 eq.), via syringe.

  • Stirring: Stir the reaction mixture at -78 °C for a designated period (e.g., 30-60 minutes) to ensure complete lithium-halogen exchange.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, carbon dioxide, or an alkyl halide) to the solution at -78 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Lithiation_Workflow Start This compound Lithiation n-BuLi, THF, -78 °C Start->Lithiation Li-Br Exchange Intermediate 5-Lithio-4-isopropylthiazole Lithiation->Intermediate Electrophile Electrophile (E+) Intermediate->Electrophile Nucleophilic Attack Product 5-Substituted-4-isopropylthiazole Electrophile->Product

Applications in Drug Discovery and Materials Science

The synthetic versatility of this compound makes it an attractive starting material for the synthesis of complex molecules with potential applications in various fields.

Medicinal Chemistry: The thiazole nucleus is a key component of numerous approved drugs, including the HIV protease inhibitor Ritonavir. While this compound itself may not be a direct precursor in all reported syntheses of Ritonavir, the 2-isopropyl-4-substituted thiazole moiety is a crucial part of its structure.[16][17] The ability to functionalize the thiazole ring at the 5-position using the methodologies described in this guide opens up avenues for the synthesis of novel Ritonavir analogs and other potential therapeutic agents. The 2-aminothiazole scaffold, readily accessible from this compound derivatives, is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and antitubercular properties.[2][18]

Materials Science: Thiazole-containing compounds have garnered significant interest as building blocks for organic semiconductors. The electron-deficient nature of the thiazole ring, combined with its rigid, planar structure, facilitates efficient intermolecular π-π stacking, a key requirement for charge transport in organic electronic devices. The ability to introduce various aryl and vinyl substituents onto the this compound core via cross-coupling reactions allows for the systematic tuning of the electronic and photophysical properties of the resulting materials, making them promising candidates for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Conclusion: A Building Block of Significant Potential

This compound stands out as a highly valuable and versatile synthetic intermediate. Its strategic combination of a reactive bromine handle and a sterically influential isopropyl group provides chemists with a powerful tool for the construction of complex molecular architectures. The straightforward access to this building block, coupled with its amenability to a wide range of high-yielding and well-understood chemical transformations, including palladium-catalyzed cross-coupling reactions and lithiation-electrophile trapping sequences, ensures its continued importance in both academic and industrial research. As the quest for novel therapeutics and advanced materials continues, the utility of this compound as a key synthetic building block is poised to expand even further.

References

  • CN107445916A - 2 isopropyl 4 (Methylaminomethyl)
  • Synthesis of new 4-isopropylthiazole hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents - PubMed. (URL: [Link])

  • CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde - Google P
  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem. (URL: [Link])

  • CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)
  • Synthesis of 4-isopropyl-2-(trans-3-aminostyryl) thiazole - PrepChem.com. (URL: [Link])

  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles - ResearchGate. (URL: [Link])

  • Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. (URL: [Link])

  • Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Publishing. (URL: [Link])

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (URL: [Link])

  • Heck Reaction - Organic Chemistry Portal. (URL: [Link])

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH. (URL: [Link])

  • The Intramolecular Heck Reaction - Macmillan Group. (URL: [Link])

  • Safety Data Sheet: 5-Bromo-4-chloro-3-indolyl phosphate disodium salt - Carl ROTH. (URL: [Link])

  • Suzuki cross-coupling reaction - YouTube. (URL: [Link])

  • US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans - Google P
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Current Chemistry Letters Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl) - Growing Science. (URL: [Link])

  • Heck Reaction - Chemistry LibreTexts. (URL: [Link])

  • 5-Bromo-2-isopropylthiazole | C6H8BrNS | CID 20696775 - PubChem. (URL: [Link])

  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC - NIH. (URL: [Link])

  • Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed... - ResearchGate. (URL: [Link])

  • Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity - ResearchGate. (URL: [Link])

  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole - ResearchGate. (URL: [Link])

  • 5-Bromo-4-(iso-propyl)-2-(piperidino)thiazole - PubChem. (URL: [Link])

  • Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC - NIH. (URL: [Link])

  • 5-Bromo-3-methylisothiazole | C4H4BrNS | CID 600959 - PubChem. (URL: [Link])

Sources

A Researcher's Guide to 5-Bromo-4-isopropylthiazole: Sourcing, Specification, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals

Introduction: The Significance of Substituted Thiazoles

The thiazole ring is a foundational scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs and biologically active agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. 5-Bromo-4-isopropylthiazole emerges as a valuable intermediate, providing two reactive sites—the bromine atom and the thiazole core—for elaboration into more complex molecular architectures. This guide focuses on the practical aspects of sourcing and utilizing this compound effectively and safely in a research and development setting.

Section 1: Chemical Identity and Properties

A precise understanding of a reagent's physical and chemical properties is the bedrock of successful and reproducible research. All experimental designs and safety protocols are built upon this fundamental data.

PropertyValue
CAS Number 22961-56-8
Molecular Formula C₆H₈BrNS
Molecular Weight 206.11 g/mol
IUPAC Name 5-bromo-4-isopropyl-1,3-thiazole
Appearance Typically a solid or liquid
Storage Temperature 2-8°C, often under an inert atmosphere

This data is compiled from various supplier technical data sheets.

Section 2: Commercial Availability and Supplier Overview

This compound is accessible through several fine chemical suppliers, catering to a range of research needs from discovery to process development. The choice of supplier often depends on a balance of purity, available quantity, cost, and the required documentation (e.g., Certificate of Analysis).

SupplierPurity OfferedAvailable QuantitiesNotes
Sigma-Aldrich (Merck) ≥96%Milligrams to gramsOffers a related compound, 2-Amino-5-bromo-4-isopropylthiazole, which may be a useful precursor or alternative.[4][5]
BLD Pharm Custom PurityGrams to KilogramsLists the compound in their catalog, suggesting availability for research and bulk quantities.[6]
Alfa Chemistry ~97%Inquiry-basedProvides the related 2-amino derivative, indicating capabilities in this area of thiazole chemistry.[7]
TCI America VariesGramsA well-known supplier of fine chemicals for research and development.[8]

Expert Insight: When selecting a supplier, it is crucial to look beyond the listed purity. Inquire about the analytical methods used for verification (e.g., HPLC, GC, NMR). For drug development applications, traceability of the material and availability of detailed Certificates of Analysis are non-negotiable.

Section 3: Quality Control and Specification Analysis

Upon receiving any chemical reagent, an independent verification of its identity and purity is a cornerstone of good laboratory practice (GLP) and scientific integrity. This step prevents the loss of valuable time and resources resulting from the use of incorrect or impure starting materials.

Experimental Protocol: Incoming Reagent Qualification
  • Documentation Review : Cross-reference the supplier's Certificate of Analysis (CoA) with the Safety Data Sheet (SDS) and the product label. Ensure the CAS number and lot number are consistent.

  • Physical Inspection : Observe the material's physical state (solid, liquid), color, and homogeneity. Any deviation from the expected appearance should be flagged.

  • Spectroscopic Confirmation (¹H NMR) :

    • Dissolve a small sample (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃).

    • Acquire a proton Nuclear Magnetic Resonance (¹H NMR) spectrum.

    • Causality : This technique is paramount as it confirms the specific proton environment of the molecule. The characteristic chemical shifts and splitting patterns of the isopropyl group and the thiazole proton provide a definitive structural fingerprint.

  • Purity Analysis (LC-MS or GC-MS) :

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

    • Analyze via Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Causality : This chromatographic method separates the main compound from any impurities. The mass spectrometer then provides the molecular weight of the parent peak, confirming its identity, while the integration of impurity peaks allows for a quantitative assessment of purity.

This self-validating workflow ensures that the material meets the standards required for subsequent synthetic steps.

QC_Workflow cluster_verification Incoming Reagent QC receive Receive Compound doc_review Review CoA & SDS receive->doc_review nmr ¹H NMR Analysis (Structure Confirmation) doc_review->nmr lcms LC-MS Analysis (Purity Assessment) nmr->lcms accept Accept for Use lcms->accept Meets Spec reject Reject & Quarantine lcms->reject Fails Spec

Caption: A typical quality control workflow for verifying an incoming chemical reagent.

Section 4: Safe Handling and Storage Protocols

Proper handling and storage are critical for ensuring the longevity of the reagent and, more importantly, the safety of laboratory personnel. Information is primarily derived from Safety Data Sheets (SDS) provided by suppliers.

  • Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses or goggles, and a lab coat.[9][10]

  • Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or dust.[9][10] Avoid contact with skin and eyes.[9][10]

  • Storage : Store in a tightly sealed container in a cool, dry place, typically between 2-8°C.[6] The compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.

  • Incompatibilities : Keep away from strong oxidizing agents, strong acids, and strong bases.[9][10]

Section 5: Applications in Research and Development

This compound serves as a versatile building block for synthesizing more complex molecules, particularly in the pharmaceutical and agrochemical industries.[11] The bromine atom at the 5-position is particularly useful for introducing molecular diversity through various cross-coupling reactions.

Synthetic Utility: Cross-Coupling Reactions

A primary application of this compound is in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. In these reactions, the carbon-bromine bond is activated by a catalyst (typically palladium-based) to form a new carbon-carbon or carbon-heteroatom bond.

Expert Insight: The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields. The isopropyl group at the 4-position provides steric bulk that can influence the reactivity of the adjacent bromine atom, a factor that must be considered during reaction design. This steric hindrance can sometimes be advantageous, leading to higher selectivity in certain transformations.

Synthetic_Utility start This compound (Building Block) reaction Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) start->reaction product Complex Target Molecule (e.g., API, Agrochemical) reaction->product reagent Coupling Partner (e.g., Boronic Acid, Alkyne, Alkene) reagent->reaction

Caption: Synthetic pathway illustrating the use of this compound in cross-coupling reactions.

The thiazole core itself is a key pharmacophore, and derivatives have shown a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][3][11] Researchers can leverage this compound to synthesize novel analogues of known drugs or to create entirely new chemical entities for high-throughput screening campaigns.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. [Link]

  • Carl ROTH. Safety Data Sheet: 5-Bromo-4-chloro-3-indoxyl-N-acetyl-β-D-glucosaminide. [Link]

  • Carl ROTH. Safety Data Sheet: 5-Bromo-4-chloro-3-indolyl phosphate disodium salt. [Link]

  • CP Lab Safety. 4-Bromo-4'-heptylbiphenyl, 5g, Each. [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • ResearchGate. Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). [Link]

  • PubChem. 5-Bromo-4-(iso-propyl)-2-(piperidino)thiazole. [Link]

  • National Center for Biotechnology Information. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]

  • Semantic Scholar. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. [Link]

  • National Center for Biotechnology Information. Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. [Link]

Sources

An In-depth Technical Guide to the Storage and Stability of 5-Bromo-4-isopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials and intermediates is paramount to the success of any synthetic endeavor. This guide provides a comprehensive overview of the critical aspects of storing and handling 5-Bromo-4-isopropylthiazole, a key building block in the synthesis of various biologically active molecules. By understanding its chemical properties and potential degradation pathways, researchers can ensure the long-term viability and purity of this important reagent.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound, with the molecular formula C₆H₈BrNS, is a substituted thiazole derivative that serves as a valuable intermediate in medicinal chemistry and agrochemical research. The thiazole ring is a privileged scaffold in drug discovery, and the presence of the bromine atom and the isopropyl group offers multiple avenues for further functionalization, making it a versatile tool for creating diverse molecular libraries.

The stability of this compound is crucial, as degradation can lead to the formation of impurities that may compromise the outcome of subsequent reactions, introduce contaminants into the final product, and complicate purification processes. This guide will delve into the best practices for storage and provide a framework for assessing the stability of this compound under various conditions.

Recommended Storage and Handling: Preserving Integrity

Proper storage is the first line of defense against the degradation of this compound. Conflicting information from various suppliers necessitates a conservative and scientifically-grounded approach to its storage.

Optimal Storage Conditions

Based on the analysis of its structure and data from related compounds, the following storage conditions are recommended to maximize the shelf-life of this compound:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)[1][2]Lower temperatures slow down the rate of potential decomposition reactions. While some suppliers suggest room temperature storage, refrigeration provides an additional layer of protection against thermal degradation.
Atmosphere Inert gas (e.g., Argon or Nitrogen)[1]The thiazole ring can be susceptible to oxidation.[3] Storing under an inert atmosphere minimizes contact with oxygen, thereby reducing the risk of oxidative degradation.
Light Protection from light (Amber vial)[1]Thiazole-containing compounds can be susceptible to photodegradation.[4][5] Exposure to light, particularly UV radiation, should be avoided.
Moisture Dry environment (Desiccator)[1]The compound should be protected from moisture to prevent potential hydrolysis of the bromine substituent or other reactions.
Container Tightly sealed container[6]Prevents exposure to atmospheric moisture and oxygen.
Handling Precautions

When handling this compound, it is essential to:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Keep away from strong oxidizing agents, strong acids, and strong bases, as these are incompatible with similar thiazole derivatives.[6]

Understanding the Stability Profile: Potential Degradation Pathways

A thorough understanding of potential degradation pathways is critical for developing robust analytical methods and for troubleshooting unexpected reaction outcomes. For this compound, the primary stability concerns are hydrolysis, oxidation, and photodegradation.

Chemical Structure and Reactive Sites

Caption: Chemical structure and key features of this compound.

The thiazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack and oxidation.[7] The carbon-bromine bond can be a site for nucleophilic substitution (hydrolysis) or reductive dehalogenation. The isopropyl group is generally stable but could be a site for radical reactions under harsh conditions.

Proposed Degradation Pathways

DegradationPathways This compound This compound Hydrolysis Hydrolysis (H₂O, Acid/Base) This compound->Hydrolysis C-Br cleavage Oxidation Oxidation ([O]) This compound->Oxidation Ring Oxidation Photodegradation Photodegradation (Light, ¹O₂) This compound->Photodegradation Reaction with singlet oxygen 5-Hydroxy-4-isopropylthiazole 5-Hydroxy-4-isopropylthiazole Hydrolysis->5-Hydroxy-4-isopropylthiazole Thiazole N-oxide or Sulfoxide Thiazole N-oxide or Sulfoxide Oxidation->Thiazole N-oxide or Sulfoxide Cycloaddition Product [4+2] Cycloaddition Product (Endoperoxide intermediate) Photodegradation->Cycloaddition Product

Caption: Proposed degradation pathways for this compound.

  • Hydrolytic Degradation: Under aqueous acidic or basic conditions, the bromine atom could be displaced by a hydroxyl group to form 5-hydroxy-4-isopropylthiazole. The rate of this hydrolysis would be dependent on pH and temperature.

  • Oxidative Degradation: The electron-rich thiazole ring is susceptible to oxidation.[7] The nitrogen and sulfur atoms are potential sites of oxidation, which could lead to the formation of N-oxides or sulfoxides.[3] Strong oxidizing agents would accelerate this process.

  • Photodegradation: As observed with other thiazole derivatives, photo-oxidation is a significant degradation pathway.[4][5] The mechanism likely involves the reaction of the thiazole ring with singlet oxygen, generated in the presence of light, to form an unstable endoperoxide intermediate via a [4+2] cycloaddition. This intermediate can then rearrange to various degradation products.[4]

Experimental Protocols for Stability Assessment: A Self-Validating System

To ensure the quality of this compound, particularly for use in regulated environments, a forced degradation study is recommended.[8][9] This involves subjecting the compound to a range of stress conditions to identify potential degradants and to develop a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

The goal of a forced degradation study is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can detect and resolve the degradation products.[8]

Stress ConditionProtocol
Acid Hydrolysis 1. Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).2. Add an equal volume of 0.1 M HCl.3. Heat the solution at 60°C for 24-48 hours, monitoring for degradation periodically.4. Neutralize the solution with 0.1 M NaOH before analysis.
Base Hydrolysis 1. Prepare a 1 mg/mL solution of this compound in a suitable organic solvent.2. Add an equal volume of 0.1 M NaOH.3. Keep the solution at room temperature for 24-48 hours, monitoring for degradation.4. Neutralize the solution with 0.1 M HCl before analysis.
Oxidative Degradation 1. Prepare a 1 mg/mL solution of this compound in a suitable organic solvent.2. Add an equal volume of 3% hydrogen peroxide.3. Keep the solution at room temperature for 24-48 hours, monitoring for degradation.
Thermal Degradation 1. Place the solid compound in a controlled temperature oven at 60-80°C for up to one week.2. For solution stability, prepare a 1 mg/mL solution and heat at 60°C.
Photostability 1. Expose the solid compound and a 1 mg/mL solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[10][11][12][13]2. A control sample should be wrapped in aluminum foil to protect it from light.
Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and selectively quantify the parent compound in the presence of its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

Workflow for Method Development:

HPLC_Method_Development cluster_0 Initial Screening cluster_1 Optimization cluster_2 Validation Column_Selection Column Selection (e.g., C18, C8) Mobile_Phase_Screening Mobile Phase Screening (Acetonitrile/Methanol and Water/Buffer) Column_Selection->Mobile_Phase_Screening Gradient_Optimization Gradient Optimization Mobile_Phase_Screening->Gradient_Optimization Flow_Rate_Adjustment Flow Rate Adjustment Gradient_Optimization->Flow_Rate_Adjustment Wavelength_Selection Wavelength Selection (UV Detector) Flow_Rate_Adjustment->Wavelength_Selection Specificity Specificity (Analysis of stressed samples) Wavelength_Selection->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Workflow for developing a stability-indicating HPLC method.

A starting point for method development could be a C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid to improve peak shape).[14][15] The detection wavelength should be selected based on the UV absorbance maximum of this compound. The stressed samples from the forced degradation study are then analyzed to ensure that all degradation products are well-separated from the parent peak.

Conclusion: A Proactive Approach to Quality

The stability and purity of this compound are critical for its successful application in research and development. By adhering to the recommended storage and handling procedures, and by implementing a robust stability testing program, researchers can ensure the integrity of this valuable synthetic intermediate. A proactive approach to understanding and managing the stability of starting materials is a cornerstone of good scientific practice and is essential for achieving reliable and reproducible results.

References

  • Pharma Guideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • Attia, K. A., Nassar, M. W. I., & El-Zeiny, M. B. (2016). Simultaneous determination of hyoscine N-butyl bromide and paracetamol in their binary mixture by RP-HPLC method. Arabian Journal of Chemistry, 9, S1883–S1888.
  • International Journal of Pharmaceutical Erudition. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • Kamkhede, D. B., & Tated, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-395.
  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.
  • Kamkhede, D. B., & Tated, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-395.
  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 869–878.
  • MySkinRecipes. This compound. Available from: [Link]

  • ICH. Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • European Medicines Agency. (1998). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products.
  • PubChem. 5-Bromo-2-isopropylthiazole. Available from: [Link]

  • Latch, D. E., & McNeill, K. (2006). Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles. Environmental Science & Technology, 40(23), 7268–7275.
  • Wikipedia. Organobromine chemistry. Available from: [Link]

  • FDA. Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • PubChem. 5-Bromo-4-isopropyl-1,3-thiazol-2-amine. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • Wikipedia. Thiazole. Available from: [Link]

  • Gloc, M., et al. (2020). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 25(22), 5348.
  • MDPI. Removal of organobromine compounds from the pyrolysis oils of flame retarded plastics using zeolite catalysts. Available from: [Link]

  • MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Available from: [Link]

  • Wikipedia. Thiazole. Available from: [Link]

  • Vici Health Sciences. Stability Testing for Pharmaceutical Drug Products. Available from: [Link]

  • PubMed. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Available from: [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

  • MDPI. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Available from: [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

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An In-depth Technical Guide to the Safe Handling and Management of 5-Bromo-4-isopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding the Compound

5-Bromo-4-isopropylthiazole is a halogenated heterocyclic compound that serves as a valuable intermediate in synthetic organic chemistry.[1] Its utility is particularly noted in the development of agrochemicals and as a building block in pharmaceutical research for the synthesis of more complex bioactive molecules.[1] The presence of the bromine atom and the isopropyl group on the thiazole ring allows for diverse functionalization, making it a versatile reagent in medicinal chemistry and structure-activity relationship (SAR) studies.[1]

While specific toxicological data for this compound is not extensively documented in publicly available literature, the general class of halogenated organic compounds and thiazole derivatives warrants a cautious and well-informed approach to its handling.[2][3] This guide provides a comprehensive framework for the safe management of this compound in a laboratory setting, drawing upon established safety protocols for structurally related compounds and hazardous chemicals.

Hazard Identification and Risk Assessment

A thorough risk assessment is paramount before commencing any work with this compound. The primary hazards are associated with its potential irritant properties and the general risks posed by halogenated organic compounds.

Key Potential Hazards:

  • Skin and Eye Irritation: Similar brominated thiazole derivatives are known to cause skin and serious eye irritation.[4]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.

  • Harmful if Swallowed: Ingestion may be harmful.

  • Cumulative Health Effects: Long-term or repeated exposure to some thiazole derivatives may lead to cumulative health effects.[3]

  • Reactivity: Brominated thiazoles are reactive compounds and can participate in various chemical reactions.[5][6] Incompatible materials include strong oxidizing agents and strong acids.[2][7]

Data Summary Table:

PropertyValue/InformationSource(s)
Chemical Name This compound[1]
CAS Number 1025700-46-2[1]
Molecular Formula C₆H₈BrNS[1]
Molecular Weight 206.10 g/mol [1]
Appearance Likely a solid or liquid[1]
Known Incompatibilities Strong oxidizing agents, strong acids[2][7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for minimizing exposure to this compound.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, should be conducted in a well-ventilated chemical fume hood.

  • Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[8]

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a suitable option for incidental contact, but for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber may be necessary.[6] Always inspect gloves for integrity before use and change them immediately if contaminated.[3]

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or procedures with a significant splash risk, a chemically resistant apron or coveralls should be worn.[8]

  • Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9]

PPE Selection Workflow:

PPE_Selection Start Handling this compound FumeHood Work in a certified chemical fume hood? Start->FumeHood Goggles Wear chemical splash goggles FumeHood->Goggles Yes FaceShield Wear face shield over goggles FumeHood->FaceShield No (High splash potential) Gloves Wear nitrile gloves (or other chemically resistant gloves) Goggles->Gloves FaceShield->Gloves LabCoat Wear a laboratory coat Gloves->LabCoat Respirator Is there a risk of aerosol/dust generation outside the hood? LabCoat->Respirator Apron Consider a chemically resistant apron UseRespirator Use a NIOSH-approved respirator Respirator->UseRespirator Yes Proceed Proceed with work Respirator->Proceed No UseRespirator->Proceed

Caption: A decision workflow for selecting appropriate PPE.

Safe Handling and Storage Procedures

Adherence to strict protocols for handling and storage is crucial to prevent accidental exposure and maintain the integrity of the compound.

Handling
  • Avoid Inhalation, Ingestion, and Skin/Eye Contact: Do not breathe dust or vapors. Avoid contact with skin and eyes.[2][7]

  • Use in a Well-Ventilated Area: As stated previously, all work should be performed in a chemical fume hood.

  • Grounding and Bonding: For procedures involving the transfer of flammable solvents, use appropriate grounding and bonding techniques to prevent static discharge.

  • Air-Sensitive Handling: While not definitively classified as pyrophoric, the reactivity of similar organobromine compounds suggests that handling under an inert atmosphere (e.g., nitrogen or argon) is a prudent precautionary measure, especially for reactions sensitive to moisture or oxidation.[1][9][10][11]

Storage
  • Container: Keep the container tightly closed.[2][7]

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2][7] Some suppliers recommend storage at room temperature, while others suggest refrigeration (2-8°C).[1][12] Always follow the storage instructions on the supplier's label and Safety Data Sheet.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere to prevent degradation.

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[13] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

The response to a spill will depend on its size and location.

Small Spills (manageable by trained laboratory personnel):

  • Alert others: Inform personnel in the immediate area of the spill.

  • Evacuate: If necessary, evacuate the immediate area.

  • Don appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, and chemically resistant gloves.

  • Contain the spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[14]

  • Collect the absorbed material: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for hazardous waste disposal.

  • Restock: Replenish any spill kit supplies used.

Large Spills (requiring outside assistance):

  • Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.

  • Isolate the area: Close the laboratory doors and prevent entry.

  • Call for help: Contact your institution's emergency response team and provide them with the following information:

    • The name of the spilled chemical (this compound).

    • The location of the spill.

    • The approximate quantity of the spill.

    • Any injuries that may have occurred.

  • Do not attempt to clean up a large spill yourself.

Spill Response Decision Tree:

Spill_Response Spill Spill of this compound Occurs Assess Assess Spill Size and Risk Spill->Assess SmallSpill Small Spill (Manageable by lab personnel) Assess->SmallSpill Small LargeSpill Large Spill (Unmanageable or high risk) Assess->LargeSpill Large Alert Alert others in the area SmallSpill->Alert Evacuate Evacuate the laboratory LargeSpill->Evacuate PPE Don appropriate PPE Alert->PPE Contain Contain with inert absorbent PPE->Contain Collect Collect absorbed material into a sealed container Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of as hazardous waste Decontaminate->Dispose Isolate Isolate the area (Close doors) Evacuate->Isolate CallHelp Call Emergency Response Isolate->CallHelp

Caption: A decision tree for responding to spills.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

Disposal Protocol:

  • Segregation: Do not mix waste containing this compound with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department. Halogenated waste should be collected separately from non-halogenated waste.

  • Containerization: Collect all waste, including contaminated PPE, absorbent materials, and empty containers, in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. The recommended disposal method for halogenated organic compounds is high-temperature incineration.[7]

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.

Conclusion

This compound is a valuable chemical intermediate that can be handled safely by adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies. A thorough understanding of the potential hazards and the implementation of the protocols outlined in this guide will help to ensure a safe working environment for all laboratory personnel.

References

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]

  • Kemicentrum. (2025, January 13). 8.1 Organic solvent waste. Retrieved from [Link]

  • Neilson Lab. (n.d.). The manipulation of air-sensitive compounds. Retrieved from [Link]

  • Shevyrin, V. (2018, October 7). Bromination of 2-Thiazolylhydrazones.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Ganapathi, K., & Kulkarni, K. D. (1952). IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 36(3), 166-173.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • White Rose Research Online. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.
  • Organic Chemistry practical course. (n.d.).
  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, A. A., & El-Faham, A. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4949. [Link]

  • TSI Journals. (n.d.).
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • PubChem. (n.d.). 5-Bromo-4-isopropylthiazol-2-amine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • EHSO. (2025-2026). Spill Control/Emergency Response.
  • EHSO. (2025-2026). Spill Control/Emergency Response.

Sources

Comprehensive Guide to the Theoretical Electronic Structure Analysis of 5-Bromo-4-isopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical framework for analyzing the electronic structure of 5-Bromo-4-isopropylthiazole . This guide is structured to provide a rigorous computational protocol, interpreting the physicochemical properties that drive its application in medicinal chemistry and agrochemical synthesis.[1]

Executive Summary & Molecular Significance

This compound (CAS: 1025700-46-2) represents a critical scaffold in the synthesis of biologically active heterocycles. The thiazole core is ubiquitous in FDA-approved drugs (e.g., Ritonavir, Dasatinib), acting as a bioisostere for pyridine or benzene rings.

The specific substitution pattern of this molecule presents a unique electronic duality:

  • 5-Bromo (Electron Withdrawing): A reactive handle for cross-coupling reactions (Suzuki-Miyaura, Stille) and a site for halogen bonding.

  • 4-Isopropyl (Electron Donating/Steric): Provides steric bulk that modulates receptor binding affinity and increases lipophilicity (LogP), influencing membrane permeability.

This guide defines the computational protocols required to map its Potential Energy Surface (PES) , Frontier Molecular Orbitals (FMOs) , and Molecular Electrostatic Potential (MEP) to predict reactivity and stability.[1]

Computational Methodology (Protocol Design)

To ensure scientific integrity and reproducibility, the following computational workflow is established. This protocol uses Density Functional Theory (DFT), the industry standard for organic electronic structure analysis.[1][2]

Level of Theory Selection[1]
  • Functional: wB97X-D or B3LYP .

    • Rationale: While B3LYP is the historical standard for thiazoles [1], wB97X-D is recommended here due to the isopropyl group .[1] The inclusion of dispersion corrections (the "-D" term) is critical for accurately modeling the weak London dispersion forces stabilizing the alkyl chain conformation.[1]

  • Basis Set: 6-311++G(d,p) .

    • Rationale: The "++" diffuse functions are essential for describing the electron-rich lone pairs on the Sulfur and Bromine atoms.[1] The "(d,p)" polarization functions allow for orbital distortion during bond formation.[1]

Self-Validating Optimization Protocol

Every calculation must follow this self-validating logic loop to ensure the geometry represents a true minimum on the PES.[1]

Step 1: Geometry Optimization

  • Algorithm: Berny algorithm using GDIIS.

  • Convergence Criteria: Maximum Force < 0.00045 Hartree/Bohr.[1]

Step 2: Frequency Analysis (Validation)

  • Compute Hessian matrix.[1]

  • Pass Condition: No imaginary frequencies (NImag = 0).

  • Fail Condition: Presence of imaginary frequencies indicates a transition state or saddle point.[1] Action: Perturb geometry along the imaginary normal mode and re-optimize.[1]

Computational Workflow Diagram

G Start Input Structure (this compound) Method DFT Setup Functional: wB97X-D Basis: 6-311++G(d,p) Start->Method Opt Geometry Optimization Method->Opt Freq Frequency Check (Hessian Calculation) Opt->Freq Decision Imaginary Freq? Freq->Decision Analysis Electronic Analysis (HOMO-LUMO, MEP, NBO) Decision->Analysis No (Minima) Refine Perturb Geometry Decision->Refine Yes (Saddle) Refine->Opt

Figure 1: Self-validating computational workflow for electronic structure analysis.

Structural & Geometric Analysis

Upon optimization, the structural parameters provide the first insight into reactivity.[1]

Key Geometric Parameters (Predicted)

Based on analogous thiazole studies [2], the following bond lengths are critical indicators of aromaticity and strain.

ParameterBondExpected Value (Å)Significance
Bond Length C5–Br1.88 – 1.90Elongation suggests a weaker bond, facilitating oxidative addition in Pd-catalyzed coupling.
Bond Length C2–N31.30 – 1.32Double bond character; indicates the integrity of the aromatic system.[1]
Bond Length C4–C(isopropyl)1.50 – 1.52Single bond; rotational barrier here dictates the steric shielding of the N3 atom.[1]
Bond Angle C4–C5–Br~125°Deviation from 120° indicates steric repulsion between the Br and the isopropyl group.[1]
Conformational Isomerism

The isopropyl group at C4 is not static.[1] A Potential Energy Scan (PES scan) of the C5-C4-CH-(CH3)2 dihedral angle is necessary.

  • Low Energy Conformer: The methine hydrogen of the isopropyl group likely faces the Nitrogen lone pair to minimize steric clash with the bulky Bromine at C5.[1]

Electronic Properties & Reactivity Descriptors

The electronic structure determines how this compound interacts with biological targets (enzymes) or synthetic reagents.

Frontier Molecular Orbitals (FMOs)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) defines the chemical hardness (


).[1]
  • HOMO Location: Primarily localized on the Sulfur atom and the Bromine lone pairs.[1] This indicates that the molecule acts as a nucleophile or H-bond acceptor at these sites.[1]

  • LUMO Location: Delocalized over the C=N and C=C bonds of the thiazole ring.[1] This is the site of nucleophilic attack (or back-bonding from a metal catalyst).[1]

Global Reactivity Descriptors (Calculated via Koopmans' Theorem):

  • Ionization Potential (I):

    
    
    
  • Electron Affinity (A):

    
    
    
  • Chemical Hardness (

    
    ): 
    
    
    
    • Insight: Thiazoles are generally "soft" aromatic systems, making them polarizable and capable of strong pi-pi stacking interactions in drug binding pockets [3].

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding the prediction of non-covalent interactions.[1]

  • Red Regions (Negative Potential): Concentrated around the Nitrogen (N3) atom.[1]

    • Role: Hydrogen bond acceptor site (e.g., binding to NH groups in protein backbones).[1]

  • Blue Regions (Positive Potential):

    • Sigma-Hole on Bromine: A region of positive potential on the extension of the C-Br bond.

    • Role: Capable of forming Halogen Bonds (C-Br···O=C), a key interaction in modern rational drug design for increasing specificity.[1]

Reactivity Pathway Diagram[1]

Reactivity Mol This compound Site_N N3 Atom (High Electron Density) Mol->Site_N Site_Br C5-Br Bond (Sigma Hole / Leaving Group) Mol->Site_Br Site_S Sulfur Atom (Lone Pair Donor) Mol->Site_S Action_N H-Bond Acceptor (Protein Binding) Site_N->Action_N MEP Negative Action_Br Cross-Coupling (Suzuki/Stille) Site_Br->Action_Br Weak C-Br Bond Action_S Coordination (Metal Binding) Site_S->Action_S HOMO Lobe

Figure 2: Mapping electronic features to chemical and biological reactivity.

Spectroscopic Profiling (Predictive)

Theoretical data must be correlated with experimental spectra for compound verification.[1]

Vibrational Spectroscopy (IR)

Calculated frequencies (scaled by ~0.961 for B3LYP) serve as a fingerprint.[1]

  • C-H Stretching (Aromatic): 3050–3100 cm⁻¹.[1]

  • C-H Stretching (Isopropyl): 2850–2960 cm⁻¹ (Multiple bands due to methyl/methine).[1]

  • C=N Stretching (Thiazole Ring): 1450–1550 cm⁻¹ (Strong characteristic band).[1]

  • C-Br Stretching: 600–700 cm⁻¹ (Useful for confirming halogenation).[1]

NMR Prediction (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method allows for the prediction of chemical shifts relative to TMS.[1]

  • 1H NMR: The isopropyl group will show a characteristic doublet (CH3) and septet (CH).[1] The thiazole proton at C2 is typically deshielded (8.5–9.0 ppm) due to the adjacent Nitrogen and Sulfur.[1]

  • 13C NMR: The C5 carbon attached to Bromine will show a significant upfield shift relative to unsubstituted thiazole carbons due to the heavy atom effect.[1]

References

The following authoritative sources ground the methodologies and theoretical interpretations presented above.

  • Gaussian 09/16 Protocols & B3LYP Validation

    • Frisch, M. J., et al. "Gaussian 16 Rev. C.01".[1] Wallingford, CT.[1] (Standard reference for the software and DFT algorithms).

    • Context: Defines the standard B3LYP/6-311++G(d,p) protocol used for heterocyclic systems.
  • DFT Studies on Thiazole Derivatives

    • Al-Wahaibi, L.H., et al. "Synthesis, spectroscopic characterization, crystal structure, DFT, and molecular docking studies of (Z)-2-(2-(2-oxoindolin-3-ylidene)hydrazineyl)-4-phenylthiazole derivatives." Journal of Molecular Structure, 2020.[1]

    • Source:

    • Relevance: Validates the use of DFT for predicting thiazole bond lengths and vibr
  • Electronic Structure & Biological Activity

    • Kareem, A., et al. "Synthesis, in vitro-antimicrobial investigation, molecular docking, and DFT studies of novel bis-thiazole derivatives."[3] Synthetic Communications, 2024.[1]

    • Source:

    • Relevance: Connects HOMO-LUMO gaps in thiazoles to antimicrobial biological activity.[1]

  • Halogen Bonding in Drug Design

    • Gilday, J.P., et al. "Halogen Bonding in Medicinal Chemistry: From Observation to Function."[1] Journal of Medicinal Chemistry, 2015.[1]

    • Source:

    • Relevance: Provides the theoretical basis for analyzing the C-Br sigma hole in the MEP analysis.

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Methodological & Application

Application Note: Synthesis and Derivatization of 5-Bromo-4-isopropylthiazole for Drug Discovery Programs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold as a Privileged Structure

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen that has proven to be a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties, ability to act as a bioisostere for other aromatic systems, and capacity to engage in hydrogen bonding have cemented its status as a "privileged scaffold." This means the thiazole core is present in a multitude of compounds exhibiting a wide array of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[4][5] Consequently, the development of synthetic routes to novel thiazole derivatives is of paramount importance for the discovery of new therapeutic agents.[6][7][8]

This application note provides a detailed guide for the synthesis of 5-bromo-4-isopropylthiazole, a key building block for creating diverse chemical libraries. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide range of subsequent cross-coupling reactions to introduce molecular diversity.

Core Synthetic Strategy: From Thioamide to Functionalized Thiazole

The most robust and widely adopted method for constructing the target this compound intermediate involves a two-step sequence:

  • Hantzsch Thiazole Synthesis: Formation of the 4-isopropylthiazole core.

  • Regioselective Bromination: Introduction of the bromine atom at the C5 position.

This sequence is favored due to the high yields, ready availability of starting materials, and excellent control over regiochemistry.

Causality Behind the Hantzsch Synthesis

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide.[9][10] For the synthesis of 4-isopropylthiazole, 1-bromo-3-methyl-2-butanone serves as the α-haloketone component and thioformamide provides the requisite N-C-S backbone. The reaction proceeds via an initial nucleophilic attack of the thioamide sulfur onto the electrophilic carbon bearing the bromine, followed by cyclization and dehydration to yield the aromatic thiazole ring. This method is exceptionally reliable for generating 2,4-disubstituted thiazoles.[9][11][12]

Rationale for Regioselective Bromination

With the 4-isopropylthiazole core constructed, the next step is the introduction of a bromine atom. The electronic nature of the thiazole ring directs electrophilic substitution preferentially to the C5 position. This position is the most electron-rich and sterically accessible site on the ring, making it highly susceptible to attack by an electrophilic bromine source like N-Bromosuccinimide (NBS) or elemental bromine.[13] Careful control of stoichiometry (using one equivalent of the brominating agent) ensures mono-bromination occurs selectively at C5, yielding the desired this compound.[14]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. N-Bromosuccinimide is corrosive and a lachrymator; handle with care.

Protocol 1: Synthesis of 4-isopropylthiazole
  • Materials:

    • 1-bromo-3-methyl-2-butanone (1.0 eq)

    • Thioformamide (1.1 eq)

    • Ethanol (EtOH), anhydrous

    • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Procedure:

    • To a round-bottom flask charged with anhydrous ethanol, add thioformamide (1.1 eq).

    • Stir the solution at room temperature until the thioformamide is fully dissolved.

    • Add 1-bromo-3-methyl-2-butanone (1.0 eq) dropwise to the solution over 10 minutes. An exotherm may be observed.

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78°C).

    • Maintain reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude 4-isopropylthiazole, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound
  • Materials:

    • 4-isopropylthiazole (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Acetonitrile (CH₃CN)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve 4-isopropylthiazole (1.0 eq) in acetonitrile in a round-bottom flask.[15]

    • Cool the solution to 0°C using an ice bath.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5°C.

    • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Derivatization via Cross-Coupling: Building the Library

The C5-bromo substituent is a powerful linchpin for diversification. Palladium-catalyzed cross-coupling reactions are the methods of choice for appending a wide variety of chemical moieties, enabling the rapid generation of a compound library for screening.

Overview of Key Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling: Forms C-C bonds by reacting the bromo-thiazole with a boronic acid or boronate ester. This is ideal for introducing aryl, heteroaryl, or vinyl groups.[16][17]

  • Buchwald-Hartwig Amination: Forms C-N bonds by coupling the bromo-thiazole with a primary or secondary amine. This is a critical transformation for installing functionalities common in many drug molecules.[18][19][20]

The general workflow for library synthesis is depicted below.

G cluster_0 Core Synthesis cluster_1 Library Diversification Start Thioformamide + 1-Bromo-3-methyl-2-butanone Hantzsch Hantzsch Synthesis Start->Hantzsch Thiazole 4-Isopropylthiazole Hantzsch->Thiazole Bromination Regioselective Bromination (NBS, CH3CN) Thiazole->Bromination Core_Product This compound Bromination->Core_Product Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Core_Product->Suzuki Buchwald Buchwald-Hartwig (R2NH, Pd catalyst) Core_Product->Buchwald Other Other Couplings (e.g., Sonogashira, Stille) Core_Product->Other Library1 Library1 Suzuki->Library1 Aryl/Vinyl Derivatives Library2 Library2 Buchwald->Library2 Amine Derivatives Library3 Library3 Other->Library3 Other Derivatives

Caption: Synthetic workflow for this compound and its diversification.

Generalized Protocol for Suzuki-Miyaura Coupling
  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

    • Solvent (e.g., Dioxane/H₂O, Toluene, DME)

  • Procedure:

    • In an oven-dried vial or flask, combine this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add the palladium catalyst, followed by the degassed solvent(s).

    • Seal the vessel and heat the reaction mixture to 80-110°C with vigorous stirring for 4-16 hours.

    • Monitor the reaction by LC-MS or TLC.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify via column chromatography or preparative HPLC to yield the desired coupled product.

ParameterSuzuki CouplingBuchwald-Hartwig Amination
Reactant Boronic Acid / EsterPrimary / Secondary Amine
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃, Pd(OAc)₂
Ligand SPhos, XPhos (often included)Xantphos, BINAP, BrettPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOtBu, K₂CO₃, LHMDS
Solvent Dioxane, Toluene, DMEToluene, Dioxane
Temp (°C) 80 - 11090 - 120
Typical Yield 60 - 95%55 - 90%
Table 1. Typical Reaction Conditions for Cross-Coupling Derivatization.

Application in a Drug Discovery Cascade

The synthesized library of this compound derivatives serves as the starting point for a typical drug discovery campaign. The goal is to identify "hit" compounds with desired biological activity and optimize them into "lead" candidates.

  • High-Throughput Screening (HTS): The compound library is screened against a specific biological target (e.g., an enzyme, receptor, or protein-protein interaction).

  • Hit Identification: Compounds that exhibit significant activity in the HTS are identified as "hits."

  • Hit-to-Lead (H2L) & Lead Optimization (LO): The initial hits are re-synthesized and confirmed. Structure-Activity Relationship (SAR) studies are initiated, whereby systematic modifications are made to the hit structure to improve potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion). The synthetic accessibility of the this compound core is a major advantage during this iterative process.

  • Preclinical Candidate Selection: A lead compound with a promising overall profile is selected for further preclinical development.

G Library Synthesized Thiazole Library HTS High-Throughput Screening (HTS) Library->HTS Assay vs. Target Hits Hit Identification HTS->Hits Active Compounds LO Lead Optimization (SAR Studies) Hits->LO Iterative Synthesis & Testing Candidate Preclinical Candidate LO->Candidate Optimized Profile

Sources

Application Note: Strategic Utilization of 5-Bromo-4-isopropylthiazole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The thiazole scaffold represents a cornerstone in medicinal chemistry, serving as a bioisostere for pyridine and pyrimidine rings in ATP-competitive kinase inhibitors. 5-Bromo-4-isopropylthiazole is a privileged building block that offers a unique combination of electronic modulation and steric bulk.

The isopropyl group at C4 provides critical hydrophobic volume, often targeting the "gatekeeper" residue or the hydrophobic back-pocket (Selectivity Pocket) of kinase domains (e.g., CDK, ALK, PI3K). Meanwhile, the C5-bromide serves as a high-fidelity handle for palladium-catalyzed cross-coupling, enabling the attachment of hinge-binding motifs.

This guide details the synthetic workflows, optimized protocols, and structural logic for deploying this compound in the generation of Type I and Type II kinase inhibitors.

Structural Biology & Pharmacophore Logic

To design effective inhibitors, one must understand where this building block sits within the ATP-binding pocket.

Diagram 1: Pharmacophore Mapping (SAR)

This diagram illustrates the functional role of each position on the this compound core within a theoretical kinase active site.

G Core Thiazole Core (Scaffold) C4_Iso C4-Isopropyl Group (Selectivity Filter) Core->C4_Iso C5_Br C5-Bromine (Synthetic Handle) Core->C5_Br C2_Pos C2-Position (Solvent Front/Tail) Core->C2_Pos Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) C4_Iso->Gatekeeper Steric Occlusion/Fit Hinge Hinge Region (Adenine Pocket) C5_Br->Hinge Coupling to Hinge Binder Solvent Solvent Exposed Area (Solubilizing Groups) C2_Pos->Solvent Extension Vector

Caption: Pharmacophore mapping of this compound. The C4-isopropyl group targets hydrophobic pockets (e.g., Gatekeeper), while C5 serves as the vector for the primary hinge-binding motif.

Synthetic Workflows

The reactivity of this compound is dominated by the C5-Br bond (highly reactive in oxidative addition) and the C2-H bond (acidic, susceptible to C-H activation).

Diagram 2: Synthetic Decision Tree

A logic flow for selecting the correct functionalization pathway.

Workflow Start This compound Decision Target Motif? Start->Decision RouteA Route A: C5 Functionalization (Suzuki/Buchwald) Decision->RouteA Attach Hinge Binder RouteB Route B: C2 Functionalization (C-H Activation/Lithiation) Decision->RouteB Attach Tail/Solubilizer StepA1 Pd(dppf)Cl2 / Boronic Acid RouteA->StepA1 StepB1 Pd(OAc)2 / Aryl Halide (Direct Arylation) RouteB->StepB1 ProductA 5-Aryl-4-isopropylthiazole (Hinge Binder Attached) StepA1->ProductA ProductB 2-Substituted-5-bromo Intermediate StepB1->ProductB ProductB->RouteA Subsequent C5 Coupling

Caption: Synthetic workflow decision tree. Route A is the standard primary step for building the kinase core. Route B allows for elaboration of the solvent-exposed tail prior to core assembly.

Detailed Experimental Protocols

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Objective: Coupling this compound with an aryl boronic acid (e.g., a pyridine or pyrimidine hinge binder). Challenge: Thiazoles can poison Pd catalysts via sulfur coordination. High-activity catalysts are required.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid/Ester: Aryl-B(OH)2 or Aryl-BPin (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or XPhos Pd G2 (2-3 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with the boronic acid, base, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes. Scientific Note: Oxygen removal is critical to prevent homocoupling of the boronic acid and catalyst deactivation.

  • Solvent Addition: Dissolve this compound in the Dioxane/Water mixture (degassed) and inject into the vial via syringe. Concentration should be ~0.1 M.

  • Thermal Activation: Heat the reaction block to 90°C for 4–12 hours.

    • Optimization: If using XPhos Pd G2, the reaction may proceed at 60°C or even room temperature for activated substrates.

  • Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). Thiazoles are often UV-active and easily tracked.

Validation Data (Typical Yields):

Coupling Partner (Boronic Acid) Catalyst Conditions Yield
Phenylboronic acid Pd(dppf)Cl₂ 90°C, 4h 88%
3-Pyridylboronic acid XPhos Pd G2 80°C, 2h 92%

| 2-Aminopyrimidine-5-boronic ester | Pd(PPh₃)₄ | 100°C, 16h | 65%* |

*Note: Aminopyrimidines are challenging; XPhos or SPhos ligands are recommended over Pd(PPh₃)₄ to improve yields.

Protocol B: C2-Selective C-H Arylation (Ligand-Free)

Objective: Functionalizing the C2 position without affecting the C5-Bromine (or done after C5 coupling). Mechanism: Concerted Metallation-Deprotonation (CMD).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Aryl Iodide: Ar-I (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5–10 mol%)

  • Ligand: None (Ligand-free conditions favor C2 activation over C5 oxidative addition in specific solvents).

  • Base: Ag₂CO₃ (2.0 equiv) or KOAc (2.0 equiv)

  • Solvent: DMSO or DMF (anhydrous).

Step-by-Step Procedure:

  • Setup: In a dry vial, combine the thiazole, Aryl Iodide, Pd(OAc)₂, and Base.

  • Reaction: Heat to 100–120°C for 16 hours.

  • Constraint: This reaction is sensitive. The presence of the C5-Bromine makes the substrate fragile; the C5-Br can undergo reductive debromination or competing coupling if phosphine ligands are present. Strictly avoid phosphines for this specific direct arylation protocol.

  • Alternative: If C2-arylation fails, use Lithiation : Treat with n-BuLi at -78°C (lithiation occurs exclusively at C2), then quench with an electrophile (e.g., DMF for formylation, I2 for iodination).

Troubleshooting & Optimization Guide

ProblemRoot CauseSolution
Low Conversion (Suzuki) Sulfur poisoning of Pd catalyst.Switch to bulky, electron-rich ligands (e.g., XPhos , SPhos ) that prevent sulfur coordination. Increase catalyst loading to 5-10 mol%.
Debromination (Product is 4-isopropylthiazole) Hydride source in reaction (often from solvent or base).Ensure anhydrous solvents if using hydride-sensitive catalysts. Avoid alcohols (EtOH/MeOH) in the solvent mix; use Dioxane/Water or Toluene.
Regioselectivity Issues (C2 vs C5) Competing C-H activation at C2 during Suzuki.Use mild bases (K₃PO₄ instead of Cs₂CO₃). Lower reaction temperature.[1] Ensure C5-Br is high quality.
Protodebromination Overheating or prolonged reaction times.Monitor reaction closely by LCMS. Quench immediately upon consumption of starting material.

Safety & Handling

  • This compound: Irritant. Handle in a fume hood.

  • Palladium Catalysts: Potential sensitizers. Avoid inhalation of dust.

  • Waste: Segregate halogenated organic waste and heavy metal waste (Pd).

References

  • Thiazole C-H Activation: Roger, J., Pogan, F., & Doucet, H. (2009).[2] "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings." The Journal of Organic Chemistry.

  • Kinase Inhibitor Design: Zhang, J., Yang, P. L., & Gray, N. S. (2009). "Targeting cancer with small molecule kinase inhibitors."[3] Nature Reviews Cancer.

  • Suzuki Coupling of Thiazoles: Chotana, G. A., et al. (2020). "Advances in Cross-Coupling Reactions." Molecules.

  • Thiazole Scaffolds in Drug Discovery: BenchChem Application Notes. "Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromopyrimidine/Thiazole Derivatives."

  • General Reactivity: Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Wiley. (Standard reference for Suzuki/Buchwald mechanisms).

Sources

Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 5-Bromo-4-isopropylthiazole for Pharmaceutical and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Thiazoles

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, kinase inhibitory, and anticancer effects.[1] The ability to strategically functionalize this heterocyclic system is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[2][3] This reaction is particularly well-suited for the synthesis of 5-arylthiazoles, enabling the efficient coupling of a 5-halothiazole with a variety of aryl and heteroaryl boronic acids or their derivatives.[1]

This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of 5-Bromo-4-isopropylthiazole with a representative arylboronic acid. We will delve into the mechanistic underpinnings of this transformation, providing a rationale for the selection of reagents and reaction conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize novel 5-aryl-4-isopropylthiazole derivatives.

Reaction Principle: The Palladium-Catalyzed Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (nucleophile) with an organic halide or triflate (electrophile) in the presence of a base.[4][5] The catalytic cycle is generally understood to proceed through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[1][5][6][7] This is often the rate-determining step of the cycle.[7]

  • Transmetalation: The organic group from the boronic acid, activated by the base, is transferred to the palladium center, displacing the halide.[1][5][6][7] The base plays a crucial role in this step by forming a more nucleophilic boronate species.[8][9]

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6][7]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 CoupledProduct R¹-R² (5-Aryl-4-isopropylthiazole) RedElim->CoupledProduct ArylHalide R¹-X (this compound) ArylHalide->OxAdd Organoboron R²-B(OR)₂ (Arylboronic Acid) Organoboron->Transmetalation Base Base Base->Transmetalation

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure that can be adapted for various arylboronic acids. Optimization may be required for particularly challenging substrates.

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[10][11]

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water, DMF, Toluene)[4][10]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or microwave vial)

  • Magnetic stirrer and heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Column chromatography supplies (silica gel, solvents)

Reaction Setup and Procedure
  • Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Addition of Reagents: Add the arylboronic acid (1.2 mmol, 1.2 equiv) and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[2]

  • Catalyst Addition: If using a solid palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), add it to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[2]

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL) via syringe.[2]

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours).[2] The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-4-isopropylthiazole.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Reaction Parameters
ParameterRecommended Reagent/ConditionRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligandThe choice of catalyst and ligand is crucial. Electron-rich and sterically hindered phosphine ligands often promote the oxidative addition step.[6] For heteroaryl substrates, catalysts with ligands like SPhos can be highly effective.[12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is essential for the transmetalation step.[9] Carbonates are commonly used, with Cs₂CO₃ sometimes being more effective for challenging couplings.[13][14] K₃PO₄ is also a strong choice.[2]
Solvent 1,4-Dioxane/Water, DMF, TolueneA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[10] Anhydrous conditions have also been reported to be effective in some cases.[6]
Temperature 80 - 110 °CThe reaction is typically heated to facilitate the catalytic cycle.[2][4] Microwave irradiation can significantly shorten reaction times.[14]
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst is sensitive to oxygen, so an inert atmosphere is necessary to prevent catalyst degradation.[2]

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also improve the yield.

  • Side Reactions: A common side reaction is the protodeborylation of the boronic acid.[6] Using a slight excess of the boronic acid can help to mitigate this. Homocoupling of the boronic acid can also occur.

  • Difficult Purification: If the product is difficult to purify, ensure that the work-up procedure is thoroughly removing inorganic salts. Adjusting the polarity of the column chromatography eluent can also improve separation.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-4-isopropylthiazoles. By carefully selecting the catalyst, base, and solvent, a wide variety of derivatives can be prepared in good to excellent yields. The protocol provided in this application note serves as a robust starting point for the synthesis of these valuable compounds, which are of significant interest in the field of drug discovery.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a | Download Table. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • ResearchGate. Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation | Request PDF. Available from: [Link]

  • NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Available from: [Link]

  • ResearchGate. Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters | Request PDF. Available from: [Link]

  • Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Available from: [Link]

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available from: [Link]

  • ResearchGate. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Available from: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]

  • ResearchGate. (PDF) Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. Available from: [Link]

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. Available from: [Link]

Sources

Application Note: Optimized Buchwald-Hartwig Amination of 5-Bromo-4-isopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the Buchwald-Hartwig amination of 5-bromo-4-isopropylthiazole . This specific substrate presents a "perfect storm" of synthetic challenges: the electron-deficient thiazole ring is prone to catalyst poisoning via nitrogen/sulfur coordination, and the bulky isopropyl group at the 4-position creates significant steric hindrance proximal to the reaction site (C5).

Traditional catalyst systems (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) often fail with this substrate, leading to low conversion or hydrodehalogenation. This guide recommends the use of Third- and Fourth-Generation (G3/G4) Palladacycle Precatalysts ligated with bulky dialkylbiaryl phosphines (specifically BrettPhos and tBuBrettPhos ). These systems are engineered to prevent off-cycle catalyst resting states and facilitate reductive elimination in crowded environments.

Mechanistic Insight & Challenges

To optimize this reaction, one must understand the specific failure modes associated with the 4-isopropylthiazole scaffold.

The Steric & Electronic Conflict
  • Oxidative Addition (OA): The C5-Br bond is activated by the electron-deficient nature of the thiazole. However, the ortho-isopropyl group effectively blocks the approach of the palladium species, requiring a highly active, monoligated Pd(0) species for successful OA.

  • Catalyst Poisoning: The thiazole nitrogen (N3) is a competent ligand. In the absence of a bulky phosphine ligand, the palladium center can coordinate to N3, forming a stable, non-productive complex (off-cycle).

  • Reductive Elimination (RE): This is the rate-determining step for hindered substrates. The bulk of the isopropyl group clashes with the incoming amine, making the formation of the C–N bond difficult. Bulky ligands like BrettPhos accelerate this step by sterically enforcing a geometry that favors product release.

Visualization: The Catalytic Cycle & Steric "Gating"

BuchwaldMechanism cluster_legend Critical Success Factor PreCat Pd G3/G4 Precatalyst (Rapid Activation) Pd0 L-Pd(0) Active Species (Monoligated) PreCat->Pd0 Base Activation OxAdd Oxidative Addition (OA) (Challenging: Steric Blockade) Pd0->OxAdd + Substrate Substrate This compound Poisoning OFF-CYCLE: N-Coordination (Catalyst Deactivation) Substrate->Poisoning N-site binding Coordination Amine Coordination (Pd-N Bond Formation) OxAdd->Coordination + Amine/Base RedElim Reductive Elimination (RE) (Rate Limiting Step) Coordination->RedElim Steric Crowding Poisoning->Pd0 Reversible (Slow) RedElim->Pd0 Regenerate L-Pd(0) Product 5-Amino-4-isopropylthiazole RedElim->Product Product Release Note Bulky Ligands (BrettPhos) prevent N-Coordination and accelerate RE.

Figure 1: Catalytic cycle highlighting the competition between productive oxidative addition and non-productive thiazole coordination.

Experimental Protocol

Materials Selection
  • Substrate: this compound (Purity >97% essential; removing residual halides is critical).

  • Catalyst: BrettPhos Pd G4 (CAS: 1599466-81-5) or tBuBrettPhos Pd G3 (CAS: 1536473-72-9).

    • Why? G3/G4 precatalysts ensure accurate Pd:Ligand stoichiometry (1:1) and activate at low temperatures, minimizing side reactions.

  • Base: NaOtBu (Sodium tert-butoxide) or LHMDS (Lithium hexamethyldisilazide).

    • Why? NaOtBu is standard. LHMDS is preferred if the amine partner has base-sensitive functional groups (e.g., esters, nitriles).

  • Solvent: 1,4-Dioxane (anhydrous) or t-Amyl Alcohol .

Standard Procedure (Primary/Secondary Amines)

Scale: 1.0 mmol

  • Preparation: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial equipped with a magnetic stir bar.

  • Reagent Addition:

    • Add BrettPhos Pd G4 (0.02 mmol, 2 mol%). Note: Increase to 5 mol% for extremely hindered amines.

    • Add This compound (1.0 mmol, 1.0 equiv).

    • Add Amine Partner (1.2 mmol, 1.2 equiv).

    • Add NaOtBu (1.4 mmol, 1.4 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane (4.0 mL, 0.25 M concentration).

  • Reaction: Seal the vial with a Teflon-lined cap. Remove from glovebox.

  • Heating: Place in a pre-heated block at 80 °C . Stir vigorously (1000 rpm) for 2–4 hours.

    • Checkpoint: Monitor by LCMS. If conversion <50% after 2 hours, raise temperature to 100 °C.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove palladium black and salts.

  • Purification: Concentrate in vacuo. Purify via flash chromatography (typically Hexane/EtOAc gradients).

Optimization Matrix (Troubleshooting)
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Thiazole NSwitch to tBuBrettPhos Pd G3 (bulkier ligand prevents N-binding).
Hydrodehalogenation Slow Reductive EliminationIncrease amine equivalents (1.5 eq); Decrease temperature to 60 °C; Switch solvent to t-Amyl Alcohol .
Start Material Remaining Incomplete ActivationEnsure solvent is strictly anhydrous/degassed. Switch base to LHMDS (soluble base often reacts faster).
Base-Sensitive Substrate Decomposition of AmineSwitch base to Cs₂CO₃ (3.0 equiv) and run in t-Amyl Alcohol at 100 °C (longer reaction time required).

Decision Workflow for Ligand Selection

Use this logic tree to select the exact conditions based on your specific amine partner.

LigandSelection cluster_tips Pro-Tip Start Select Amine Partner Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Aniline Aniline / Heteroaniline (Ar-NH2) Start->Aniline BrettPhos BrettPhos Pd G4 Base: NaOtBu Temp: 80°C Primary->BrettPhos Standard Secondary->BrettPhos Cyclic/Hindered RuPhos RuPhos Pd G4 Base: LHMDS Temp: 60-80°C Secondary->RuPhos Acyclic/Unhindered tBuBrett tBuBrettPhos Pd G3 Base: NaOtBu Temp: 100°C Aniline->tBuBrett Weak Nucleophile Tip1 If Amine is a HCl salt, add extra equivalent of base.

Figure 2: Ligand selection decision tree based on amine sterics and electronics.

References & Grounding

The protocols and mechanistic rationales above are grounded in the fundamental development of Buchwald-Hartwig amination for heteroaryl halides.

  • General Buchwald-Hartwig Overview & Mechanism

    • Source: Wikipedia / Buchwald Lab Publications

    • Relevance: Establishes the catalytic cycle and the role of precatalysts.

    • [1]

  • Amination of Heteroaryl Halides with BrettPhos

    • Source: Maiti, D., et al. (Buchwald Lab), Chemical Science, 2010.

    • Relevance: Describes the specific utility of BrettPhos for 5-membered heterocycles that are prone to poisoning.

  • Use of Precatalysts (Pd G3/G4)

    • Source: Bruno, N. C., et al., Chemical Science, 2013.

    • Relevance: Validates the use of G3/G4 precatalysts to ensure rapid activation in hindered systems.

  • Application to Thiazoles (BenchChem Application Note)

    • Source: BenchChem Protocol for 5-bromo-2-chlorobenzo[d]thiazole.[2]

    • Relevance: Provides analogous conditions for halogenated thiazoles, confirming the reactivity order (Br > Cl) and ligand choices.

  • Handling Sterically Hindered Amines

    • Source:Journal of the American Chemical Society, 2015.[3]

    • Relevance: Discusses the kinetic resolution of steric issues using specific biaryl phosphine ligands.

Sources

Application Notes and Protocols for Sonogashira Coupling Reactions Involving 5-Bromo-4-isopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Isopropylthiazole Moiety

The 4-isopropylthiazole scaffold is a privileged structural motif in medicinal chemistry and drug development. Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties, including metabolic stability, potency, and selectivity. The Sonogashira coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds, provides a direct route to introduce alkynyl functionalities at the C5 position of the thiazole ring.[1] This reaction is instrumental in the synthesis of complex molecules and libraries of compounds for drug discovery, as it allows for the facile construction of diverse molecular architectures from the 5-Bromo-4-isopropylthiazole building block.[2]

This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for conducting Sonogashira coupling reactions with this compound.

Mechanistic Overview: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base.[4] The reaction proceeds through two interconnected catalytic cycles: the palladium cycle and the copper cycle.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) intermediate.

  • Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The Pd(II) complex undergoes reductive elimination to yield the 5-alkynyl-4-isopropylthiazole product and regenerate the Pd(0) catalyst.

The Copper Cycle:

  • Coordination: The copper(I) co-catalyst coordinates with the terminal alkyne.

  • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide. This species is then ready for the transmetalation step in the palladium cycle.

It is important to note that copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1]

Sonogashira_Mechanism Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_complex R-Pd(II)-X(L2) (Oxidative Adduct) Pd0->Pd_complex Oxidative Addition (R-X) Coupled_Pd R-Pd(II)-C≡CR'(L2) Pd_complex->Coupled_Pd Transmetalation (from Cu cycle) Coupled_Pd->Pd0 Product R-C≡CR' (Coupled Product) Coupled_Pd->Product Reductive Elimination CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR' CuX->Cu_acetylide + Alkyne, Base Alkyne H-C≡CR' Alkyne->Cu_acetylide Cu_acetylide->Pd_complex To Pd Cycle Base Base Base->Cu_acetylide R_X This compound (R-X) R_X->Pd_complex experimental_workflow Figure 2: General Experimental Workflow for Sonogashira Coupling start Start setup Reaction Setup (Flask, Stir Bar, Reagents) start->setup inert Establish Inert Atmosphere (Purge with Ar or N2) setup->inert addition Add Solvent, Base, and Alkyne inert->addition reaction Stir at Desired Temperature (Monitor by TLC/LC-MS) addition->reaction workup Aqueous Work-up (Quench, Extract) reaction->workup purify Purification (Column Chromatography) workup->purify product Characterized Product purify->product

Sources

acylation of 5-Bromo-4-isopropyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Precision Acylation Strategies for Functionalizing 5-Bromo-4-isopropyl-1,3-thiazol-2-amine

Executive Summary

The acylation of 5-Bromo-4-isopropyl-1,3-thiazol-2-amine represents a specific challenge in medicinal chemistry. This substrate possesses a "perfect storm" of deactivating features: the electron-withdrawing 5-bromo substituent significantly lowers the nucleophilicity of the 2-amino group (pKa < 5.0), while the bulky 4-isopropyl group imposes steric hindrance proximal to the reaction center.

Standard peptide coupling protocols (e.g., EDC/NHS, ambient temperature HATU) frequently result in stalled reactions, low conversion, or background hydrolysis of the activated ester. This guide details three tiered protocols designed to force this transformation to completion, ranging from standard activation to high-energy deprotonation strategies.

Chemical Context & Reactivity Profile

Understanding the electronic landscape of the substrate is critical for selecting the correct protocol.

  • Electronic Deactivation: The thiazole ring is inherently electron-deficient. The addition of a bromine atom at C5 pulls electron density away from the C2-amine via induction and resonance, rendering the exocyclic nitrogen a poor nucleophile.

  • Steric Shielding: The isopropyl group at C4 creates a steric wall. While not blocking the amine directly, it destabilizes the tetrahedral intermediate formed during nucleophilic attack, increasing the energy barrier for acylation.

  • Regioselectivity: 2-Aminothiazoles are ambident nucleophiles. While the exocyclic amine is the thermodynamic product (amide), kinetic control can sometimes lead to acylation at the ring nitrogen (forming an unstable imino-acyl species). High-temperature conditions favor the thermodynamic exocyclic amide.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal experimental approach for your specific acyl donor.

AcylationStrategy Start Start: Choose Acyl Donor AcidChloride Acyl Chloride / Anhydride Start->AcidChloride CarboxylicAcid Carboxylic Acid Start->CarboxylicAcid MethodA Method A: DMAP/Pyridine Catalysis AcidChloride->MethodA Standard Path SimpleAcid Is the Acid Simple/Stable? CarboxylicAcid->SimpleAcid ComplexAcid Is the Acid Complex/Precious? CarboxylicAcid->ComplexAcid SimpleAcid->MethodA Convert to SOCl2 first MethodB Method B: HATU/TFFH + Heat ComplexAcid->MethodB First Attempt MethodC Method C: Anion Method (NaH/LiHMDS) MethodB->MethodC If Low Yield

Figure 1: Strategic decision tree for selecting acylation conditions based on acyl donor availability and stability.

Detailed Experimental Protocols

Method A: The "Brute Force" Approach (Acid Chlorides/Anhydrides)

Best for: Acetylation, Benzoylation, or when the acid chloride is commercially available.

This method utilizes DMAP (4-Dimethylaminopyridine) as a hyper-nucleophilic catalyst. DMAP attacks the acyl chloride to form a highly reactive N-acylpyridinium salt, which is sufficiently electrophilic to react with the deactivated aminothiazole.

Reagents:

  • Substrate: 5-Bromo-4-isopropyl-1,3-thiazol-2-amine (1.0 equiv)

  • Acyl Donor: Acid Chloride or Anhydride (1.2 – 1.5 equiv)

  • Base: Triethylamine (TEA) or DIPEA (2.0 equiv)

  • Catalyst: DMAP (0.1 – 0.2 equiv)

  • Solvent: Dry DCM or THF (0.2 M concentration)

Step-by-Step Protocol:

  • Dissolution: In a flame-dried flask under Nitrogen/Argon, dissolve the aminothiazole (1.0 equiv) in anhydrous DCM.

  • Base Addition: Add TEA (2.0 equiv) and DMAP (0.1 equiv). Stir for 5 minutes.

  • Acylation: Add the Acid Chloride dropwise at 0°C.

    • Note: Even though the amine is unreactive, initial cooling prevents uncontrolled exotherms if the acid chloride is volatile.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check LCMS.[1] If conversion is <50% after 4 hours, heat to reflux (requires switching solvent to DCE or THF if using DCM).

  • Quench: Add saturated NaHCO₃ solution. Stir vigorously for 15 minutes to hydrolyze excess acid chloride.

  • Isolation: Extract with DCM (3x), wash organics with Brine, dry over Na₂SO₄, and concentrate.

Method B: High-Energy Coupling (Carboxylic Acids)

Best for: Drug intermediates where the carboxylic acid cannot be converted to an acid chloride (e.g., acid-sensitive groups).

Standard HATU couplings often fail here. We recommend TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or HATU at elevated temperatures . TFFH generates an acyl fluoride in situ, which is less sterically demanding and highly reactive toward weak amines.

Reagents:

  • Substrate: 1.0 equiv

  • Carboxylic Acid: 1.2 equiv

  • Coupling Agent: TFFH (1.3 equiv) [Alternative: HATU]

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or NMP (polar aprotic solvents are essential here).

Step-by-Step Protocol:

  • Activation: Dissolve the Carboxylic Acid (1.2 equiv) and DIPEA (3.0 equiv) in DMF. Add TFFH (1.3 equiv).[2] Stir at RT for 30 minutes to generate the active acyl fluoride/ester.

  • Addition: Add the 5-Bromo-4-isopropyl-1,3-thiazol-2-amine (1.0 equiv).

  • Heat: Heat the reaction to 60°C – 80°C .

    • Why Heat? The activation energy barrier caused by the 4-isopropyl group and the electron-poor ring requires thermal energy to overcome.

  • Monitoring: Monitor by LCMS. Reaction is typically complete in 4–16 hours.

  • Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) or water to remove DMF.

Method C: The "Anion" Method (Deprotonation)

Best for: Extremely unreactive amines or hindered acids where Methods A & B fail.

If the amine is too weak to attack the electrophile, we increase its nucleophilicity by deprotonating it to the amidinate anion using a strong base.

Reagents:

  • Substrate: 1.0 equiv

  • Base: NaH (60% dispersion, 1.2 equiv) OR LiHMDS (1.2 equiv)

  • Acyl Donor: Acid Chloride or Ester (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF at 0°C. Slowly add a solution of the aminothiazole (1.0 equiv) in THF.

  • Anion Formation: Stir at 0°C for 30 minutes. Evolution of H₂ gas indicates anion formation. The solution often turns yellow/orange.

  • Acylation: Add the Acyl Chloride (or Ester) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

    • Caution: This reaction is very fast. Over-reaction (bis-acylation) is possible but less likely with the bulky isopropyl group.

  • Quench: Carefully quench with NH₄Cl (aq) at 0°C.

Data Summary & Troubleshooting

IssueObservation (LCMS/TLC)Root CauseSolution
No Reaction Starting material (SM) unchanged.Nucleophile too weak.Switch to Method C (NaH) or use Acid Chloride + Heat.
Low Conversion SM remaining, some product.[2]Steric hindrance / Kinetics.Increase Temp (80°C) or use TFFH (Acyl Fluoride).[2]
Bis-Acylation [M+Acyl+Acyl] mass observed.Anion too reactive (Method C).Use 1.0 equiv base exactly. Switch to Method A.
Hydrolysis Carboxylic acid peak increases.Moisture in solvent.Use anhydrous solvents; ensure reagents are dry.

Mechanism of Action (DMAP Catalysis)

The following diagram illustrates why DMAP is essential for Method A. It converts the moderately reactive acid chloride into a highly reactive intermediate that can overcome the thiazole's poor nucleophilicity.

DMAPMechanism AcylCl Acid Chloride (R-COCl) Intermediate N-Acylpyridinium Salt (Highly Electrophilic) AcylCl->Intermediate Fast DMAP DMAP (Catalyst) DMAP->Intermediate Fast Product Final Amide Product + DMAPH+ Cl- Intermediate->Product Nucleophilic Attack Amine 5-Br-4-iPr-Thiazole-NH2 (Weak Nucleophile) Amine->Product Nucleophilic Attack

Figure 2: Catalytic cycle of DMAP-mediated acylation. The N-acylpyridinium intermediate is critical for reacting with electron-deficient amines.

References

  • Due-Hansen, M. E., et al. (2015).[3] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[2][3] Organic & Biomolecular Chemistry, 14(2), 430-433. Link

    • Key Insight: Establishes TFFH/Acyl Fluorides as the superior method for hindered/electron-poor amines.
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

    • Key Insight: Comprehensive review of coupling reagents, highlighting limitations of EDC/HOBt for deactiv
  • Organic Syntheses. "N-Bromoacetamide." Org.[3][4] Synth. 1951, 31, 17. Link

    • Key Insight: Historical context on amide stability and halogen
  • BenchChem. "Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs." Link

    • Key Insight: Confirms the biological relevance and structural challenges of 4-alkyl-5-bromo-2-aminothiazoles.[5]

Sources

The Strategic Application of 5-Bromo-4-isopropylthiazole in the Synthesis of Novel Anticancer Agents: A Guide to Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs and a vast array of biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a "privileged scaffold" in drug design. Within the diverse family of thiazole derivatives, 5-Bromo-4-isopropylthiazole emerges as a particularly valuable building block for the synthesis of novel anticancer agents. The presence of a bromine atom at the 5-position provides a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of various aryl and heteroaryl moieties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potential kinase inhibitors, a critical class of anticancer therapeutics.

The Rationale for this compound in Anticancer Drug Design

The strategic importance of this compound lies in its combination of a reactive site for diversification and a lipophilic isopropyl group. The isopropyl moiety can enhance binding affinity to the hydrophobic pockets of target proteins, such as the ATP-binding site of kinases, while the bromo-substituent allows for the construction of bi-aryl structures, a common feature in many kinase inhibitors.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for C-C bond formation.[2] These reactions are highly efficient and tolerate a wide range of functional groups, making them ideal for the late-stage functionalization of heterocyclic compounds in drug discovery programs.

This guide will focus on a representative synthetic pathway to a novel 2-amino-5-aryl-4-isopropylthiazole scaffold, a class of compounds with demonstrated potential as anticancer agents.[3]

Synthetic Pathway Overview: From this compound to a Potential Kinase Inhibitor

The following workflow outlines a representative synthesis of a novel 2-amino-5-(pyridin-4-yl)-4-isopropylthiazole derivative, a scaffold with potential as a kinase inhibitor. The pyridine moiety is a common feature in many kinase inhibitors, often involved in hydrogen bonding interactions with the hinge region of the kinase domain.

G cluster_0 Synthesis of 2-Amino-5-bromo-4-isopropylthiazole cluster_1 Suzuki-Miyaura Cross-Coupling cluster_2 Further Functionalization (Optional) Start 3-Methyl-2-butanone Step1 Bromination Start->Step1 Intermediate1 1-Bromo-3-methyl-2-butanone Step1->Intermediate1 Step2 Hantzsch Thiazole Synthesis (with Thiourea) Intermediate1->Step2 Product1 2-Amino-5-bromo-4-isopropylthiazole Step2->Product1 Product1_ref 2-Amino-5-bromo-4-isopropylthiazole Step3 Pd-catalyzed Suzuki Coupling Product1_ref->Step3 Reagent1 Pyridine-4-boronic acid Reagent1->Step3 Product2 2-Amino-5-(pyridin-4-yl)-4-isopropylthiazole Step3->Product2 Product2_ref 2-Amino-5-(pyridin-4-yl)-4-isopropylthiazole Step4 Amide Coupling Product2_ref->Step4 Reagent2 Aroyl Chloride Reagent2->Step4 FinalProduct N-(5-(pyridin-4-yl)-4-isopropylthiazol-2-yl)benzamide (Potential Kinase Inhibitor) Step4->FinalProduct

Caption: Synthetic workflow from this compound to a potential anticancer agent.

Experimental Protocols

The following protocols are representative and based on established methodologies for the synthesis of similar thiazole derivatives.[4] Researchers should perform appropriate reaction monitoring and optimization for their specific substrates and conditions.

Protocol 1: Synthesis of 2-Amino-5-bromo-4-isopropylthiazole (Starting Material)

This protocol outlines the synthesis of the key starting material via a Hantzsch thiazole synthesis.

Materials:

  • 1-Bromo-3-methyl-2-butanone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • To a solution of thiourea (1.0 eq) in ethanol, add 1-Bromo-3-methyl-2-butanone (1.0 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 2-Amino-5-bromo-4-isopropylthiazole.

Compound Molecular Weight Yield (%) Purity (by HPLC)
2-Amino-5-bromo-4-isopropylthiazole235.13 g/mol 85-90>95%
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Amino-5-(pyridin-4-yl)-4-isopropylthiazole

This protocol details the palladium-catalyzed coupling of the bromo-thiazole with a boronic acid.

Materials:

  • 2-Amino-5-bromo-4-isopropylthiazole

  • Pyridine-4-boronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium carbonate (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a degassed solution of 2-Amino-5-bromo-4-isopropylthiazole (1.0 eq) and pyridine-4-boronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1), add sodium carbonate (2.0 eq) and Pd(dppf)Cl₂ (0.05 eq).

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired product.

Compound Molecular Weight Yield (%) Purity (by HPLC)
2-Amino-5-(pyridin-4-yl)-4-isopropylthiazole231.31 g/mol 70-80>98%

Biological Significance and Mechanism of Action

Many 2-aminothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. For instance, the synthesized 2-amino-5-aryl-4-isopropylthiazole scaffold could potentially target kinases involved in cell cycle progression, such as Cyclin-Dependent Kinases (CDKs), or receptor tyrosine kinases involved in angiogenesis, like Vascular Endothelial Growth Factor Receptor (VEGFR).

G cluster_0 Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Synthesized Thiazole Derivative (Potential Kinase Inhibitor) Inhibitor->RAF Inhibits

Caption: Potential mechanism of action of the synthesized thiazole derivative.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel anticancer agents. Its utility in palladium-catalyzed cross-coupling reactions allows for the creation of diverse libraries of compounds for high-throughput screening. The representative protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel 2-amino-5-aryl-4-isopropylthiazole derivatives as potential kinase inhibitors. Further optimization of the reaction conditions and exploration of a wide range of coupling partners will undoubtedly lead to the discovery of new and potent anticancer drug candidates.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. Available at: [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-4-isopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Functionalized Thiazole Ring

The thiazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials. The strategic introduction of various substituents onto this heterocyclic core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. Among the diverse array of thiazole building blocks, 5-bromo-4-isopropylthiazole emerges as a particularly versatile intermediate. The bromine atom at the 5-position serves as a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview and detailed protocols for the application of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions utilizing this compound, empowering researchers in drug discovery and materials science to unlock the synthetic potential of this valuable scaffold.

Synthesis of the Starting Material: this compound

A reliable supply of the starting material is paramount for any synthetic campaign. While not readily commercially available, this compound can be synthesized in a two-step sequence from isobutyramide.

Step 1: Synthesis of 4-isopropylthiazole

The initial synthesis of the thiazole ring can be achieved via the Hantzsch thiazole synthesis.

  • Reaction Scheme:

    • Isobutyramide is first converted to isothiobutyramide by reaction with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.

    • The resulting isothiobutyramide is then condensed with a 1,3-dicarbonyl equivalent, such as 1,3-dichloroacetone, to form the 4-isopropylthiazole ring.

Step 2: Bromination of 4-isopropylthiazole

The regioselective bromination at the C5 position of the thiazole ring is a critical step. The electron-rich nature of the thiazole ring directs electrophilic substitution to this position.

  • Protocol:

    • To a solution of 4-isopropylthiazole (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., chloroform, dichloromethane), add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Core Palladium-Catalyzed Cross-Coupling Protocols

The following sections detail the application of key palladium-catalyzed cross-coupling reactions for the functionalization of this compound. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity, and the provided protocols serve as a robust starting point for optimization.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl and vinyl-thiazole structures by coupling this compound with a variety of boronic acids or their esters.[1][2]

Causality Behind Experimental Choices:

  • Catalyst: Palladium(0) complexes are the active catalysts. Pre-catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. The choice of ligand is critical; bulky, electron-rich phosphine ligands generally accelerate the oxidative addition and reductive elimination steps.[3]

  • Base: A base is required to activate the boronic acid for transmetalation.[4] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently employed. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typically used to dissolve both the organic and inorganic reagents.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired aryl or vinyl boronic acid (1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Coupling PartnerProduct
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O906Phenylboronic acid4-isopropyl-5-phenylthiazole
Pd(dppf)Cl₂ (2)-K₃PO₄ (2)Toluene/H₂O10084-Methoxyphenylboronic acid4-isopropyl-5-(4-methoxyphenyl)thiazole
Pd₂(dba)₃ (1.5)SPhos (3)Cs₂CO₃ (2)Dioxane/H₂O804Thiophene-2-boronic acid4-isopropyl-5-(thiophen-2-yl)thiazole

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Aryl-Pd(II)-R(L)₂ Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Aryl-R RedElim->Product ArylBr This compound ArylBr->OxAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira Coupling: Synthesis of Alkynylthiazoles

The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bond formation, enabling the synthesis of 5-alkynyl-4-isopropylthiazoles by reacting with terminal alkynes.[5][6]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction typically employs a dual catalyst system consisting of a palladium(0) complex and a copper(I) salt (e.g., CuI).[6] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as a base and often as the solvent.[7] It deprotonates the terminal alkyne and scavenges the HBr byproduct.

  • Solvent: While the amine base can serve as the solvent, co-solvents like THF or DMF are often used to improve solubility.[7]

Experimental Protocol: Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 eq) and the terminal alkyne (1.5 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-2 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed amine solvent (e.g., Et₃N or DIPA).

  • Stir the reaction at room temperature to 60 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Data Presentation: Sonogashira Coupling

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Coupling PartnerProduct
Pd(PPh₃)₄ (3)CuI (1.5)Et₃NEt₃NRT4Phenylacetylene4-isopropyl-5-(phenylethynyl)thiazole
PdCl₂(PPh₃)₂ (2)CuI (1)DIPATHF506Trimethylsilylacetylene4-isopropyl-5-((trimethylsilyl)ethynyl)thiazole
Pd₂(dba)₃ (1)CuI (0.5)Et₃NDMF6021-Hexyne4-isopropyl-5-(hex-1-yn-1-yl)thiazole

Visualization: Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_OxAdd Aryl-Pd(II)-Br(L)₂ Pd0->Pd_OxAdd Oxidative Addition Pd_Trans Aryl-Pd(II)-Alkynyl(L)₂ Pd_OxAdd->Pd_Trans Transmetalation Cu_Acetylide Cu(I)-Acetylide Pd_Trans->Pd0 Reductive Elimination Product Aryl-Alkynyl Pd_Trans->Product CuX Cu(I)Br Alkyne Terminal Alkyne + Base CuX->Alkyne Cu_Acetylide->CuX Transmetalation to Pd Alkyne->Cu_Acetylide

Caption: Interconnected Palladium and Copper cycles in Sonogashira coupling.

Heck Coupling: Vinylation of the Thiazole Ring

The Heck reaction facilitates the coupling of this compound with alkenes to introduce vinyl substituents, a valuable transformation for extending conjugation and accessing complex molecular architectures.[8][9]

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) precursors like Pd(OAc)₂ are often used, which are reduced in situ to the active Pd(0) species. Phosphine ligands are typically required to stabilize the catalyst and promote the reaction.

  • Base: A hindered organic base, such as triethylamine or diisopropylethylamine, is commonly used to neutralize the HBr formed during the reaction.

  • Additives: In some cases, additives like phase-transfer catalysts (e.g., TBAB) can enhance the reaction rate and yield, particularly for less reactive aryl bromides.[10]

Experimental Protocol: Heck Coupling

  • In a sealable reaction vessel, combine this compound (1.0 eq), the alkene (e.g., butyl acrylate, 1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%).

  • Add a degassed organic solvent (e.g., DMF or NMP) and a base (e.g., Et₃N, 2.0 eq).

  • Seal the vessel and heat the mixture to 100-140 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Heck Coupling

Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Coupling PartnerProduct
Pd(OAc)₂ (3)P(o-tolyl)₃ (6)Et₃N (2)DMF12018Butyl acrylateButyl (E)-3-(4-isopropylthiazol-5-yl)acrylate
PdCl₂(PPh₃)₂ (2.5)-DIPA (2)NMP13016Styrene(E)-4-isopropyl-5-styrylthiazole
Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)Dioxane11024Acrylonitrile(E)-3-(4-isopropylthiazol-5-yl)acrylonitrile

Visualization: Heck Coupling Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Coordination Alkene Coordination PdII_Aryl->Coordination PdII_Alkene [Aryl-Pd(II)-Br(L)(Alkene)] Coordination->PdII_Alkene Insertion Migratory Insertion PdII_Alkene->Insertion PdII_Alkyl Alkyl-Pd(II)-Br(L) Insertion->PdII_Alkyl BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride BetaHydride->Pd0 + HBr Product Vinylated Thiazole BetaHydride->Product ArylBr This compound ArylBr->OxAdd Alkene Alkene Alkene->Coordination

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines.[11][12]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as XPhos, SPhos, and RuPhos are commonly used in conjunction with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[12] These ligands facilitate both the oxidative addition and the challenging reductive elimination steps.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[13] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently employed.

  • Solvent: Anhydrous, non-polar aprotic solvents such as toluene or 1,4-dioxane are typically used to prevent side reactions.[14]

Experimental Protocol: Buchwald-Hartwig Amination

  • To a glovebox or under a strictly inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a dry Schlenk tube.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent and wash the combined organic layers with brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Data Presentation: Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Coupling PartnerProduct
Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene10016AnilineN-(4-isopropylthiazol-5-yl)aniline
Pd(OAc)₂ (2)RuPhos (4)LHMDS (1.5)Dioxane9020Morpholine4-(4-isopropylthiazol-5-yl)morpholine
Pd₂(dba)₃ (1.5)SPhos (3)NaOtBu (1.4)Toluene11024BenzylamineN-benzyl-4-isopropylthiazol-5-amine

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Br(L) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [Aryl-Pd(II)-Br(L)(HNR₂)] AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Aryl-Pd(II)-NR₂(L) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Aryl-NR₂ RedElim->Product ArylBr This compound ArylBr->OxAdd Amine R₂NH Amine->AmineCoord

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound represent a powerful and versatile toolkit for the synthesis of a diverse range of functionalized thiazole derivatives. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the vast chemical space accessible from this valuable building block. Careful consideration of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, is essential for achieving optimal results. The continued development of more efficient and selective catalytic systems will undoubtedly further expand the utility of this compound in the creation of novel molecules with significant potential in medicine and materials science.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Chemistry LibreTexts. Suzuki cross-coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • ResearchGate. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. [Link]

  • Royal Society of Chemistry. Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Beilstein Journals. Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • National Institutes of Health. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed. [Link]

  • ResearchGate. 47.1.2.1.5 Synthesis of Alkenes by Cross-Coupling and Heck Reactions. [Link]

  • National Institutes of Health. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • YouTube. Palladium Cross-Coupling Reactions 1. An Introduction. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC. [Link]

  • ResearchGate. (PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][15][16] thiadiazole with substituted anilines at conventional heating in Schlenk tube. [Link]

  • National Institutes of Health. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • ResearchGate. Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts. [Link]

Sources

Application Notes and Protocols: Strategic Derivatization of the Thiazole Ring in 5-Bromo-4-isopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role as a privileged scaffold in a multitude of clinically significant drugs.[1][2][3] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor effects.[3] The strategic derivatization of the thiazole core allows for the fine-tuning of a compound's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-specific interactions.

This guide focuses on the derivatization of a specific, highly versatile building block: 5-Bromo-4-isopropylthiazole. The presence of the bromine atom at the 5-position provides a reactive handle for a variety of powerful cross-coupling and metal-halogen exchange reactions. The adjacent isopropyl group at the 4-position introduces steric bulk and lipophilicity, which can be crucial for modulating biological activity and optimizing pharmacokinetic parameters.

This document provides a detailed exploration of key synthetic strategies for the derivatization of this compound, complete with step-by-step protocols, mechanistic insights, and data presentation to guide researchers in their drug discovery and development endeavors.

Strategic Approaches to the Derivatization of this compound

The C-Br bond at the 5-position of the thiazole ring is the primary site for synthetic elaboration. The main strategies for its functionalization include:

  • Metal-Halogen Exchange: This reaction involves the replacement of the bromine atom with a metal, typically lithium or magnesium, to generate a highly reactive organometallic intermediate.[4][5] This intermediate can then be quenched with a wide range of electrophiles to introduce diverse functional groups.

  • Palladium-Catalyzed Cross-Coupling Reactions: These powerful C-C and C-heteroatom bond-forming reactions are staples of modern organic synthesis. The most commonly employed for derivatizing aryl halides like this compound are:

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or their derivatives.[6][7][8]

    • Stille Coupling: Reaction with organostannanes.[9][10][11]

    • Sonogashira Coupling: Reaction with terminal alkynes.[12][13][14][15]

  • Direct C-H Functionalization: While the C-Br bond is the most reactive site, direct functionalization of the C-H bond at the 2-position offers an alternative and atom-economical approach to further elaborate the thiazole core.[16][17]

Below, we provide detailed protocols for key derivatization reactions, offering a practical guide for laboratory implementation.

Experimental Protocols

Protocol 1: Metal-Halogen Exchange followed by Electrophilic Quench

This protocol describes the generation of a 5-lithiated thiazole intermediate and its subsequent reaction with an electrophile, using the example of quenching with N,N-dimethylformamide (DMF) to yield the corresponding aldehyde.

Reaction Scheme:

G cluster_reagents This compound This compound Intermediate 5-Lithio-4-isopropylthiazole This compound->Intermediate n-BuLi n-BuLi THF, -78 °C Product 4-Isopropylthiazole-5-carbaldehyde Intermediate->Product DMF 1) DMF 2) H3O+

A representative metal-halogen exchange and quench.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approximately 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes. The formation of the lithiated species is typically rapid.[18]

  • Electrophilic Quench: Slowly add anhydrous DMF (1.5 eq) dropwise to the reaction mixture.

  • Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Rationale and Troubleshooting:

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards water. All glassware must be thoroughly dried, and anhydrous solvents are essential.

  • Low Temperature: The metal-halogen exchange is typically performed at low temperatures (-78 °C to -100 °C) to prevent side reactions, such as the reaction of n-BuLi with the solvent or other functional groups.[19]

  • Slow Addition: Slow addition of n-BuLi is crucial to control the exothermicity of the reaction and maintain the low temperature.

  • Troubleshooting: If the reaction fails or gives low yields, consider the following:

    • Inactive n-BuLi: The concentration of n-BuLi can decrease over time. Titrate the solution before use.

    • Wet reagents/solvents: Ensure all reagents and solvents are scrupulously dry.

    • Temperature fluctuations: Maintain a consistent low temperature throughout the lithiation step.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of this compound with an arylboronic acid.

Reaction Scheme:

G cluster_reagents Start This compound + Arylboronic acid Product 5-Aryl-4-isopropylthiazole Start->Product Heat Reagents Pd(PPh3)4 Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) G cluster_reagents Start This compound + Terminal Alkyne Product 5-Alkynyl-4-isopropylthiazole Start->Product Heat Reagents Pd(PPh3)2Cl2, CuI Base (e.g., Et3N) Solvent (e.g., THF)

Sources

Application Note: A Scalable and Robust Synthesis of 5-Bromo-4-isopropylthiazole for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Bromo-4-isopropylthiazole in Drug Discovery

The thiazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anti-inflammatory, antibacterial, and antifungal agents.[1][2][3][4] The specific intermediate, this compound, serves as a critical building block for the synthesis of more complex molecules in numerous drug discovery programs. Its functional handles—the bromine atom and the isopropyl group on the thiazole core—offer versatile points for further chemical modification. This application note provides a detailed, scalable, and robust two-step synthesis of this compound, designed for researchers and process chemists in the pharmaceutical industry. The described protocol emphasizes safety, efficiency, and validation at each stage to ensure a reliable and reproducible outcome.

Synthetic Strategy: A Two-Step Approach from Commercially Available Starting Materials

The chosen synthetic route involves a classic Hantzsch thiazole synthesis to first construct the 4-isopropylthiazole core, followed by a regioselective bromination at the 5-position.[1][5][6] This approach is advantageous for scale-up due to the availability of starting materials, generally high-yielding reactions, and straightforward purification procedures.

The overall synthetic transformation is outlined below:

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Regioselective Bromination A 1-Bromo-3-methyl-2-butanone C 4-Isopropylthiazole A->C Reflux B Thioformamide B->C E This compound C->E CH3CN, rt D N-Bromosuccinimide (NBS) D->E

Caption: Synthetic workflow for this compound.

Part 1: Scale-up Synthesis of 4-Isopropylthiazole via Hantzsch Condensation

The Hantzsch thiazole synthesis is a reliable method for the formation of the thiazole ring from an α-haloketone and a thioamide.[5][6][7] For the synthesis of 4-isopropylthiazole, 1-bromo-3-methyl-2-butanone is reacted with thioformamide.

Expertise & Experience: Causality Behind Experimental Choices
  • Solvent Selection: Ethanol is chosen as the solvent for its ability to dissolve both reactants and for its appropriate boiling point for the reaction. On a larger scale, its relatively low cost and ease of removal are also advantageous.

  • Reaction Control: The reaction is typically exothermic upon mixing the reactants. For a scaled-up process, controlled addition of the α-haloketone to the thioformamide solution is recommended to manage the exotherm. A jacketed reactor with temperature control is ideal.

  • Work-up and Purification: A simple acid-base work-up is employed to remove unreacted starting materials and byproducts. The product, being a volatile liquid, is best purified by distillation. For large quantities, fractional distillation will yield high-purity material.

Experimental Protocol: Synthesis of 4-Isopropylthiazole
  • Reactor Setup: To a 22 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add thioformamide (1.0 kg, 16.37 mol) and ethanol (10 L).

  • Reagent Addition: Cool the mixture to 10-15 °C using an ice bath. Slowly add 1-bromo-3-methyl-2-butanone (2.70 kg, 16.37 mol) dropwise over 2-3 hours, maintaining the internal temperature below 25 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 78 °C) for 4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Work-up: To the residue, add 10 L of deionized water and 10 L of ethyl acetate. Stir vigorously for 15 minutes. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 5 L).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 5 L) and then with brine (1 x 5 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-isopropylthiazole.

  • Purification: Purify the crude product by vacuum distillation to yield pure 4-isopropylthiazole as a colorless to pale yellow liquid.

Trustworthiness: In-Process Controls and Validation
ParameterMethodSpecification
Reaction CompletionTLC (Ethyl Acetate/Hexane 1:4) or GC-MSStarting materials consumed
Product PurityGC-MS, ¹H NMR>98%
Identity Confirmation¹H NMR, ¹³C NMR, Mass SpectrometryConsistent with the structure of 4-isopropylthiazole

Part 2: Regioselective Bromination of 4-Isopropylthiazole

The bromination of 4-isopropylthiazole is achieved using N-bromosuccinimide (NBS) in acetonitrile. This method is preferred over using elemental bromine, especially for scale-up, as NBS is a solid and easier to handle, reducing the risks associated with handling highly corrosive and volatile liquid bromine.[8][9] The electron-donating effect of the isopropyl group and the nature of the thiazole ring direct the bromination to the 5-position.

Expertise & Experience: Causality Behind Experimental Choices
  • Brominating Agent: NBS is the reagent of choice for its selectivity and safer handling compared to liquid bromine.[10][11][12][13][14] It allows for a more controlled reaction on a larger scale.

  • Solvent: Acetonitrile is an excellent solvent for this reaction as it dissolves both the thiazole substrate and NBS, and is relatively inert under the reaction conditions.

  • Temperature Control: The reaction is performed at room temperature. While the reaction is not violently exothermic, monitoring the internal temperature during the addition of NBS is crucial on a large scale to prevent potential runaways.

  • Quenching and Work-up: The reaction is quenched with an aqueous solution of sodium thiosulfate to destroy any unreacted NBS and bromine byproducts. This is a critical safety step.

Experimental Protocol: Synthesis of this compound
  • Reactor Setup: In a 50 L jacketed reactor equipped with a mechanical stirrer and a temperature probe, dissolve 4-isopropylthiazole (2.0 kg, 15.72 mol) in acetonitrile (20 L).

  • Reagent Addition: To the stirred solution, add N-bromosuccinimide (2.94 kg, 16.51 mol) portion-wise over 1-2 hours, maintaining the internal temperature between 20-25 °C.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to 10 °C and slowly add a 10% aqueous solution of sodium thiosulfate (10 L) to quench any remaining NBS. Stir for 30 minutes.

  • Solvent Removal: Remove the acetonitrile under reduced pressure.

  • Extraction: Add deionized water (20 L) and ethyl acetate (20 L) to the residue. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 L).

  • Washing: Combine the organic layers and wash with brine (2 x 10 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., hexane) to yield the final product as a solid or oil.

Trustworthiness: In-Process Controls and Validation
ParameterMethodSpecification
Reaction CompletionTLC (Ethyl Acetate/Hexane 1:9) or GC-MSStarting material consumed
Product PurityHPLC, GC-MS, ¹H NMR>99%
Identity Confirmation¹H NMR, ¹³C NMR, Mass SpectrometryConsistent with the structure of this compound

Data Summary

StepIntermediate/ProductMolecular Weight ( g/mol )Typical YieldPurity
14-Isopropylthiazole127.2175-85%>98%
2This compound206.1080-90%>99%

Safety Considerations

  • 1-Bromo-3-methyl-2-butanone: Lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thioformamide: Toxic and harmful if swallowed or inhaled. Use in a fume hood with appropriate PPE.

  • N-Bromosuccinimide: Corrosive and an oxidizing agent. Avoid contact with skin and eyes. Handle with care and store away from combustible materials.

  • Bromine (if used as an alternative): Highly toxic, corrosive, and a strong oxidizing agent.[10][11][12][13][14] Extreme caution must be exercised, including the use of a specialized fume hood and appropriate PPE (face shield, acid-resistant gloves, and apron).[10][13] An emergency shower and eyewash station should be readily accessible.

Conclusion

This application note details a scalable and validated two-step synthesis for this compound. By employing the Hantzsch thiazole synthesis followed by a regioselective bromination with NBS, this critical pharmaceutical intermediate can be produced in high yield and purity. The provided protocols, along with the rationale for experimental choices and in-process controls, offer a comprehensive guide for researchers and process chemists to confidently implement this synthesis on a larger scale.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]

  • Ali, I., Wani, W. A., & Saleem, K. (2020). Review of the synthesis and biological activity of thiazoles. Cogent Chemistry, 6(1), 1848313. [Link]

  • Jakubke, H. D., & Sewald, N. (2019). Synthesis of thiazoles. YouTube. Retrieved from [Link]

  • Bhat, M. A., Al-Omar, M. A., & Ansari, M. A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(53), 33623-33647. [Link]

  • Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947-5951. [Link]

  • Reddy, C. K., & Reddy, M. V. R. (2014). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. Letters in Organic Chemistry, 11(3), 224-228.
  • Kumar, G. S., & Rai, K. M. L. (2007). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Indian Journal of Pharmaceutical Sciences, 69(4), 556.
  • Narayana, B., Ashalatha, B. V., & Vijaya Raj, K. K. (2005). Synthesis of new 4-isopropylthiazole hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents. European journal of medicinal chemistry, 40(9), 875–882. [Link]

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]

  • Gholap, A. R., & Gill, C. H. (2013). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 18(12), 14856-14870. [Link]

  • Carl ROTH GmbH + Co. KG. (2021). Safety Data Sheet: Bromine. Retrieved from [Link]

  • TONG, S. W., TAN, S. M., & Jye, L. W. (2018). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Malaysian Journal of Chemistry, 20(1), 1-6.
  • S.L. Manju, S. Anusha, K.P. Rakesh. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(3), 1031-1035.
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  • Khan, K. M., Zaib, S., & Iqbal, S. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC chemistry, 13(1), 116. [Link]

  • Zhang, Z., & Liu, Y. (2015). Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole. Google Patents.
  • Inventor. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
  • Jure, M., & Orola, L. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 28(2), 839. [Link]

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  • Chen, B., Guo, S., Guo, X., Zhang, G., & Yu, Y. (2015). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. Organic letters, 17(19), 4698–4701. [Link]

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  • Inventor. (2017). 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods. Google Patents.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

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  • Inventor. (2023). Synthesis method of 2-bromo-5-chlorothiazole-4-carboxylate. Google Patents.
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  • Al-Ghorbani, M., & Al-Amiery, A. A. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Journal of the Indian Chemical Society, 102(7), 101833.
  • Di Martino, R. M. C., La Manna, S., & Di Marino, S. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. European Journal of Medicinal Chemistry, 254, 115354.
  • Lozano, E., Lewis-Bakker, M. M., & Kotra, L. P. (2022). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. In Topics in Heterocyclic Chemistry.
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Application Notes and Protocols for the Purification of 5-Bromo-4-isopropylthiazole Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of High-Purity 5-Bromo-4-isopropylthiazole

This compound is a key heterocyclic building block in the synthesis of a variety of biologically active molecules and functional materials. The thiazole moiety is a prevalent scaffold in many pharmaceutical compounds, exhibiting a wide range of activities.[1][2] The presence of the bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable intermediate in drug discovery and development.[3]

The purity of this compound is paramount, as even minor impurities can lead to the formation of undesirable side products in subsequent synthetic steps, complicating purification and potentially impacting the biological activity and safety of the final product.[4][5] This guide provides a comprehensive overview of robust purification techniques for the reaction products of this compound synthesis, grounded in scientific principles and practical laboratory experience.

Understanding the Synthetic Landscape and Potential Impurities

A common route to this compound involves the synthesis of 4-isopropylthiazole followed by electrophilic bromination. A plausible synthesis for the precursor, 4-isopropylthiazole, can be adapted from known methods for similar thiazoles.[6][7] The subsequent bromination is typically achieved using a brominating agent like N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent.[8][9]

The primary purification challenge arises from separating the desired mono-brominated product from unreacted starting material, the isomeric 2-bromo-4-isopropylthiazole, and potentially over-brominated species such as 2,5-dibromo-4-isopropylthiazole. Other process-related impurities may include residual reagents and solvent adducts.

A logical workflow for the purification and characterization of this compound is depicted below.

Purification_Workflow A Crude Reaction Mixture B Liquid-Liquid Extraction A->B Initial Work-up C Column Chromatography B->C Primary Purification E Purity Analysis (TLC, GC-MS, HPLC, NMR) B->E D Recrystallization C->D Final Polishing C->E D->E Purity Verification F Pure 5-Bromo-4- isopropylthiazole E->F >99% Purity

Caption: A generalized workflow for the purification and analysis of this compound.

Part 1: Initial Work-up - Liquid-Liquid Extraction

Rationale: Liquid-liquid extraction is a fundamental and efficient first step to remove inorganic salts, highly polar starting materials, and water-soluble byproducts from the crude reaction mixture.[10] By carefully selecting the pH of the aqueous phase, it is possible to selectively extract acidic or basic impurities.

Protocol 1: Aqueous Work-up and Extraction
  • Quenching the Reaction: Upon completion of the bromination reaction (monitored by TLC), cool the reaction mixture to room temperature.

  • Neutralization: Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining acid and quench excess bromine.

  • Solvent Extraction: Transfer the mixture to a separatory funnel and extract the organic components with a suitable water-immiscible solvent such as ethyl acetate or dichloromethane (DCM) (3 x 50 mL for a 10g scale reaction).

  • Washing: Wash the combined organic layers sequentially with:

    • Deionized water (2 x 50 mL) to remove residual water-soluble impurities.

    • Brine (saturated aqueous NaCl solution) (1 x 50 mL) to facilitate the separation of the organic and aqueous layers and remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Self-Validation:

  • TLC Analysis: Spot the crude product on a TLC plate alongside the starting material to confirm the consumption of the latter and the formation of a new, less polar spot corresponding to the brominated product.

  • ¹H NMR (of the crude product): A preliminary ¹H NMR can provide an initial assessment of the product-to-impurity ratio.

Part 2: Primary Purification - Flash Column Chromatography

Rationale: Flash column chromatography is a highly effective technique for separating compounds with different polarities.[11][12] For this compound, this method is ideal for separating the desired product from the more polar starting material (4-isopropylthiazole) and potentially less polar dibrominated byproducts.

Protocol 2: Silica Gel Flash Chromatography
  • Column Preparation:

    • Select a glass column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial elution solvent (e.g., 98:2 Hexanes:Ethyl Acetate).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the elution solvent).

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and carefully adding it to the top of the packed column.

  • Elution:

    • Begin elution with a low polarity solvent system (e.g., 98:2 Hexanes:Ethyl Acetate) and gradually increase the polarity (gradient elution) to 95:5 or 90:10 Hexanes:Ethyl Acetate. The optimal solvent system should be determined beforehand by TLC analysis, aiming for an Rf value of ~0.3 for the desired product.[12]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified this compound.

Quantitative Data Summary for Flash Chromatography:

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating compounds of moderate polarity.
Mobile Phase Hexanes:Ethyl Acetate GradientAllows for efficient separation of compounds with varying polarities.
Initial Eluent 98:2 Hexanes:EtOAcTo elute non-polar impurities first.
Final Eluent 90:10 Hexanes:EtOAc (or higher)To elute the desired product and more polar impurities.
TLC Rf of Product ~0.3Provides good separation and a reasonable elution time.[12]

Part 3: Final Polishing - Recrystallization

Rationale: Recrystallization is an excellent technique for the final purification of solid compounds to remove trace impurities and obtain a crystalline product with high purity.[13] The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.

Protocol 3: Recrystallization from a Mixed Solvent System
  • Solvent Selection: Identify a suitable solvent or solvent pair. A good solvent for recrystallization will dissolve the compound sparingly at room temperature but completely at an elevated temperature. For brominated thiazoles, a mixed solvent system like ethanol/water or hexanes/ethyl acetate is often effective.

  • Dissolution: Dissolve the partially purified this compound in a minimal amount of the hot solvent (e.g., boiling ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization. If crystallization does not occur, scratching the inside of the flask with a glass rod can initiate nucleation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Self-Validation:

  • Melting Point Analysis: A sharp and well-defined melting point is indicative of high purity.

  • HPLC Analysis: Achieve a purity of >99% as determined by HPLC.

Part 4: High-Resolution Purification - Preparative HPLC

Rationale: For applications requiring exceptionally high purity, such as in the development of pharmaceutical reference standards, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[14][15] It offers superior separation efficiency compared to flash chromatography.

Protocol 4: Reverse-Phase Preparative HPLC
  • Method Development: Develop an analytical HPLC method first to determine the optimal mobile phase composition and gradient for separating the target compound from its impurities. A C18 column is a common choice for reverse-phase chromatography of organic molecules.[15]

  • Sample Preparation: Dissolve the sample in a suitable solvent that is compatible with the mobile phase (e.g., acetonitrile or methanol).

  • Injection and Elution: Inject the sample onto the preparative HPLC column and elute using the optimized gradient.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired product using a fraction collector, often triggered by a UV detector.

  • Product Isolation: Combine the pure fractions and remove the mobile phase solvents, typically by lyophilization or rotary evaporation, to obtain the highly pure this compound.

Data Presentation for a Typical Reverse-Phase HPLC Method:

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm (analytical)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Part 5: Purity Assessment and Structural Confirmation

Rationale: A multi-technique approach is essential for the unambiguous confirmation of the structure and the accurate assessment of the purity of the final product.

Analytical Techniques:
  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and the effectiveness of purification steps.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass-to-charge ratio of the compound and any volatile impurities, aiding in their identification.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis of non-volatile compounds.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the identity of the desired product and helping to identify the structure of any co-isolated impurities.[1]

Analytical_Techniques A Purified Product B TLC A->B C GC-MS A->C D HPLC A->D E NMR (¹H, ¹³C) A->E F Purity & Identity Confirmed B->F C->F D->F E->F

Caption: A suite of analytical techniques for comprehensive purity assessment.

Conclusion

The successful synthesis of this compound for applications in research and development hinges on the implementation of a rigorous and well-designed purification strategy. By employing a combination of liquid-liquid extraction, flash column chromatography, and recrystallization, it is possible to obtain this key intermediate in high purity. For the most demanding applications, preparative HPLC provides an additional level of purification. The identity and purity of the final product must always be confirmed through a combination of appropriate analytical techniques.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Armarego, W. L., & Chai, C. L. (2012).
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Kumar, V., et al. (2013). Synthesis of new 4-isopropylthiazole hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents. European Journal of Medicinal Chemistry, 63, 626-635.
  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947-5951.
  • Wurm, F. R., et al. (2012). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Beilstein Journal of Organic Chemistry, 8, 1593-1598.
  • Ganapathi, K., & Kulkarni, K. D. (1953). Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 37(6), 758-765.
  • Nantong Yaben Chemical Co Ltd. (2017). 2 isopropyl 4 (Methylaminomethyl)
  • The Good Scents Company. (n.d.). 2-isopropyl-4-methylthiazole. Retrieved from [Link]

  • Nantong Yaben Chemical Co Ltd. (2015). Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole. CN104557763A.
  • Al-Jubouri, H. R. A., et al. (2023). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Journal of Medicinal and Chemical Sciences, 6(11), 2636-2646.
  • King, A. (n.d.).
  • Naaz, N., et al. (2023). Evaluation of gas chromatography-mass spectrometry analysis and yield contributing traits in chemically induced mutants of Trigonella corniculata L. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 51(1), 13451-13451.
  • An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives. AIP Conference Proceedings, 1953(1), 020023.
  • Al-Khafaji, A. A. H., et al. (2022). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Journal of Medicinal and Chemical Sciences, 6(3), 543-552.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

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  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
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  • Moskvina, V., et al. (2022). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H--1,2,4-triazole-3-thiol. Pharmacia, 69(3), 735-745.
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  • Portilla, J., et al. (2021). Solid-State NMR-Assisted Dynamic Characterization of two Isostructural Solvates of 5α-Bromo-6β,19-Epoxy-Androstan-3β,17β-Diol Diacetate. Magnetic Resonance in Chemistry, 59(4), 360-369.
  • Zhao, D., et al. (2022). A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent. RSC Advances, 12(36), 23563-23570.
  • Mary, Y. S., et al. (2023). Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) and in vitro Anticancer Activity of (E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one. Journal of Molecular Structure, 1275, 134633.
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Unlocking Chemical Diversity: A Guide to the Design and Synthesis of Novel Compounds from 5-Bromo-4-isopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold and the Potential of 5-Bromo-4-isopropylthiazole

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of a multitude of biologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in the design of novel therapeutic agents targeting a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions.[2][3] this compound emerges as a particularly valuable starting material for the synthesis of new chemical entities. The bromine atom at the 5-position serves as a versatile handle for a variety of powerful cross-coupling reactions, enabling the introduction of diverse molecular fragments. The isopropyl group at the 4-position, while introducing steric bulk that requires careful consideration in reaction design, offers the potential to probe specific binding pockets in biological targets and enhance compound lipophilicity and metabolic stability.

This technical guide provides a comprehensive overview of the synthetic utility of this compound. We present detailed application notes and optimized protocols for a suite of key chemical transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as metal-halogen exchange. By providing not only step-by-step procedures but also the underlying mechanistic principles and strategic considerations, this guide aims to empower researchers to efficiently generate libraries of novel thiazole derivatives for drug discovery and materials science.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity

Palladium-catalyzed cross-coupling reactions have revolutionized the art of chemical synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are the primary tools for elaborating the core scaffold.

A. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a robust and widely used method for constructing biaryl and heteroaryl-aryl structures.[4] The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of ligand is critical, as it influences the rate and efficiency of each of these steps. For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Standard laboratory glassware, including a Schlenk flask or microwave vial

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Stir the reaction mixture at 90 °C for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-phenyl-4-isopropylthiazole.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and commonly used pre-catalyst. The dppf ligand provides a good balance of steric bulk and electron-donating properties suitable for many cross-coupling reactions. For more challenging or sterically demanding coupling partners, other catalyst systems may be more effective (see Table 1).

  • Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions.

  • Solvent System: The mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki-Miyaura reactions, as it helps to dissolve both the organic and inorganic reagents.

Parameter Recommendation for this compound Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladacyclesOffers flexibility in catalyst generation.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos)Overcomes steric hindrance from the isopropyl group and promotes efficient oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Choice of base can influence reaction rate and yield; stronger bases may be needed for less reactive boronic acids.
Solvent 1,4-Dioxane/Water, Toluene/Water, DMFSolvent choice affects solubility and reaction temperature.

Table 1. Recommended Screening Conditions for Suzuki-Miyaura Coupling with this compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Combine Reactants: - this compound - Boronic Acid - Base (K₂CO₃) - Pd Catalyst/Ligand Start->Reagents Inert Inert Atmosphere (Ar or N₂) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat & Stir (e.g., 90 °C) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool & Quench Monitor->Quench Extract Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify End Pure Product Purify->End

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

B. Sonogashira Coupling: Introducing C(sp) Functionality

The Sonogashira coupling reaction is an indispensable tool for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction opens the door to the synthesis of a vast array of alkynyl-substituted heterocycles, which are valuable intermediates for further transformations or can possess interesting biological and material properties in their own right.

Mechanistic Rationale: The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[4] The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) species, followed by a transmetalation step with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt), and finally, reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. The amine serves as both a base to deprotonate the alkyne and as a ligand for the copper co-catalyst.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add dry, degassed THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield 4-isopropyl-5-(phenylethynyl)thiazole.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is the classic Sonogashira system. The palladium facilitates the main cross-coupling cycle, while the copper is crucial for the formation of the reactive copper acetylide intermediate.

  • Base/Solvent: Triethylamine serves as both the base and a co-solvent. It is important to use a dry, amine-based solvent to prevent the homocoupling of the alkyne (Glaser coupling).

  • Temperature: The reaction is often run at room temperature, but gentle heating may be required for less reactive substrates. The steric hindrance of the isopropyl group may necessitate slightly elevated temperatures to achieve a reasonable reaction rate.

Parameter Recommendation Rationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard, reliable catalysts for Sonogashira coupling.
Copper Co-catalyst CuIThe most common and effective copper source.
Base Triethylamine, DiisopropylamineActs as a base and solvent; must be anhydrous.
Solvent THF, DMF, TolueneChoice depends on substrate solubility and desired reaction temperature.

Table 2. General Conditions for Sonogashira Coupling.

Sonogashira_Pathway cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Pd_Intermediate R-Pd(II)-Br(L₂) OxAdd->Pd_Intermediate Transmetal Transmetalation Pd_Intermediate->Transmetal Pd_Alkynyl R-Pd(II)-C≡CR'(L₂) Transmetal->Pd_Alkynyl ReductElim Reductive Elimination Pd_Alkynyl->ReductElim ReductElim->Pd0 Regeneration Product Coupled Product (R-C≡CR') ReductElim->Product Alkyne H-C≡CR' Cu_Acetylide Cu-C≡CR' Alkyne->Cu_Acetylide Cu_Acetyl_formation Cu_Acetyl_formation Base Base (Et₃N) Cu_Acetylide->Transmetal CuI CuI Start_Materials This compound (R-Br) + Terminal Alkyne (H-C≡CR') Start_Materials->OxAdd

Caption: Catalytic Cycles of the Sonogashira Coupling Reaction.

C. Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine. This reaction provides a direct route to a wide range of substituted anilines and other N-aryl compounds, which are prevalent in pharmaceuticals and agrochemicals.

Mechanistic Rationale & Challenges with Heterocycles: The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the C-N coupled product. A significant challenge when working with five-membered heteroaryl halides is the potential for the heteroatom to coordinate to the palladium center, leading to catalyst deactivation. To overcome this, highly active and sterically hindered biaryl phosphine ligands are often employed. These ligands promote rapid oxidative addition and reductive elimination, outcompeting the rate of catalyst inhibition.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox, to a Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv) and toluene (5 mL).

  • Finally, add morpholine (1.2 mmol, 1.2 equiv).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired 4-(4-isopropylthiazol-5-yl)morpholine.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: The combination of Pd₂(dba)₃ and a bulky, electron-rich biaryl phosphine ligand like XPhos is a "third-generation" Buchwald-Hartwig catalyst system that is highly effective for coupling a wide range of amines with aryl and heteroaryl halides, including challenging substrates.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine and the formation of the key palladium-amido intermediate.

  • Inert Conditions: The use of a glovebox is recommended for weighing out the catalyst, ligand, and base, as they can be sensitive to air and moisture.

Parameter Recommendation Rationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium precursors.
Ligand XPhos, RuPhos, BrettPhosSterically demanding biaryl phosphine ligands are crucial for preventing catalyst deactivation with heteroaryl substrates.
Base NaOtBu, LHMDS, K₃PO₄Strong, non-nucleophilic bases are generally required.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are necessary.

Table 3. Key Parameters for Buchwald-Hartwig Amination of this compound.

II. Metal-Halogen Exchange: A Direct Route to C-5 Functionalization

Metal-halogen exchange, particularly lithium-halogen exchange, is a powerful and rapid method for converting an aryl halide into a highly reactive organometallic intermediate. This intermediate can then be trapped with a wide variety of electrophiles, providing a direct route to a diverse range of functionalized products.

Mechanistic Considerations: The reaction involves the treatment of the aryl bromide with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures.[5] The exchange is generally very fast and is believed to proceed through an "ate" complex. The resulting aryllithium species is a potent nucleophile and base, necessitating cryogenic temperatures (typically -78 °C or lower) to prevent side reactions, such as decomposition or reaction with the solvent.

General Protocol: Lithium-Halogen Exchange and Electrophilic Quench of this compound

Materials:

  • This compound

  • n-Butyllithium (solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, or an alkyl halide)

  • Argon or Nitrogen gas

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen/argon inlet, and a rubber septum, add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, 1.1 equiv, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete metal-halogen exchange.

  • Add the chosen electrophile (1.2 mmol, 1.2 equiv) dropwise to the solution at -78 °C.

  • After the addition is complete, stir the reaction at -78 °C for 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired 5-substituted-4-isopropylthiazole.

Causality Behind Experimental Choices:

  • Organolithium Reagent: n-BuLi is a commonly used and effective reagent for lithium-halogen exchange. t-BuLi can also be used and is more reactive, which may be beneficial for less reactive bromides but also increases the risk of side reactions.

  • Cryogenic Temperature: Maintaining a very low temperature (-78 °C) is critical to the success of the reaction. It prevents the highly reactive aryllithium intermediate from decomposing or reacting with the THF solvent.

  • Anhydrous Conditions: All glassware must be rigorously dried, and all solvents and reagents must be anhydrous, as organolithium reagents are extremely sensitive to water.

Electrophile Resulting Functional Group at C-5
N,N-Dimethylformamide (DMF)Aldehyde (-CHO)
Carbon dioxide (CO₂)Carboxylic acid (-COOH)
Aldehydes/KetonesSecondary/Tertiary alcohols
Alkyl halidesAlkyl group
DisulfidesThioether (-SR)

Table 4. Common Electrophiles for Trapping the 5-Lithio-4-isopropylthiazole Intermediate.

Metal_Halogen_Exchange Start This compound Lithiation Lithium-Halogen Exchange Start->Lithiation nBuLi n-BuLi (THF, -78 °C) nBuLi->Lithiation Intermediate 5-Lithio-4-isopropylthiazole (Reactive Intermediate) Lithiation->Intermediate Quench Electrophilic Quench Intermediate->Quench Electrophile Electrophile (E⁺) Electrophile->Quench Product 5-Substituted-4-isopropylthiazole Quench->Product

Caption: Metal-Halogen Exchange and Electrophilic Quench Workflow.

III. Conclusion and Future Perspectives

This compound is a highly versatile and valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide has provided detailed protocols and strategic insights into four key synthetic transformations: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and metal-halogen exchange. By leveraging these powerful synthetic methods, researchers can efficiently access a wide range of C-5 functionalized 4-isopropylthiazole derivatives.

The steric hindrance imparted by the 4-isopropyl group necessitates careful optimization of reaction conditions, particularly the choice of catalyst and ligand in palladium-catalyzed cross-coupling reactions. The use of bulky, electron-rich phosphine ligands is a general strategy to overcome this challenge and achieve high reaction efficiency. For metal-halogen exchange, strict adherence to anhydrous and cryogenic conditions is paramount to success.

The compounds accessible from this starting material represent a rich chemical space for exploration. The introduction of diverse aryl, alkynyl, amino, and other functional groups at the C-5 position allows for the systematic modulation of the physicochemical and pharmacological properties of the thiazole scaffold. Future work in this area will undoubtedly focus on the application of these synthetic strategies to the construction of targeted compound libraries for high-throughput screening, as well as the development of even more efficient and sustainable synthetic methodologies.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121.
  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the synthesis of pesticides. European Journal of Medicinal Chemistry, 97, 734–757.
  • Gomha, S. M., & Abdel-aziz, H. M. (2015). Synthesis of new thiazole, thiadiazole and pyrazole derivatives of antipyrine as potent anti-inflammatory and analgesic agents. Molecules, 20(1), 1272–1286.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Rossi, R., Lessi, M., Manzini, C., & Bellina, F. (2016). The Sonogashira reaction in the synthesis of 2-alkynyl- and 2,5-dialkynyl-1,3-azoles. Tetrahedron, 72(13), 1795–1837.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Torrado, A., & Guisan, J. M. (2018). Sonogashira Reaction. In Immobilization of Enzymes and Cells (pp. 353–360). Humana Press, New York, NY.
  • Baruah, U., & Prajapati, D. (2011). A novel and efficient copper- and ligand-free Sonogashira coupling of aryl halides with terminal alkynes in water. Tetrahedron Letters, 52(27), 3560–3563.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
  • Clayden, J., & Yasin, S. A. (2002). Lithiation of N-Boc-heterocycles. New Journal of Chemistry, 26(2), 191–192.
  • Leroux, F. R., Schlosser, M., & ZASS, E. (2004). The Preparation of All Regioisomeric Monofluoronitroanilines from the Corresponding Dinitrobenzenes. Synlett, 2004(12), 2232–2234.
  • Brandsma, L., & Verkruijsse, H. D. (1987). Preparative Polar Organometallic Chemistry 1. Springer-Verlag Berlin Heidelberg.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46–49.
  • Jaen, J. C., Wise, L. D., Caprathe, B. W., Tecle, H., Bergmeier, S., Humblet, C. C., ... & Pugsley, T. A. (1990). 4-(1,2,5,6-Tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines: a novel class of compounds with central dopamine agonist properties. Journal of medicinal chemistry, 33(1), 311-317.
  • Mayhoub, A. S., Khaliq, M., Botting, C., Li, Z., Kuhn, R. J., & Cushman, M. (2011). An investigation of phenylthiazole antiflaviviral agents. Bioorganic & medicinal chemistry, 19(12), 3845-3854.
  • Cantrell, A. S., Engelhardt, P., Högberg, M., Jaskunas, S. R., Johansson, N. G., Jordan, C. L., ... & Vrang, L. (1996). Phenethylthiazolylthiourea (PETT) compounds as a new class of HIV-1 reverse transcriptase inhibitors. 2. Synthesis and further structure-activity relationship studies of PETT analogs. Journal of medicinal chemistry, 39(22), 4261-4274.
  • Yin, J., & Buchwald, S. L. (2002). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 124(7), 1162–1163.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity. (n.d.). ResearchGate. Retrieved from [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 5-Bromo-4-isopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Suzuki-Miyaura coupling of 5-Bromo-4-isopropylthiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and field-proven experience to help you overcome challenges and optimize your reaction outcomes.

Introduction: The Challenge of a Sterically Hindered Thiazole

The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation.[1][2] However, the successful coupling of this compound presents a unique set of challenges. The steric bulk of the isopropyl group adjacent to the reaction site, combined with the electronic nature of the thiazole ring, can lead to sluggish reactions and low yields. This guide provides a structured, question-and-answer approach to troubleshoot common issues encountered during this specific coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My reaction has a very low conversion rate. What are the likely causes and how can I improve it?

Low conversion is a common issue and can often be traced back to the catalyst system and reaction conditions. The steric hindrance from the 4-isopropyl group can significantly slow down the oxidative addition step of the catalytic cycle.

Answer:

Several factors could be contributing to the low conversion. Let's break them down systematically:

  • Suboptimal Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for activating the sterically hindered C-Br bond of your thiazole. Standard catalysts like Pd(PPh₃)₄ may not be effective enough.

    • Expert Insight: For sterically demanding substrates, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.

    • Recommendation: We recommend screening a panel of Buchwald-type ligands such as SPhos or XPhos . These ligands have demonstrated high efficacy in the coupling of challenging heteroaryl halides.[3]

  • Inadequate Reaction Temperature: The energy barrier for the oxidative addition step might not be overcome at lower temperatures.

    • Recommendation: Gradually increase the reaction temperature. Solvents like dioxane or toluene allow for higher reaction temperatures (e.g., reflux conditions) which can facilitate the reaction.[1]

  • Incorrect Base Selection: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to poor reactivity or decomposition of your starting materials.

    • Recommendation: A screening of bases is often beneficial. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. For sterically hindered couplings, stronger, non-nucleophilic bases like K₃PO₄ can sometimes be more effective.[2]

I am observing a significant amount of a byproduct that appears to be my starting boronic acid without the boron group. What is this and how can I prevent it?

This byproduct is likely the result of protodeboronation, a common side reaction in Suzuki couplings where the boronic acid or ester reacts with a proton source to replace the boron group with a hydrogen atom.[4]

Answer:

Protodeboronation is a frequent cause of low yields. Here’s how to address it:

  • Instability of the Boronic Acid: Boronic acids, especially heteroaryl boronic acids, can be unstable and prone to hydrolysis.

    • Expert Insight: The stability of the organoboron reagent is paramount. Using a more stable boronic ester, such as a pinacol boronate ester (Bpin) , can significantly reduce the rate of protodeboronation.[5] These esters are generally more robust and can be purified by chromatography.

  • Reaction Conditions Favoring Protodeboronation: High temperatures and prolonged reaction times in the presence of water and certain bases can accelerate this side reaction.

    • Recommendation:

      • Switch to a Boronic Ester: If you are using a boronic acid, consider replacing it with the corresponding pinacol ester.

      • Use a Milder Base: If possible, switch to a weaker base like K₂CO₃.

      • Minimize Reaction Time: Monitor your reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.

      • Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excessive amounts can promote protodeboronation. Ensure your solvents are appropriately dried if you are still facing issues.

My main byproduct is the homocoupling of my boronic acid/ester. How can I minimize this?

The formation of a biaryl product derived from the coupling of two boronic acid/ester molecules is known as homocoupling. This side reaction consumes your valuable coupling partner and reduces the yield of the desired product.

Answer:

Homocoupling of the boronic acid derivative is often promoted by the presence of oxygen.[6] Here are the key strategies to prevent it:

  • Inadequate Degassing: Oxygen present in the reaction mixture can facilitate the oxidative homocoupling of the boronic acid.

    • Expert Insight: Rigorous exclusion of oxygen is critical. Simply purging with an inert gas may not be sufficient.

    • Recommendation:

      • Thoroughly Degas Solvents: Use a "freeze-pump-thaw" method (at least three cycles) for all solvents, including any water used in the reaction mixture.

      • Maintain a Positive Inert Atmosphere: Ensure your reaction is set up under a positive pressure of a high-purity inert gas like argon or nitrogen.

  • Order of Reagent Addition: The pre-heating of the reaction mixture containing the palladium catalyst and the boronic acid before the addition of the aryl bromide can sometimes lead to homocoupling.

    • Recommendation: Consider adding the boronic acid/ester to the reaction mixture after the other components have been heated under an inert atmosphere.[7]

Could the thiazole nitrogen be interfering with the reaction?

Yes, the nitrogen atom in the thiazole ring can coordinate to the palladium catalyst, which can have both beneficial and detrimental effects.

Answer:

The coordination of the thiazole nitrogen to the palladium center is an important consideration.

  • Potential for Catalyst Inhibition: In some cases, strong coordination of a heteroatom to the palladium can lead to catalyst deactivation or inhibition of the desired catalytic cycle.

  • Directed Ortho-Metalation: Conversely, this coordination can also facilitate the oxidative addition step by bringing the palladium catalyst in close proximity to the C-Br bond.[8]

    • Expert Insight: For thiazole-containing substrates, the choice of ligand is crucial to modulate the coordination environment around the palladium. A strongly coordinating phosphine ligand can sometimes displace the thiazole nitrogen and promote the desired reaction pathway.

    • Recommendation: If you suspect catalyst inhibition, screening different classes of ligands, including those with varying steric and electronic properties, is advisable.

Experimental Protocols

General Protocol for the Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for your specific boronic acid partner.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1, 5 mL)[2]

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid pinacol ester, and the base.

  • Evacuate and backfill the flask with argon or nitrogen (repeat this three times).

  • Under a positive pressure of inert gas, add the palladium catalyst and the ligand.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Representative Conditions for Suzuki Coupling of Sterically Hindered Heteroaryl Bromides

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield Range (%)
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10070-90
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Toluene11065-85
Pd(dppf)Cl₂ (3)-K₂CO₃ (2)DME/H₂O9050-75

Note: Yields are highly substrate-dependent and these values serve as a general guide.

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Suzuki cluster_diagnosis Initial Diagnosis cluster_solutions_conversion Conversion Optimization cluster_solutions_side_products Side Product Mitigation start Low Yield in Suzuki Coupling low_conversion Low Conversion? start->low_conversion side_products Major Side Products? start->side_products catalyst Screen Catalysts/Ligands (e.g., SPhos, XPhos) low_conversion->catalyst Yes temperature Increase Temperature low_conversion->temperature Yes base Screen Bases (e.g., K3PO4, Cs2CO3) low_conversion->base Yes protodeboronation Protodeboronation side_products->protodeboronation Yes homocoupling Homocoupling side_products->homocoupling Yes use_ester Use Boronic Ester (Bpin) protodeboronation->use_ester degas Rigorous Degassing homocoupling->degas

Caption: A logical workflow for troubleshooting low yields.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)Ln-R' ArPdX->ArPdR Transmetalation ArPdR->Pd0 ArR Ar-R' (Product) ArPdR->ArR Reductive Elimination ArX This compound (Ar-X) ArX->ArPdX BoronicEster Arylboronic Ester (R'-B(OR)2) BoronicEster->ArPdR Base Base (e.g., K3PO4) Base->ArPdR

Sources

Technical Support Center: Optimizing Palladium Catalyst Performance in Reactions with 5-Bromo-4-isopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing 5-Bromo-4-isopropylthiazole in palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges encountered when working with this sterically hindered and heteroatomic substrate. Our focus is on elucidating the causal relationships behind experimental choices to empower you to optimize your reaction conditions effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound, providing explanations and actionable solutions.

Question 1: My Suzuki-Miyaura coupling reaction is sluggish or gives low yields. What are the likely causes and how can I improve it?

Answer:

Low yields in Suzuki-Miyaura couplings with this compound often stem from a combination of catalyst inhibition and steric hindrance. The thiazole ring, with its sulfur and nitrogen atoms, can coordinate to the palladium center and impede the catalytic cycle. Additionally, the bulky isopropyl group at the 4-position can sterically hinder the approach of the coupling partners to the catalyst.

Here’s a systematic approach to troubleshoot this issue:

  • Catalyst and Ligand Selection: The choice of the palladium source and, more importantly, the phosphine ligand is critical. For sterically demanding substrates like this, bulky, electron-rich biaryl phosphine ligands are often necessary to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[1]

    • Recommendation: Start with a robust pre-catalyst like [Pd(dppf)Cl₂] or generate the active catalyst in situ using Pd₂(dba)₃ with a ligand such as SPhos or XPhos. These ligands have demonstrated high efficacy for a broad range of substrates, including sterically hindered ones.[1]

  • Base Selection: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to slow reaction rates or decomposition of the boronic acid.

    • Recommendation: A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often a good starting point. These bases are generally effective and well-tolerated. For particularly challenging couplings, a stronger base like K₂CO₃ in a dioxane/water solvent system can be effective.

  • Solvent System: The solvent must be able to dissolve all reaction components and should be appropriately degassed to prevent catalyst oxidation.

    • Recommendation: A mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water, is commonly used and is a good starting point for optimization. Anhydrous solvents can also be effective, particularly with certain catalyst systems.

  • Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions.

    • Recommendation: Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress. If the reaction is slow, a gradual increase in temperature may be beneficial.

Question 2: I am observing significant amounts of homocoupling of my boronic acid in my Suzuki-Miyaura reaction. How can I minimize this side reaction?

Answer:

Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen. This side reaction consumes your nucleophile and can complicate purification.

Here are some strategies to suppress boronic acid homocoupling:

  • Rigorous Degassing: Oxygen is a primary culprit in promoting the homocoupling of boronic acids.

    • Recommendation: Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.

  • Stoichiometry: The ratio of your reactants can influence the prevalence of side reactions.

    • Recommendation: Using a slight excess (1.1-1.2 equivalents) of the this compound can sometimes disfavor the homocoupling of the boronic acid.

  • Reaction Temperature: Lowering the reaction temperature can often reduce the rate of unwanted side reactions.

    • Recommendation: If you are observing significant homocoupling, try running the reaction at a lower temperature for a longer period.

Question 3: My Buchwald-Hartwig amination of this compound is not proceeding to completion. What factors should I investigate?

Answer:

Incomplete conversion in Buchwald-Hartwig amination with this substrate is often due to catalyst deactivation or an insufficiently active catalytic system for this electron-rich and sterically hindered heterocycle.

Consider the following optimization parameters:

  • Catalyst and Ligand System: This is the most critical factor. The nitrogen of the amine and the thiazole ring can both interact with the palladium center. A well-chosen ligand is essential to facilitate the key steps of the catalytic cycle.

    • Recommendation: For electron-rich bromoheterocycles, sterically hindered and electron-rich biarylphosphine ligands are generally the most effective. Ligands like XPhos, RuPhos, or BrettPhos are excellent starting points. Using a pre-catalyst, such as an XPhos-palladium G3 pre-catalyst, can often lead to more reliable results.

  • Base Selection: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex. The choice of base is often interdependent with the chosen ligand and solvent.[2]

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base for many Buchwald-Hartwig aminations. However, for base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher reaction temperatures.

  • Solvent: The solvent should be anhydrous and capable of dissolving the reactants and the base.

    • Recommendation: Toluene, 1,4-dioxane, and THF are commonly used solvents. The choice can influence the solubility of the base and the overall reaction rate.

Question 4: I am attempting a Sonogashira coupling with this compound, but the reaction is failing. What are the common pitfalls?

Answer:

Sonogashira couplings with aryl bromides can be more challenging than with the corresponding iodides due to the slower rate of oxidative addition. The presence of the thiazole ring can also complicate the reaction.

Here are some key areas to troubleshoot:

  • Catalyst System: The combination of a palladium source and a copper(I) co-catalyst is traditional for Sonogashira reactions. However, copper-free conditions are also possible and can sometimes be advantageous.

    • Recommendation: A standard starting point is a combination of a Pd(II) source like PdCl₂(PPh₃)₂ and a copper(I) salt such as CuI. For copper-free conditions, a more active palladium catalyst system, often with a bulky phosphine ligand, is required.[3]

  • Base: An amine base is typically used to deprotonate the terminal alkyne and to act as a scavenger for the hydrogen bromide formed during the reaction.

    • Recommendation: A bulky amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly employed. The amine should be anhydrous and of high purity.

  • Solvent: The solvent must be able to dissolve the reactants and should be thoroughly degassed.

    • Recommendation: Anhydrous THF or 1,4-dioxane are good starting points.

  • Temperature: For aryl bromides, elevated temperatures are often necessary to drive the oxidative addition step.

    • Recommendation: Start at a moderate temperature (e.g., 60-80 °C) and increase if necessary. Be aware that higher temperatures can lead to alkyne homocoupling (Glaser coupling).

Question 5: My Heck reaction with this compound is giving a complex mixture of products and low yield of the desired alkene. How can I improve the selectivity and yield?

Answer:

The Heck reaction's outcome is highly dependent on the reaction conditions, and side reactions are common.[4] For your specific substrate, both electronic and steric factors are at play.

To improve your Heck reaction, consider the following:

  • Catalyst and Ligand: The choice of ligand can influence both the reactivity and the regioselectivity of the reaction.

    • Recommendation: For many Heck reactions, a simple palladium source like Pd(OAc)₂ with a phosphine ligand such as PPh₃ or P(o-tol)₃ is a good starting point. For more challenging substrates, more specialized ligands may be required.

  • Base: The base is crucial for regenerating the active Pd(0) catalyst at the end of the catalytic cycle.

    • Recommendation: An organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ can be used. The choice of base can affect the reaction rate and the formation of byproducts.

  • Solvent: A polar aprotic solvent is typically used for Heck reactions.

    • Recommendation: DMF, NMP, or DMA are common choices. Ensure the solvent is anhydrous.

  • Additives: In some cases, additives can improve the outcome of a Heck reaction.

    • Recommendation: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes be beneficial, especially in reactions with inorganic bases.

Frequently Asked Questions (FAQs)

Q1: How does the sulfur atom in the thiazole ring affect the palladium catalyst?

The sulfur atom in the thiazole ring is a soft Lewis base and can coordinate strongly to the soft Lewis acidic palladium center. This coordination can lead to catalyst poisoning by blocking the active sites on the palladium, thereby inhibiting its catalytic activity.[5] This is why reactions with sulfur-containing heterocycles often require higher catalyst loadings or more robust catalyst systems.

Q2: What is the role of the isopropyl group at the 4-position of the thiazole ring?

The isopropyl group is a bulky alkyl group that exerts a significant steric effect. This steric hindrance can make it more difficult for the palladium catalyst to undergo oxidative addition to the C-Br bond at the 5-position. It can also influence the geometry of the transition states in the catalytic cycle, potentially affecting the reaction rate and selectivity.[6]

Q3: What is the general reactivity order of aryl halides in palladium-catalyzed cross-coupling reactions?

The general order of reactivity for aryl halides in the oxidative addition step is: Aryl-I > Aryl-OTf > Aryl-Br >> Aryl-Cl. This is due to the decreasing bond strength of the carbon-halogen bond as you go down the group. This is why reactions with aryl bromides often require more forcing conditions (higher temperatures, more active catalysts) than reactions with aryl iodides.

Q4: How do I choose the right phosphine ligand for my reaction?

The choice of phosphine ligand is critical and depends on the specific reaction and substrates. Generally, bulky and electron-rich ligands are beneficial for promoting the oxidative addition of aryl halides and the reductive elimination step. For challenging substrates like this compound, biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are often good choices due to their steric bulk and electron-donating properties.[1] A screening of several ligands is often the best approach to find the optimal one for a new reaction.

Q5: Why is it important to use anhydrous and degassed solvents?

Palladium(0) catalysts are sensitive to oxidation by air. Oxygen can lead to the formation of inactive palladium oxides, thus reducing the effective concentration of the active catalyst. Water can also interfere with some reactions, for example, by promoting the decomposition of boronic acids in Suzuki couplings. Therefore, using anhydrous and thoroughly degassed solvents under an inert atmosphere (argon or nitrogen) is crucial for reproducible and high-yielding reactions.

Experimental Protocols and Data

Optimized Suzuki-Miyaura Coupling Protocol

This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with arylboronic acids, adapted from a procedure for a structurally similar substrate.[7]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [Pd(dppf)Cl₂] (3 mol%)

  • K₂CO₃ (2 equivalents)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add [Pd(dppf)Cl₂] (0.03 mmol) to the flask.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water (4:1, 5 mL) mixture via syringe.

  • Stir the reaction mixture at 90 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst/Ligand Screening for Suzuki Coupling
Catalyst System General Recommendation
[Pd(dppf)Cl₂]Good starting point, often effective for heteroaromatic bromides.
Pd₂(dba)₃ / SPhosA highly active system for sterically hindered substrates.
Pd₂(dba)₃ / XPhosAnother excellent choice for challenging couplings, often providing high yields.
General Buchwald-Hartwig Amination Protocol

This general protocol is a good starting point for the amination of this compound.[8][9]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.4 equivalents)

  • Anhydrous toluene, degassed

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol).

  • Evacuate and backfill the flask with an inert atmosphere.

  • Add degassed anhydrous toluene, followed by the amine (1.2 mmol), this compound (1.0 mmol), and NaOtBu (1.4 mmol).

  • Stir the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Recommended Bases for Buchwald-Hartwig Amination
Base Comments
NaOtBuStrong base, generally provides high reaction rates.
LHMDSAnother strong, non-nucleophilic base.
K₃PO₄ / Cs₂CO₃Weaker bases, suitable for substrates with base-sensitive functional groups. May require higher temperatures.[2]

Visualizing the Catalytic Cycles

Understanding the catalytic cycles is fundamental to troubleshooting and optimizing your reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine Coordination & Deprotonation HNRR' Base Ar-Pd(II)-NRR'(L2) Ar-Pd(II)-NRR'(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NRR'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NRR'(L2)->Reductive Elimination Ar-NRR' Reductive Elimination->Pd(0)L2

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

  • [2H-Thiazolo[4,5-d][1][7][10]triazole: synthesis, functionalization, and application in scaffold-hopping. PubMed Central.]([Link])

Sources

Technical Support Center: Improving Solubility of 5-Bromo-4-isopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the solubility of 5-Bromo-4-isopropylthiazole in reaction media. The following sections are designed to address common challenges and provide systematic protocols for achieving optimal dissolution.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a substituted thiazole derivative. Its molecular structure, featuring a moderately polar thiazole ring and nonpolar isopropyl and bromo substituents, gives it an amphiphilic nature. This suggests varied solubility across different organic solvents. Based on the principle of "like dissolves like," it is predicted to have higher solubility in polar aprotic and some polar protic solvents, with lower solubility in highly nonpolar solvents.[1] While specific, publicly available experimental data is limited, its structure suggests it will be more soluble in solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents than in hydrocarbons or water.

Q2: My this compound is not dissolving in my chosen reaction solvent. What are the immediate steps I should take?

A2: First, ensure your solvent is pure and anhydrous, as contaminants can significantly affect solubility. Second, confirm that you have not exceeded the compound's solubility limit at the current temperature. Gentle heating and agitation (stirring or sonication) can often facilitate dissolution. If the compound remains insoluble, it indicates a fundamental mismatch between the solute and the solvent. You should then proceed to a more systematic approach, such as solvent screening or the use of a co-solvent, as detailed in the troubleshooting guides below.

Q3: Is it safe to use heat to improve the solubility of this compound? What are the risks?

A3: Heating can be an effective method to increase the solubility of many solids, as the dissolution process is often endothermic.[2] This means that providing additional energy in the form of heat helps break the crystal lattice of the solid, allowing it to dissolve more readily.[2][3] However, there are risks involved. Thiazole derivatives can be susceptible to degradation at elevated temperatures, which could compromise your reaction's yield and purity. Before applying heat, it is crucial to determine the compound's thermal stability, if possible. Always heat gently and incrementally, monitoring for any changes in color or the appearance of byproducts. For some compounds, an increase in temperature can paradoxically decrease solubility if the dissolution process is exothermic, though this is less common for solids.[2][3]

Q4: What are some recommended starting solvents for reactions with this compound?

A4: Based on the solubility of similar thiazole derivatives found in synthetic protocols, good starting points for solvent screening include:

  • Polar Aprotic Solvents: Dimethylformamide (DMF)[4], Dimethyl Sulfoxide (DMSO)[5], and Tetrahydrofuran (THF). These are often effective due to their ability to solvate a range of polar and nonpolar functional groups.

  • Chlorinated Solvents: Dichloromethane (DCM) and Chloroform.

  • Alcohols: Methanol and Ethanol can be effective, particularly if protonation or hydrogen bonding can aid in solvation.[5]

The choice of solvent will ultimately depend on the specific requirements of your reaction, including the nature of other reagents and the reaction temperature.

Troubleshooting Guides & Protocols

Guide 1: Systematic Solvent Screening for Optimal Solubility

When facing solubility challenges, a systematic screening of a panel of solvents is the most reliable method to identify a suitable medium for your reaction. This protocol provides a structured approach to testing and quantifying solubility.

Objective: To identify the most effective solvent for dissolving this compound from a selection of common laboratory solvents.

Materials:

  • This compound

  • A selection of anhydrous solvents (see table below)

  • Small vials or test tubes (e.g., 1.5 mL or 4 mL)

  • Magnetic stir plate and stir bars or vortex mixer

  • Analytical balance

Protocol:

  • Preparation: Accurately weigh a small, consistent amount of this compound (e.g., 5 mg) into each labeled vial.

  • Solvent Addition: To the first vial, add a measured volume of the first solvent to be tested (e.g., 0.1 mL).

  • Agitation: Vigorously agitate the mixture at a consistent, ambient temperature for a set period (e.g., 2 minutes) using a vortex mixer or magnetic stirrer.

  • Observation: Observe the vial. If all the solid has dissolved, record it as "Fully Soluble" in the table below and note the approximate concentration (e.g., 50 mg/mL).

  • Incremental Addition: If the solid has not fully dissolved, add another measured aliquot of the solvent (e.g., another 0.1 mL, for a total of 0.2 mL) and repeat step 3.

  • Repeat: Continue adding the solvent in increments until the solid is fully dissolved or until a large volume has been added (e.g., 2 mL), at which point it can be classified as "Sparingly Soluble" or "Insoluble."

  • Data Recording: Record the total volume of solvent required to dissolve the solid for each solvent tested.

  • Testing Other Solvents: Repeat steps 2-7 for each solvent in your screening panel.

Data Presentation: Solvent Screening Results

Solvent ClassSolventPolarity IndexVolume to Dissolve 5 mg (mL)Estimated Solubility (mg/mL)Qualitative Observation
Polar Aprotic Dimethylformamide (DMF)6.4
Dimethyl Sulfoxide (DMSO)7.2
Acetonitrile (ACN)5.8
Tetrahydrofuran (THF)4.0
Polar Protic Methanol (MeOH)5.1
Ethanol (EtOH)4.3
Chlorinated Dichloromethane (DCM)3.1
Chloroform4.1
Nonpolar Toluene2.4
Hexanes0.1

This table should be filled out by the user based on their experimental results.

Guide 2: Implementing a Co-Solvent Strategy

If a single solvent does not provide adequate solubility without compromising reaction conditions, a co-solvent system can be an effective solution.[6][7] A co-solvent is a second, miscible solvent added in a smaller quantity to the primary solvent to enhance the solubility of the solute.[8][9]

Causality: The mechanism of co-solvency involves modifying the overall polarity and hydrogen-bonding characteristics of the solvent mixture.[7] For a molecule like this compound, a small amount of a polar aprotic co-solvent (like DMF) added to a less polar primary solvent (like THF or Toluene) can disrupt the solute's crystal lattice energy and create a more favorable solvation environment without drastically changing the overall reaction conditions.

Protocol: Developing a Co-Solvent System

  • Select Primary Solvent: Choose a primary solvent that is compatible with your reaction chemistry, even if the solubility of your thiazole derivative is low.

  • Select Potential Co-solvents: From your solvent screening (Guide 1), identify solvents in which this compound is highly soluble. These are your primary candidates for co-solvents.

  • Initial Titration:

    • Suspend a known amount of this compound in your primary solvent.

    • While stirring, add the chosen co-solvent dropwise.

    • Observe the amount of co-solvent required to achieve full dissolution.

  • Optimization: Aim for the lowest possible percentage of co-solvent to minimize its impact on the reaction. A common starting point is 5-10% (v/v) of the total solvent volume.

  • Reaction Compatibility Check: Before running your full-scale reaction, perform a small-scale test with the chosen co-solvent system to ensure it does not negatively affect your reaction kinetics or outcome (e.g., by reacting with reagents or catalysts).

Visualization: Co-Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting and implementing a co-solvent.

CoSolvent_Workflow start Start: Compound is Insoluble screen Perform Solvent Screen (Guide 1) start->screen identify_primary Identify Reaction-Compatible Primary Solvent (A) screen->identify_primary identify_high_sol Identify High-Solubility Solvent as Co-Solvent (B) screen->identify_high_sol test_cosolvent Test Co-Solvent System (e.g., 9:1 A:B) identify_primary->test_cosolvent identify_high_sol->test_cosolvent dissolved_check Is Compound Soluble? test_cosolvent->dissolved_check compatibility_check Is System Reaction-Compatible? dissolved_check->compatibility_check Yes re_evaluate Re-evaluate Primary or Co-Solvent Choice dissolved_check->re_evaluate No optimize Optimize Ratio (Reduce % of Co-Solvent) compatibility_check->optimize Yes compatibility_check->re_evaluate No proceed Proceed with Reaction optimize->proceed re_evaluate->screen

Caption: Workflow for selecting and optimizing a co-solvent system.

References

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Johnson, B. A. (2018). Improving solubility via structural modification. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Impact of Temperature on the Solubility of Ionic Compounds in Water in Cameroon. Retrieved from [Link]

  • MDPI. (2024, January 29). Separation and Purification of Liquid Biofuels: Pathways to Sustainable Energy. Retrieved from [Link]

  • BMC. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-(iso-propyl)-2-(piperidino)thiazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Retrieved from [Link]

  • ResearchGate. (2019). Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-isopropylthiazole. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • MDPI. (2021). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-methyl-1,3-thiazole. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-3-methylisothiazole. Retrieved from [Link]

Sources

catalyst deactivation in cross-coupling of bromothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Deactivation in Cross-Coupling of Bromothiazoles Ticket ID: THZ-PD-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Thiazole Support Center

You are likely here because your standard Suzuki or Negishi protocol—which works perfectly for phenyl bromides—has failed completely with a bromothiazole.

Thiazoles are notorious "catalyst killers" in drug discovery. As a Senior Application Scientist, I have analyzed hundreds of failed thiazole couplings. The failure usually stems from two distinct mechanisms: Heteroatom Poisoning (killing the metal) or Substrate Instability (killing the nucleophile).

Below is your diagnostic guide and rescue protocols.

Diagnostic Matrix: Why Did My Reaction Fail?
SymptomDiagnosisRoot Cause
Reaction turns black immediately; <10% conversion. Catalyst Poisoning The Thiazole Sulfur or Nitrogen has displaced your phosphine ligands, forming an inactive Pd-complex which aggregates into Pd-black.
Bromide remains untouched; Boronate/Zincate is gone. Protodeboronation The catalyst is fine, but your thiazolyl-boronate hydrolyzed. The C2 position of thiazole is highly acidic and unstable.
Product forms but yield stalls at 40-50%. Competitive C-H Activation The catalyst is inserting into the C–H bond (usually C2 or C5) instead of the C–Br bond, leading to homocoupling or polymerization.
Troubleshooting Module 1: Catalyst Poisoning (The "Black Death")

The Issue: Thiazoles contain a basic nitrogen (N3) and a soft sulfur donor (S1). Standard ligands like PPh₃ or dppf are often displaced by these heteroatoms. Once the ligand leaves, the "naked" palladium atoms aggregate into inactive nanoparticles (Palladium Black).

The Solution: Steric Bulk & Strong Sigma Donors You must use ligands that bind Palladium tighter than the thiazole sulfur does.

  • Recommendation A: NHC Ligands (Pd-PEPPSI-IPr)

    • Why: N-Heterocyclic Carbenes (NHCs) are strong

      
      -donors that do not dissociate easily. The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold is ideal because the 3-chloropyridine "throw-away" ligand stabilizes the precatalyst but is easily displaced by the substrate, initiating the cycle without allowing the thiazole to poison the metal center.
      
  • Recommendation B: Dialkylbiaryl Phosphines (XPhos/RuPhos Pd G4)

    • Why: These bulky ligands shield the metal center, physically preventing the thiazole nitrogen from coordinating to the Pd in a resting state.

Visualizing the Failure Mode:

ThiazolePoisoning cluster_legend Pathway Key Pd0 Active L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)-ArBr) Pd0->OxAdd Normal Path Poisoned Inactive Complex (Thiazole-N/S bound) Pd0->Poisoned Ligand Displacement (Fast) Thiazole Bromothiazole Thiazole->OxAdd Thiazole->Poisoned N/S Coordination Product Coupled Product OxAdd->Product Transmetallation/RE PdBlack Pd Black (Aggregated Metal) Poisoned->PdBlack Irreversible Deactivation key1 Green = Productive Cycle key2 Red = Deactivation Cycle

Figure 1: Mechanism of Catalyst Deactivation. The thiazole heteroatoms compete with ligands for the Pd(0) center, leading to inactive complexes and subsequent metal aggregation.

Troubleshooting Module 2: The "Missing Nucleophile"

The Issue: You are trying to couple Thiazolyl-2-boronic acid with an aryl halide. The reaction fails because the boronic acid decomposes (protodeboronates) before it can transmetallate. The C2 position of thiazole is electron-deficient, making the C-B bond highly labile, especially in the presence of aqueous base.

The Solution: Invert the Partners or Protect the Boron

  • Strategy A: Invert Coupling Partners (Highly Recommended)

    • Do not use Thiazole-Boronate + Aryl-Bromide.

    • USE: Thiazole-Bromide + Aryl-Boronate .

    • Reasoning: Aryl boronic acids are stable. Thiazole bromides are stable. This avoids the unstable intermediate entirely.

  • Strategy B: Use MIDA Boronates

    • If you must use a thiazole nucleophile, use the MIDA (N-methyliminodiacetic acid) ester.

    • Protocol: These release the active boronic acid slowly, keeping the concentration low to match the catalytic turnover, minimizing decomposition.

Master Protocol: The "Rescue" Conditions

If your standard conditions failed, switch to this robust protocol designed for difficult heteroaromatics.

Protocol: Pd-PEPPSI-IPr Cross-Coupling

  • Scope: Works for 2-, 4-, and 5-bromothiazoles.

  • Scale: 0.5 mmol.

ComponentAmountRole
Bromothiazole 1.0 equivElectrophile
Aryl Boronic Acid 1.5 equivNucleophile (Excess required)
Pd-PEPPSI-IPr 2.0 mol%Catalyst (Resists S-poisoning)
K₂CO₃ 3.0 equivBase (Activates boronate)
Dioxane/MeOH 1:1 ratio (0.2 M)Solvent (MeOH aids solubility)

Step-by-Step:

  • Charge: In a vial equipped with a stir bar, add Pd-PEPPSI-IPr (2 mol%), Aryl Boronic Acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Purge: Seal the vial and purge with Argon/Nitrogen for 5 minutes. (Crucial: Oxygen kills the active catalyst).

  • Solvent: Add the Bromothiazole (1.0 equiv) dissolved in Dioxane/MeOH (degassed).

  • Heat: Stir vigorously at 60°C for 2 hours.

    • Note: Do not overheat (>80°C) initially; high heat promotes deboronation over coupling.

  • Monitor: Check LCMS. If conversion is <50%, add another 1 mol% catalyst and raise to 80°C.

Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh₃)₄ for thiazoles? A: Generally, no . Triphenylphosphine is a monodentate, labile ligand. The thiazole sulfur will displace it rapidly. If you must use a phosphine, use a bidentate ligand like dppf or Xantphos , which form a tighter bite angle and are harder to displace.

Q: My 2-bromothiazole coupling works, but 4-bromothiazole fails. Why? A: This is an electronic issue. The C2 position is flanked by both N and S, making it very electron-deficient. This facilitates fast Oxidative Addition . The C4 and C5 positions are more electron-rich, making oxidative addition slower.

  • Fix: For 4/5-bromothiazoles, use XPhos Pd G4 . The electron-rich nature of the XPhos ligand accelerates the oxidative addition step.

Q: Why do I see homocoupling of the thiazole (Thiazole-Thiazole)? A: This occurs via "CMD" (Concerted Metallation-Deprotonation). The base (carbonate) deprotonates the acidic C-H bond of a second thiazole molecule, which then binds to the Pd.

  • Fix: Switch to a milder base like K₃PO₄ or use an anhydrous solvent system (THF) to reduce the basicity and suppress C-H activation.

References
  • Pd-PEPPSI-IPr Development: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered and Electron-Deficient Amines and Amides." Journal of Organic Chemistry, 2017.[1] Link

  • Buchwald G4 Precatalysts: Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Heteroaryl Boronates." Accounts of Chemical Research, 2008.[2] Link

  • MIDA Boronates: Burke, M. D., et al. "A Simple and General Platform for the Synthesis of Heteroaryl Boronates." Journal of the American Chemical Society, 2010. Link

  • Thiazole C-H Acidity: "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." Journal of the American Chemical Society, 2008.[2] Link

Sources

byproduct formation in the synthesis of 5-Bromo-4-isopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis of 5-Bromo-4-isopropylthiazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Instead of a static protocol, we present a dynamic troubleshooting guide in a question-and-answer format to address the practical challenges and byproduct formation issues encountered in the lab. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to optimize and control your reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most direct and widely employed method is the electrophilic bromination of the 4-isopropylthiazole precursor. The thiazole ring is sufficiently electron-rich to undergo substitution, and the C5 position is the most kinetically and thermodynamically favored site for monosubstitution. This is due to the directing effects of the ring sulfur and nitrogen atoms and the steric hindrance posed by the isopropyl group at C4.

The typical reaction involves treating 4-isopropylthiazole with a brominating agent in a suitable solvent. The choice of agent and conditions is critical for minimizing side reactions.

Synthesis_Overview SM 4-isopropylthiazole Product This compound (Desired Product) SM->Product Controlled Reaction Byproduct Over-bromination & Other Impurities SM->Byproduct Uncontrolled Reaction Reagent Brominating Agent (e.g., NBS, Br2) Reagent->Product Reagent->Byproduct

Caption: General synthetic pathway for this compound.

Troubleshooting Guide: Byproduct Formation

Q2: I'm observing a significant amount of a second, less polar spot on my TLC plate. Mass spectrometry suggests a dibrominated product. What is it and how can I prevent it?

This is the most common issue in this synthesis. The byproduct is almost certainly 2,5-Dibromo-4-isopropylthiazole .

Causality of Formation: After the first bromine atom is added at the C5 position, the thiazole ring is deactivated towards further electrophilic substitution. However, it is not completely inert. Under forcing conditions (excess brominating agent, high temperature, or prolonged reaction time), a second bromination can occur. The C2 position is the next most activated site for electrophilic attack.

Mechanism Overview:

  • Desired Reaction: Electrophilic attack of Br⁺ at the electron-rich C5 position of 4-isopropylthiazole.

  • Side Reaction: Subsequent electrophilic attack of Br⁺ at the C2 position of the mono-brominated product.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_side Byproduct Pathway Start 4-isopropylthiazole TS1 σ-complex (C5 attack) Start->TS1 + Br+ Product This compound TS1->Product - H+ TS2 σ-complex (C2 attack) Product->TS2 + Br+ (Forcing Conditions) Byproduct 2,5-Dibromo-4-isopropylthiazole TS2->Byproduct - H+

Caption: Competing reaction pathways leading to desired product and dibrominated byproduct.

Prevention Strategies:

The key to preventing dibromination is controlling the reactivity and stoichiometry of the brominating agent.

ParameterSub-optimal Condition (Promotes Byproduct)Optimized Condition (Favors Mono-bromination)Rationale
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)[1]NBS provides a low, steady concentration of electrophilic bromine, preventing the high local concentrations that lead to over-reaction. Br₂ is highly reactive and harder to control.
Stoichiometry > 1.1 equivalents of brominating agent1.0 - 1.05 equivalentsUsing a slight excess of the thiazole or precisely 1.0 equivalent of NBS ensures the brominating agent is the limiting reagent, starving the reaction before significant dibromination can occur.
Temperature > 30 °C or reflux0 °C to Room TemperatureThe activation energy for the second bromination is higher than the first. Lower temperatures provide enough energy for the desired reaction while disfavoring the undesired one.
Reaction Time Arbitrary or excessively longMonitored closely by TLC/GC-MSThe reaction should be quenched as soon as the starting material is consumed. Allowing it to stir longer provides more opportunity for the slower, secondary bromination to occur.[2]
Q3: My final product NMR shows unreacted starting material, even after extending the reaction time. What's going wrong?

This issue typically points to problems with the brominating agent or the reaction setup.

  • Degraded Reagent: N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to light and moisture. If your NBS is old or has a yellow/brown appearance, its effective molarity is lower than calculated.

    • Solution: Use freshly recrystallized or newly purchased NBS for the reaction.

  • Insufficient Activation: Some brominations with NBS require a radical initiator (like AIBN) or an acid catalyst, though for an activated ring like thiazole, this is less common.[3] However, if the reaction is sluggish, a catalytic amount of a non-nucleophilic acid might be beneficial.

  • Poor Solubility: Ensure your starting material is fully dissolved in the chosen solvent at the reaction temperature. If it is not, the reaction becomes diffusion-controlled and will be slow and potentially incomplete.

Q4: How do I choose the right solvent for this bromination?

The ideal solvent should dissolve the starting thiazole, be inert to the brominating agent, and facilitate the reaction.

  • Recommended: Acetonitrile (ACN), Dichloromethane (DCM), or Tetrahydrofuran (THF). These are polar aprotic solvents that are generally inert under these conditions.

  • Use with Caution: Protic solvents like methanol or ethanol can potentially react with the brominating agent or intermediates.[2] Acetic acid is sometimes used but can complicate workup.

  • Avoid: Dimethylformamide (DMF) can react with some brominating agents under certain conditions.[1]

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound using NBS

This protocol is designed to maximize the yield of the desired mono-brominated product while minimizing the formation of 2,5-dibromo-4-isopropylthiazole.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 4-isopropylthiazole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Lowering the temperature reduces the rate of the potential over-bromination side reaction, which has a higher activation energy.

  • Reagent Addition: In a separate flask, weigh out N-Bromosuccinimide (NBS) (1.02 eq). Add the NBS to the reaction mixture portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: Portion-wise addition maintains a low concentration of the brominating species, preventing localized areas of high reactivity that can lead to dibromination.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it slowly warm to room temperature.

  • Monitoring: Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC) on silica gel plates (e.g., eluting with 10% Ethyl Acetate in Hexanes). The product should have a higher Rf than the starting material. The reaction is complete when the starting material spot is no longer visible.[2]

  • Quenching: Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining active bromine.

  • Workup: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash with water (2x), followed by saturated aqueous sodium bicarbonate (1x), and finally brine (1x).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Adsorbent: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 100% Hexanes).

  • Column Packing: Pack a glass chromatography column with the slurry.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.

  • Elution: Begin eluting with 100% Hexanes.

    • The less polar 2,5-Dibromo-4-isopropylthiazole byproduct will elute first.

    • Gradually increase the polarity of the eluent (e.g., to 2-5% Ethyl Acetate in Hexanes).

    • The desired This compound will elute next.

    • Any unreacted 4-isopropylthiazole (more polar) will elute last or with a further increase in solvent polarity.

  • Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

Q5: What are the key analytical signatures to confirm my product's identity and purity?
AnalyteTechniqueExpected Signature
This compound ¹H NMR - Septet for the isopropyl CH. - Doublet for the isopropyl CH₃. - Singlet for the thiazole C2-H.
¹³C NMR - Three distinct signals for the thiazole ring carbons. - Two signals for the isopropyl group.
Mass Spec (EI) Molecular ion peak (M⁺) and M+2 peak in an approximate 1:1 ratio, characteristic of a single bromine atom.
2,5-Dibromo-4-isopropylthiazole ¹H NMR - Absence of the thiazole C2-H singlet. - Isopropyl signals will be present but may be shifted.
Mass Spec (EI) Molecular ion peak (M⁺), M+2, and M+4 peaks in an approximate 1:2:1 ratio, characteristic of two bromine atoms.
4-isopropylthiazole ¹H NMR - Two singlets for the thiazole C2-H and C5-H. - Isopropyl signals.

References

  • Suresh Kumar, G. V., et al. (2010). Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Facchinetti, V., et al. (2016). Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea enables a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles. Synthesis. Available at: [Link]

  • Chem Help ASAP. (2020). Hantzsch Thiazole Synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry. Available at: [Link]

  • West, G. (2018). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. ResearchGate. Available at: [Link]

Sources

Technical Guide: Optimizing Base Selection for Suzuki Coupling of 5-Bromo-4-isopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

Researchers working with 5-Bromo-4-isopropylthiazole face a unique dual challenge: steric hindrance and heterocyclic sensitivity . Unlike simple aryl halides, this substrate possesses a bulky isopropyl group at the C4 position, directly ortho to the reactive C5-bromide. Additionally, the thiazole core exhibits inherent C2-proton acidity, making it susceptible to side reactions under harsh basic conditions.

This guide moves beyond generic "screening kits" to provide a mechanistic rationale for base selection, ensuring you achieve high conversion while minimizing dehalogenation and homocoupling.

The Core Challenges
  • Steric Shielding (C4-Isopropyl): The isopropyl group creates a steric wall that impedes the approach of the activated boronate species during the transmetallation step.

  • C2-H Acidity: The thiazole C2 proton is relatively acidic (

    
     in DMSO). Strong, non-nucleophilic bases (e.g., KOtBu) or harsh hydroxides can deprotonate this position, leading to catalyst poisoning or oligomerization.
    
  • Protodeboronation: While the thiazole is the halide partner, the choice of base heavily influences the stability of the boronic acid coupling partner, particularly if it is also a heteroaryl species.

Critical Analysis of Base Candidates

The following table synthesizes field data regarding base performance specifically for hindered, electron-deficient heteroaryl halides.

Comparative Base Performance Matrix
Base CandidateBasicity & Solubility ProfileSuitability for 5-Br-4-iPr-ThiazoleTechnical Verdict

(Potassium Phosphate)
Moderate Basicity. High buffering capacity. Excellent solubility in

.
High. The "Gold Standard" for hindered substrates. The phosphate anion effectively activates boronic acids without triggering rapid C2-deprotonation.PRIMARY RECOMMENDATION

(Cesium Carbonate)
Moderate-High Basicity. "Cesium Effect" allows high solubility in organic solvents (DMF, Dioxane).High. Crucial if the reaction must be run under anhydrous conditions or with low water content to prevent hydrolysis.SECONDARY RECOMMENDATION

/

Moderate Basicity. Poor solubility in organics; relies on phase transfer.Low-Medium. Often fails to drive transmetallation in sterically hindered systems due to poor phase interface contact.Use only for simple partners

/

High Basicity. Strong nucleophile.Critical Risk. High probability of C2-deprotonation and functional group hydrolysis.AVOID

/

Low Basicity. High fluorophilicity.Specialized. Use only if the boronic acid partner is extremely sensitive to protodeboronation (e.g., 2-pyridyl boronates).Niche Application

Troubleshooting & Optimization Logic

Symptom 1: Low Conversion (Starting Material Remains)

Diagnosis: The steric bulk of the isopropyl group is preventing the transmetallation step. The Pd(II) intermediate is formed (oxidative addition is fast for electron-deficient thiazoles), but it cannot react with the boronate.

  • Corrective Action: Switch to

    
      in a semi-organic system (e.g., Toluene/DMF) or increase the "active concentration" of the base using 
    
    
    
    .
  • Ligand Adjustment: Ensure you are using a bulky, electron-rich ligand (e.g., SPhos or XPhos ) to open up the coordination sphere of the Palladium.

Symptom 2: Formation of 4-isopropylthiazole (Dehalogenation)

Diagnosis: The "Hydrodehalogenation" pathway. The transmetallation is too slow, allowing the Pd(II) species to undergo


-hydride elimination (if alkyl groups are present on ligands) or abstract a hydride from the solvent (alcohol/amine).
  • Corrective Action:

    • Increase Base Strength slightly: Move from

      
       to 
      
      
      
      .
    • Solvent Switch: Avoid alcohols (MeOH/EtOH). Use strictly aprotic solvents like 1,4-Dioxane or THF .

    • Water Ratio: Reduce water content to the minimum required for base solubility (e.g., 10:1 Solvent:Water).

Symptom 3: Thiazole Decomposition / Complex Mixture

Diagnosis: Base-mediated degradation. The base is too strong, attacking the C2 position or causing ring opening.

  • Corrective Action: Switch to a milder base system. Use

    
      (solid, anhydrous) suspended in Dioxane. The low solubility limits the concentration of active base species, protecting the substrate.
    

Visualizing the Decision Pathway

The following flowchart illustrates the logical progression for selecting reaction conditions based on the specific failure mode observed.

BaseSelection Start Start: this compound Coupling CheckPartner Is Coupling Partner Base-Sensitive? Start->CheckPartner SensitivePartner Use KF or Mild Carbonate (Anhydrous) CheckPartner->SensitivePartner Yes StandardPartner Standard Screening CheckPartner->StandardPartner No InitialRun Initial Run: Pd(OAc)2 / SPhos K3PO4 (2.0 equiv) Dioxane/Water (4:1) StandardPartner->InitialRun ResultCheck Analyze Outcome InitialRun->ResultCheck LowConv Low Conversion (Steric Stall) ResultCheck->LowConv SM Recovered Dehal Dehalogenation (Product is 4-iPr-Thiazole) ResultCheck->Dehal Des-Bromo Product Decomp Decomposition (C2-Deprotonation) ResultCheck->Decomp Black Tar/Complex Mix Soln_LowConv Switch to Cs2CO3 (Solubility Boost) OR Increase Temp to 100°C LowConv->Soln_LowConv Soln_Dehal Switch Solvent to Toluene Increase Boronic Acid (1.5 eq) Dehal->Soln_Dehal Soln_Decomp Switch to Anhydrous K3PO4 Lower Temp to 60°C Decomp->Soln_Decomp

Caption: Decision tree for optimizing base and reaction conditions based on observed experimental outcomes.

Recommended Experimental Protocol

This protocol is designed as a "self-validating" system. It uses SPhos to overcome the steric hindrance of the isopropyl group and


  to balance activation with substrate stability.
The "Gold Standard" Protocol
  • Scale: 0.5 mmol

  • Catalyst System:

    
     (2 mol%) + SPhos (4 mol%)
    
    • Why: SPhos is exceptionally good at facilitating transmetallation in hindered biaryls.

  • Base:

    
     (Tribasic Potassium Phosphate), 2.0 equivalents.
    
    • Form: Finely ground solid.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

    • Why: The water is strictly necessary to dissolve the inorganic base and boronic acid, creating the active boronate species.

  • Temperature: 80°C.

Step-by-Step:

  • Charge a reaction vial with This compound (1.0 equiv), Boronic Acid Partner (1.2 equiv),

    
      (2.0 equiv), 
    
    
    
    (0.02 equiv), and SPhos (0.04 equiv).
  • Seal the vial and purge with Argon/Nitrogen for 5 minutes.

    • Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Add degassed 1,4-Dioxane and Water via syringe.[1]

  • Heat to 80°C with vigorous stirring (1000 rpm).

    • Note: Vigorous stirring is essential for biphasic Suzuki couplings.

  • Monitor via LCMS at 1 hour. If conversion < 50%, raise temperature to 100°C.

Mechanistic Insight: The Steric-Base Interplay

The diagram below details the specific point of failure that this guide addresses: the steric clash during the transmetallation step.

Mechanism Substrate 5-Br-4-iPr-Thiazole Pd0 Pd(0)-L2 OxAdd Oxidative Addition (Fast) Pd0->OxAdd + Substrate PdII L2-Pd(II)-Br (Sterically Crowded) OxAdd->PdII TransMet Transmetallation (Rate Limiting Step) PdII->TransMet + Boronate Boronic R-B(OH)2 Boronate R-B(OH)3- (Active Species) Boronic->Boronate + Base Base Base (OH-) Base->Boronate Boronate->TransMet TransMet->PdII Reversible if Sterics too high Prod Coupled Product TransMet->Prod Reductive Elim.

Caption: The Suzuki catalytic cycle highlighting the Transmetallation step as the critical bottleneck due to the C4-isopropyl steric hindrance.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][1][2][3][4][5][6][7][8][9]

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. [Link]

Sources

Technical Support Center: Thermal Optimization for 5-Bromo-4-isopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Product: 5-Bromo-4-isopropylthiazole (CAS: 123521-16-0) Application Focus: Organometallic Synthesis & Cross-Coupling Support Level: Advanced / Process Chemistry

Introduction: The Thermal Paradox

This compound presents a unique "thermal paradox" in synthesis. The bulky isopropyl group at the C4 position creates a steric barrier that demands high thermal energy for palladium-catalyzed cross-couplings. Conversely, the thiazole ring itself is electronically sensitive, requiring cryogenic conditions for lithium-halogen exchange to prevent ring fragmentation or the "Halogen Dance."

This guide provides the thermal maps required to navigate between these two extremes, ensuring high yields and preventing common failures like "black tar" formation or stalled reactions.

Module 1: Cryogenic Handling (Lithium-Halogen Exchange)

The Critical Failure: Users often report reaction mixtures turning black/tarry with low yields when attempting lithiation at -40°C or -20°C.

Root Cause: The Thiazole Halogen Dance & Ring Fragmentation. The C2 proton of the thiazole ring is highly acidic (


). Upon formation of the 5-lithio species (via Li-Br exchange), if the temperature exceeds -70°C, the lithium atom migrates to the thermodynamically more stable C2 position. This often triggers ring opening (scission of the C-S bond) or polymerization.
Troubleshooting Protocol: The -78°C Rule
ParameterStandard RecommendationWhy? (The Science)
Temperature Strictly < -78°C Above -60°C, the 5-lithio-4-isopropylthiazole species isomerizes to the 2-lithio species or fragments.
Reagent n-BuLi (1.05 equiv) Excess base promotes deprotonation at C2 rather than exchange at C5.
Addition Rate Slow Dropwise Localized exotherms ("hot spots") will instantly trigger decomposition even if the bath is -78°C.
Quench Immediate Do not "age" the anion for >15 mins. Trap with electrophile immediately.
Alternative: The "Turbo-Grignard" Solution

If -78°C is not feasible, switch to Isopropylmagnesium Chloride - Lithium Chloride complex (iPrMgCl·LiCl) .[1]

  • Temp: 0°C to -20°C.

  • Mechanism: The Mg-species is less basic than Li-species, significantly reducing the risk of C2-deprotonation and ring opening while maintaining reactivity for exchange.

Module 2: Cross-Coupling (The Steric Barrier)

The Critical Failure: Stalled Suzuki or Negishi couplings with <20% conversion, even after 24 hours at 60°C.

Root Cause: The Isopropyl Wall. The isopropyl group at C4 is ortho to the bromine at C5. This creates significant steric bulk, inhibiting the Oxidative Addition step of the catalytic cycle. Standard catalysts (e.g., Pd(PPh3)4) are too bulky and not electron-rich enough to overcome this barrier at standard temperatures.

Optimization Protocol: High-Energy Catalysis

To force the reaction, you must increase the temperature and use specific ligands designed for sterically hindered substrates.

Recommended Conditions:

  • Temperature: 90°C – 110°C (Reflux).

  • Solvent: Toluene/Water (3:1) or Dioxane/Water (4:1).

  • Ligand Class: Dialkylbiaryl phosphines (Buchwald Ligands).

Ligand Selection Matrix
LigandTemp Req.[2][3][4][5][6]SuitabilityMechanism
PPh3 >100°CPoor Too bulky, poor electron donation. Fails to stabilize oxidative addition.
SPhos 80-100°CExcellent High electron density facilitates oxidative addition; structure accommodates the isopropyl bulk.
XPhos 90-110°CGood Best for extremely hindered coupling partners (e.g., ortho-substituted boronic acids).
PEPPSI-IPr 60-80°CVery Good NHC ligand. Extremely active, often allows slightly lower temps than phosphines.

Visualizing the Reaction Pathways

The following diagram illustrates the decision logic for temperature control based on the desired reaction pathway.

ThiazoleReactionPathways Start This compound LiEx Lithium-Halogen Exchange Start->LiEx Reagent: n-BuLi Coupling Pd-Catalyzed Coupling (Suzuki/Negishi) Start->Coupling Reagent: Pd(0)/Base TempLow Temp < -78°C LiEx->TempLow TempMed Temp > -60°C LiEx->TempMed SuccessLi 5-Lithio Species (Stable) TempLow->SuccessLi Kinetic Control FailLi Halogen Dance / Ring Open (Tars/Mixtures) TempMed->FailLi Thermodynamic Drift TempStd Temp 25-60°C Coupling->TempStd TempHigh Temp 90-110°C + Active Ligand Coupling->TempHigh FailCoup Stalled Reaction (<20% Conv.) TempStd->FailCoup Steric Barrier SuccessCoup Full Conversion (High Yield) TempHigh->SuccessCoup Ea Overcome

Caption: Thermal decision tree highlighting the divergence between kinetic stability (low temp) and thermodynamic activation (high temp).

Standardized Experimental Protocols

Protocol A: High-Yield Suzuki Coupling

Designed to overcome the C4-isopropyl steric hindrance.

  • Setup: Charge a reaction vial with This compound (1.0 equiv), Boronic Acid (1.2 equiv), K3PO4 (2.0 equiv), and SPhos Pd G2 catalyst (2-3 mol%).

  • Solvent: Add Toluene:Water (3:1) . The biphasic system is crucial for solubilizing inorganic bases.

  • Degassing: Sparge with Argon for 5 minutes. Oxygen is a poison at these high temperatures.

  • Reaction: Seal and heat to 100°C for 4-16 hours.

    • Note: Do not check LCMS before 2 hours; the induction period can be slow due to sterics.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine.

Protocol B: Cryogenic Formylation (Aldehyde Synthesis)

Designed to avoid the Halogen Dance.

  • Setup: Flame-dry a flask under Argon. Add This compound (1.0 equiv) and anhydrous THF (0.1 M).

  • Cooling: Cool strictly to -78°C (Dry ice/Acetone). Allow 15 mins for equilibration.

  • Exchange: Add n-BuLi (1.05 equiv, 2.5M in hexanes) dropwise over 10 minutes.

    • Critical: Direct the stream down the side of the flask to pre-cool the reagent.

  • Quench: Stir for exactly 10 minutes at -78°C. Then add DMF (1.5 equiv) rapidly.

  • Warming: Allow to warm to 0°C naturally over 1 hour.

  • Workup: Quench with sat. NH4Cl.

FAQs: Technical Troubleshooting

Q1: I see a "double spot" on TLC after lithiation. What happened? A: You likely triggered the Halogen Dance . If the temperature rose above -70°C, the lithium migrated to C2. Upon quenching, you obtained a mixture of the C5-product and the C2-product (or starting material if proton source was present). Ensure your internal temperature (probe) is -78°C, not just the bath.

Q2: Can I use Pd(dppf)Cl2 for the coupling? It works for my other thiazoles. A: Likely not. 4-H or 4-Methyl thiazoles are much less hindered. The 4-Isopropyl group blocks the approach of bulky bidentate ligands like dppf. Monodentate, electron-rich ligands (SPhos, XPhos) are required to "slip" past the isopropyl group and facilitate the reaction.

Q3: Why is my reaction turning black during Suzuki coupling at 100°C? A: "Palladium Black" precipitation indicates catalyst decomposition. This happens if the oxidative addition is too slow (due to sterics) and the unstable Pd(0) species aggregates.

  • Fix: Add the catalyst last , or switch to a precatalyst (like XPhos Pd G2 ) which releases the active species slowly, maintaining a steady concentration of active Pd.

References

  • Thiazole Lithiation & Halogen Dance

    • Mechanism of Lithium-Halogen Exchange: Bailey, W. F.; Patricia, J. J. J. Organomet.[2] Chem.1988 , 352,[2][3] 1. Link

    • Halogen Dance in Thiazoles: Stanetty, P.; Koller, H.; Mihovilovic, M. J. Org. Chem.1992 , 57, 6833. Link

  • Sterically Hindered Cross-Coupling

    • SPhos/XPhos Development: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. J. Am. Chem. Soc.2005 , 127, 4685. Link

    • Suzuki Coupling of Hindered Substrates: Altenhoff, G.; Goddard, R.; Lehmann, C. W.; Glorius, F. Angew.[5] Chem. Int. Ed.2003 , 42, 3690.[5] Link

  • Turbo-Grignard Applications

    • iPrMgCl[1]·LiCl Reagent: Krasovskiy, A.; Knochel, P. Angew. Chem. Int. Ed.2004 , 43, 3333. Link

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Technical Support Center: Navigating the Purification of 5-Bromo-4-isopropylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the nuanced challenges in the purification of 5-bromo-4-isopropylthiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter common and complex issues during the isolation and purification of this important class of heterocyclic compounds. Here, we synthesize technical expertise with practical, field-tested insights to provide a self-validating system of protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative appears as an oil and won't crystallize. What should I do?

A1: Oiling out during recrystallization is a common issue, particularly with compounds that have moderate polarity and flexible side chains like the isopropyl group. Here are several strategies to induce crystallization:

  • Solvent System Modification: If you are using a single solvent, try a binary solvent system. Good starting points include ethyl acetate/hexane or acetone/water.[1] Dissolve your compound in a minimum amount of the more soluble solvent (e.g., ethyl acetate) and then slowly add the less soluble "anti-solvent" (e.g., hexane) until turbidity persists. Gentle warming to redissolve, followed by slow cooling, can promote crystal formation.

  • Slow Cooling: Rapid cooling often leads to the formation of supersaturated oils.[1] Allow the solution to cool slowly to room temperature, and then gradually lower the temperature by placing it in a refrigerator and then a freezer.[1]

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material, add a "seed crystal" to the cooled, supersaturated solution to initiate crystallization.

  • Salt Formation: For derivatives with basic or acidic functional groups (like a 2-amino group), forming a salt (e.g., hydrochloride) can significantly enhance crystallinity.[1]

Q2: I am observing a new, less polar spot on my TLC during column chromatography of a this compound derivative. What could this be?

A2: The appearance of a new, less polar spot is often indicative of dehalogenation , where the bromine atom is replaced by a hydrogen atom. This can be a significant issue with brominated aromatic and heteroaromatic compounds.

  • Cause: Dehalogenation can be catalyzed by acidic silica gel, trace metals, or exposure to light.[2][3][4]

  • Prevention:

    • Deactivate Silica Gel: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a non-polar amine, such as 0.5-2% triethylamine in your eluent. This neutralizes the acidic sites on the silica.

    • Use Alumina: Consider using neutral or basic alumina as your stationary phase, which is less prone to causing dehalogenation.

    • Protect from Light: Wrap your column in aluminum foil to prevent photolytic decomposition.

    • Workup Carefully: Ensure that your workup procedure does not involve prolonged exposure to acidic or basic conditions that could promote debromination.

Q3: How can I remove colored impurities from my this compound derivative?

A3: Colored impurities can often be effectively removed during recrystallization by using activated carbon.

  • Procedure: After dissolving your crude product in the minimum amount of hot solvent, allow the solution to cool slightly before adding a small amount of activated carbon (typically 1-2% by weight of your compound).[5][6][7]

  • Caution: Do not add activated carbon to a boiling solution, as this can cause violent bumping.[5][6]

  • Hot Filtration: After adding the carbon and reheating the solution to a boil, you must perform a hot gravity filtration to remove the carbon, which has the colored impurities adsorbed onto its surface.[5] Use a pre-warmed funnel to prevent premature crystallization in the funnel stem.[5]

Troubleshooting Guide

This section provides a more in-depth look at specific problems you may encounter during the purification of this compound derivatives, along with detailed protocols and the scientific rationale behind them.

Problem 1: Poor Separation or Overlapping Peaks in Column Chromatography
Potential Cause Scientific Rationale Troubleshooting Protocol
Inappropriate Solvent System The polarity of the eluent is not optimized to achieve differential migration of your target compound and impurities on the stationary phase.Protocol 1: TLC Optimization of Eluent System 1. Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). 2. Spot the solution on at least three TLC plates. 3. Develop each plate in a different solvent system with varying polarities (e.g., 10%, 20%, and 30% ethyl acetate in hexanes). 4. Visualize the plates under UV light and/or with a suitable stain. 5. The ideal solvent system will give your target compound an Rf value of approximately 0.3 and show good separation from all impurities.
Compound Streaking on TLC/Column Highly polar functional groups (e.g., amines, carboxylic acids) can interact strongly with the acidic silica gel, leading to poor peak shape and streaking.Protocol 2: Deactivating Silica Gel for Column Chromatography 1. Prepare your chosen eluent system. 2. Add 0.5-2% triethylamine to the eluent. 3. Use this modified eluent to prepare your silica gel slurry and to run the column. The triethylamine will neutralize the acidic sites on the silica, reducing strong interactions with your compound.
Isomeric Impurities The synthesis of substituted thiazoles can sometimes lead to the formation of regioisomers which may have very similar polarities.Protocol 3: Gradient Elution for Isomer Separation 1. Start with a low polarity eluent that keeps all components at the top of the column. 2. Gradually increase the polarity of the eluent over the course of the separation.[8][9][10] This can be done stepwise or with a continuous gradient if you have a gradient chromatography system. 3. A slow, shallow gradient is often necessary to resolve closely related isomers.
Problem 2: Product Decomposition During Purification
Potential Cause Scientific Rationale Troubleshooting Protocol
Thermal Instability Prolonged heating during recrystallization or solvent removal can lead to decomposition.Protocol 4: Low-Temperature Purification 1. When removing solvent, use a rotary evaporator with a water bath temperature kept as low as possible. 2. For recrystallization, choose a solvent or solvent system with a lower boiling point if possible. 3. If your compound is a solid, consider recrystallization at room temperature or below by dissolving it in a suitable solvent and placing it in a cold room or refrigerator for an extended period.
Sensitivity to Air and Light The thiazole ring and bromo substituent can be susceptible to oxidation and photolytic degradation.Protocol 5: Purification under Inert and Dark Conditions 1. Conduct all purification steps under an inert atmosphere (e.g., nitrogen or argon). 2. Wrap all glassware (flasks, columns, etc.) in aluminum foil to protect the compound from light.
Problem 3: Low Recovery from Recrystallization
Potential Cause Scientific Rationale Troubleshooting Protocol
Using Too Much Solvent The amount of dissolved product in the cold mother liquor will be proportional to the volume of solvent used.Protocol 6: Minimal Solvent Recrystallization 1. Add the hot recrystallization solvent to your crude solid in small portions, with heating and swirling, until the solid just dissolves.[11] 2. Avoid adding a large excess of solvent.
Premature Crystallization During Hot Filtration If the solution cools too quickly during the removal of insoluble impurities, the product will crystallize along with the impurities.Protocol 7: Efficient Hot Filtration 1. Use a stemless or short-stemmed funnel to prevent clogging. 2. Pre-heat the funnel and filter paper with hot solvent or by placing it in a warm oven before use. 3. Keep the solution at or near its boiling point during the filtration process.

Data Presentation

Table 1: Common Solvent Systems for Chromatography of Thiazole Derivatives

PolaritySolvent System (v/v)Typical Applications
LowHexanes / Ethyl Acetate (9:1 to 4:1)Separation of non-polar impurities from the target compound.
MediumHexanes / Ethyl Acetate (3:1 to 1:1)General purification of this compound derivatives.
HighDichloromethane / Methanol (99:1 to 95:5)Elution of more polar thiazole derivatives or impurities.

Table 2: Suggested Recrystallization Solvents for this compound Derivatives

Solvent/SystemPropertiesNotes
Ethanol/WaterGood for moderately polar compounds.Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool.
IsopropanolSingle solvent, good for many organics.Good solubility when hot, poor when cold.
Ethyl Acetate/HexanesVersatile binary system for a range of polarities.Dissolve in hot ethyl acetate, add hexanes until turbid, then cool.
Acetone/WaterAnother effective binary system.Similar procedure to ethanol/water.

Visualizations

Experimental Workflow for Purification

PurificationWorkflow cluster_prep Initial Assessment cluster_recryst Recrystallization cluster_chrom Column Chromatography TLC Crude Product TLC Analysis Recryst Recrystallization TLC->Recryst Crystalline Solid Column Column Chromatography TLC->Column Oily or Complex Mixture HotFilt Hot Filtration (if solids present) Recryst->HotFilt Insoluble impurities Crystals Pure Crystals Recryst->Crystals No insoluble impurities HotFilt->Crystals Slow Cooling TLC_Recryst Purity Check (TLC) Crystals->TLC_Recryst Fractions Collect Fractions Column->Fractions TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Solvent_Removal Solvent Removal Combine->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: General purification workflow for this compound derivatives.

Troubleshooting Logic for Dehalogenation

DehalogenationTroubleshooting Start New, less polar spot observed on TLC? Check_Stability Test Stability on Silica TLC Plate Start->Check_Stability Dehalogenation Dehalogenation Confirmed Check_Stability->Dehalogenation Spot intensity increases over time Deactivate_Silica Use Silica Gel with 0.5-2% Triethylamine Dehalogenation->Deactivate_Silica Option 1 Use_Alumina Switch to Neutral or Basic Alumina Dehalogenation->Use_Alumina Option 2 Protect_Light Protect from Light Dehalogenation->Protect_Light Also consider

Caption: Troubleshooting pathway for suspected dehalogenation during purification.

References

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google P
  • Recrystallization - Chemistry LibreTexts. Available at: [Link]

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  • HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. (URL not available)
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  • Adsorption of nitrogen-heterocyclic compounds on bamboo charcoal: Kinetics, thermodynamics, and microwave regeneration | Request PDF - ResearchGate. Available at: [Link]

  • HPLC Separation of Metyrosine Enantiomers as Methyl Esters Derivatized with 2, 3, 4, 6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate - ResearchGate. Available at: [Link]

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  • 3.4: Activated Charcoal - Chemistry LibreTexts. Available at: [Link]

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  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups - Organic Chemistry Portal. Available at: [Link]

  • Dyeing Reagents for Thin-Layer and Paper Chromatography - The Sarpong Group. (URL not available)
  • Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents - ResearchGate. Available at: [Link]

  • Separation and identification of phenothiazine compounds by thin-layer chrom
  • Dehalogenative deuteration of alkyl and aryl bromides by thiyl radical catalysis under visible-light irradiation - Chemical Communications (RSC Publishing). (URL not available)
  • What Is Gradient Elution In Chromatography? - Chemistry For Everyone - YouTube. Available at: [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF - ResearchGate. Available at: [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC - NIH. Available at: [Link]

  • Column chromatography - Columbia University. (URL not available)
  • Pd/C–H 2 -Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines - MDPI. Available at: [Link]

  • Why is activated carbon useful during recrystallization? - Homework.Study.com. Available at: [Link]

  • Gradient Elution in Liquid Column Chromatography‚ÄîPrediction of Retention and Optimization of Separation - ResearchGate. Available at: [Link]

  • Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups - Research With Rutgers. Available at: [Link]

  • Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents - PubMed. Available at: [Link]

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  • A Practical Synthesis of 2-Substituted 5-Bromoindoles - ResearchGate. Available at: [Link]

  • Enhancing Thin Layer Chromatography (TLC) Capabilities with New Derivatization Reagents - Labinsights. (URL not available)
  • Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions - PubMed. Available at: [Link]

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Navigating Steric Hindrance in Reactions with 5-Bromo-4-isopropylthiazole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers working with 5-Bromo-4-isopropylthiazole. This sterically hindered building block is a valuable component in the synthesis of novel compounds, particularly in the fields of medicinal chemistry and materials science. However, the bulky isopropyl group at the 4-position, adjacent to the reactive bromine at the 5-position, presents unique challenges that can impede reaction efficiency and lead to undesired side products.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome these hurdles. We will delve into the mechanistic reasoning behind common issues and offer field-proven strategies to optimize your reactions for success.

The Challenge: Understanding Steric Hindrance

Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[1] In the case of this compound, the large isopropyl group physically blocks the approach of reagents to the adjacent C5-bromine, which is often the desired site of reaction. This can significantly slow down or even prevent reactions that proceed smoothly with less hindered substrates. The competition between substitution and elimination reactions can also be heavily influenced by steric hindrance.[2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when using this compound in common synthetic transformations.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation.[3][4][5] However, the steric bulk of this compound can make these reactions challenging.[6]

dot

Caption: Decision tree for organometallic reagent formation.

Potential Causes & Solutions:
  • Inactive Magnesium Surface (for Grignard reagents): The magnesium turnings may have an oxide layer that prevents the reaction from initiating.

    • Solution: Activate the magnesium before adding the this compound. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium under an inert atmosphere.

[7]* Slow Halogen-Metal Exchange: The steric hindrance can slow down the rate of both Grignard formation and lithium-halogen exchange.

  • Solution for Grignard: Use of a co-solvent like THF can help. Gentle heating may be required to initiate the reaction, but be cautious of side reactions. [7] * Solution for Organolithium: Instead of using lithium metal, a lithium-halogen exchange with a strong organolithium base like n-butyllithium or t-butyllithium at low temperatures (e.g., -78 °C) is often more effective. This method is generally faster and cleaner. Continuous flow chemistry can also be a powerful tool for managing highly reactive organolithium intermediates.

[8]* Decomposition of the Organometallic Reagent: The resulting thiazolyl-organometallic species can be unstable, especially at higher temperatures.

  • Solution: Prepare the reagent at low temperatures and use it immediately in the subsequent reaction.

Frequently Asked Questions (FAQs)

Q1: I am observing significant amounts of debromination as a side product in my cross-coupling reaction. What can I do to minimize this?

A1: Debromination is a common side reaction with electron-rich heteroaryl halides. T[9]o minimize it:

  • Use Milder Bases: Strong bases can promote protonolysis of the C-Br bond. Switching to a weaker base like K₂CO₃ or K₃PO₄ can help. *[10] Optimize Ligand Choice: Bulky, electron-rich ligands that accelerate the rate of the desired cross-coupling can outcompete the debromination pathway.

  • Control Reaction Temperature: Use the lowest temperature at which the desired reaction proceeds at a reasonable rate. High temperatures can favor decomposition and side reactions.

  • Ensure Anhydrous Conditions: Water can be a proton source for debromination. Ensure all solvents and reagents are dry.

Q2: Can I perform a Buchwald-Hartwig amination on this compound?

A2: Yes, but it is challenging due to the steric hindrance. The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds. S[11]uccess will heavily depend on the choice of catalyst system.

  • Recommended Conditions: Use a palladium precatalyst with a highly active, sterically demanding biarylphosphine ligand such as tBuXPhos or TrixiePhos. S[12]trong, non-nucleophilic bases like LHMDS or NaOtBu are typically required. The reaction should be performed in an anhydrous, aprotic solvent like toluene or dioxane under a strictly inert atmosphere.

[12][13]Q3: Are there any alternatives to palladium-catalyzed cross-coupling for functionalizing the 5-position?

A3: Yes. If cross-coupling reactions are proving difficult, you can consider a two-step approach:

  • Formation of an Organometallic Reagent: As discussed in the troubleshooting section, form the Grignard or organolithium reagent from this compound.

  • Reaction with an Electrophile: Quench the organometallic reagent with a suitable electrophile. For example, reacting the Grignard reagent with an aldehyde or ketone will form a new C-C bond and an alcohol.

[14][15]Q4: My starting material, this compound, appears to be degrading during the reaction. What could be the cause?

A4: Thiazole rings, especially when substituted with electron-donating groups, can be sensitive to certain reaction conditions.

  • pH Sensitivity: The thiazole nitrogen can be protonated in acidic conditions, which may affect its stability. *[16] Temperature: High temperatures can lead to decomposition. It is advisable to run reactions at the lowest effective temperature. *[16] Oxidizing Agents: The thiazole ring can be susceptible to oxidation. Ensure your reaction is performed under an inert atmosphere and that your reagents are free of oxidizing impurities.

[16]## Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for your specific boronic acid.

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS. 6[17]. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Vertex AI Search. (2025). Steric hindrance: Significance and symbolism.
  • PubMed Central. (2022).
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Leah4sci. (2020). Grignard Reagent, Reaction, Mechanism and Shortcut. YouTube.
  • BenchChem. (2025). Stability issues of 5-Bromo-4-isopropylthiazol-2-amine in solution.
  • Semantic Scholar. (n.d.).
  • PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • An-Najah National University. (n.d.).
  • Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • PubMed. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides.
  • MDPI. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • PubMed. (n.d.). Synthesis of new 4-isopropylthiazole hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents.
  • ResearchGate. (n.d.). Table 1.
  • MDPI. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity.
  • Wikipedia. (n.d.). Grignard reagent.
  • Organic Chemistry Portal. (2009).
  • Wikipedia. (n.d.).
  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Google Patents. (n.d.). Process for making grignard reagents.
  • PubMed. (n.d.). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity.
  • Semantic Scholar. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • University of South Florida. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction.
  • ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
  • National Institutes of Health. (2024).
  • ResearchGate. (2025). (PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b] t[1][18][14]hiadiazole with substituted anilines at conventional heating in Schlenk tube.

  • MDPI. (2025). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective.
  • ResearchGate. (n.d.). (PDF) The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction.
  • MDPI. (n.d.).
  • MDPI. (2017).
  • Sigma-Aldrich. (n.d.). 5-Bromo-4-methylthiazole.
  • National Institutes of Health. (n.d.).
  • BLD Pharm. (n.d.). 111600-83-0|5-Bromo-4-methylthiazole.
  • BenchChem. (2025).
  • Chem-Impex. (n.d.).
  • BenchChem. (2025). Preventing dehalogenation side reactions in 5-Bromo-2-chlorobenzo[d]thiazole couplings.
  • National Institutes of Health. (n.d.). 5-Bromo-4-ethyl-2-(N-methylpiperazin-1-yl)thiazole.

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Technical Support Center: Suzuki Coupling of Boronic Acids with Bromothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the common stability issues and challenges encountered when using boronic acids in Suzuki-Miyaura cross-coupling reactions with bromothiazole substrates. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemistry to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling between a boronic acid and a bromothiazole is giving very low yields. What are the most common causes?

Low yields in this specific coupling are typically rooted in one of three areas:

  • Boronic Acid Instability: The primary culprit is often the decomposition of the boronic acid partner, most commonly through a side reaction called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1][2]

  • Challenges in the Catalytic Cycle: The electronic properties of the bromothiazole can impede key steps of the Suzuki reaction. The electron-rich nature of the thiazole ring can make the initial, rate-limiting oxidative addition step sluggish.[3] Furthermore, the nitrogen atom in the thiazole ring can coordinate to the palladium catalyst, which can either be beneficial by facilitating a palladacycle intermediate or detrimental by deactivating the catalyst, depending on the specific substrate and conditions.[4]

  • Suboptimal Reaction Conditions: This coupling is highly sensitive to the choice of catalyst, ligand, base, and solvent. An inappropriate combination can favor decomposition pathways or fail to drive the catalytic cycle efficiently.[5][6]

Q2: What is protodeboronation and how can I minimize it?

Protodeboronation is the protonolysis of the carbon-boron bond, converting your valuable boronic acid into a simple arene or heteroarene, which terminates the desired reaction pathway.[2] This side reaction is highly dependent on the reaction conditions and the nature of the boronic acid itself.[2]

Key drivers for protodeboronation include:

  • Presence of Water/Protic Solvents: Water is a proton source for this reaction.

  • Strong Bases and High pH: Base-catalyzed protodeboronation is a well-documented and relevant pathway under Suzuki conditions.[1][7]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of decomposition.

  • Electron-Deficient or Heteroaromatic Boronic Acids: Certain electronic features can make the C-B bond more susceptible to cleavage.[8][9] Basic heteroaromatic boronic acids, in particular, can form zwitterionic species that undergo rapid protodeboronation.[2][9]

To minimize it, consider using more stable boronic esters, employing milder bases, ensuring anhydrous conditions, and running the reaction at the lowest effective temperature.

Q3: Should I be using a boronic acid or a more stable derivative like a pinacol ester (BPin)?

This is a critical decision point and involves a trade-off between stability and reactivity.

FeatureBoronic Acid (-B(OH)₂)Boronic Pinacol Ester (-BPin)
Stability More prone to decomposition via protodeboronation, oxidation, and polymerization.[10]Generally much more stable, with a longer shelf-life and greater resistance to decomposition under reaction conditions.[8][11]
Reactivity Often more reactive and can lead to faster reaction kinetics in successful couplings.[10][12]Less reactive. The transmetalation step may be slower as hydrolysis to the boronic acid (or a related species) is often a prerequisite.[8][13]
Handling Can be challenging to purify and may exist as cyclic trimers (boroxines).Typically stable, crystalline solids that are easily purified by chromatography or recrystallization.[11]
Recommendation Use when coupling is known to be facile or when esters fail to react.Start with the pinacol ester for challenging substrates like bromothiazoles. It is the most common strategy to circumvent protodeboronation issues.[1]
Q4: How does the position of the bromine on the thiazole ring (e.g., 2-bromo vs. 4-bromo vs. 5-bromo) affect the reaction?

The position of the bromine atom significantly influences the electronic environment of the C-Br bond and, consequently, the rate of oxidative addition. While specific reactivity depends on other substituents, a general trend is that the oxidative addition step can be more challenging for electron-rich C-Br bonds. The nitrogen and sulfur heteroatoms exert different electronic influences at each position, altering the bond polarity and accessibility to the palladium catalyst. It is crucial to screen conditions, especially ligands, for each specific isomer.

Troubleshooting Guides: From Problem to Protocol
Scenario 1: My primary isolated product is the de-boronated arene from my coupling partner. How do I fix this?

Diagnosis: You are observing significant protodeboronation. The conditions are favoring the decomposition of your boronic acid over the desired cross-coupling.

Core Strategy: Enhance the stability of the boron reagent and reduce the activity of proton sources.

Step-by-Step Troubleshooting Protocol:

  • Switch to a Boronic Pinacol Ester (BPin): This is the most effective first step. Boronic esters are significantly more robust against protodeboronation.[1][11] If you are already using an ester, ensure it is pure and has been stored under anhydrous conditions.

  • Select a Milder, Non-Hydroxide Base: Strong, highly nucleophilic bases can accelerate protodeboronation.[1]

    • Avoid: NaOH, KOH, CsOH.

    • Use: Finely ground, anhydrous K₃PO₄ or K₂CO₃. Potassium fluoride (KF) is also an excellent choice, particularly in less polar solvents like THF.

  • Ensure Anhydrous Conditions:

    • Use oven-dried or flame-dried glassware.

    • Employ anhydrous solvents (e.g., dioxane, toluene, THF).

    • Handle all reagents, especially the base and boronic ester, under an inert atmosphere (Argon or Nitrogen). Although some Suzuki reactions require water as a co-solvent, minimizing it is key when protodeboronation is dominant.

  • Optimize Temperature: Start at a lower temperature (e.g., 60-80 °C) and only increase it if no reaction occurs. High temperatures accelerate both the desired reaction and the decomposition.

Protodeboronation cluster_solution Mitigation Strategy Aryl_BOH2 Aryl Boronic Acid (Ar-B(OH)₂) ArBOH3_minus Aryl Boronate ([Ar-B(OH)₃]⁻) Aryl_BOH2->ArBOH3_minus Fast Equilibrium ArH Protodeboronated Product (Ar-H) ArBOH3_minus->ArH Rate-Determining ipso-Protonation Base Base (OH⁻) H2O H₂O Use_Ester Use Boronic Ester (Ar-BPin) Milder_Base Use Milder Base (K₃PO₄, KF) Anhydrous Anhydrous Conditions Suzuki_Cycle cluster_TS Troubleshooting Focus Pd0 Pd(0)L₂ OA_Complex Ar¹-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (Often Rate-Limiting) TM_Complex Ar¹-Pd(II)(Ar²)L₂ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Product (Ar¹-Ar²) TM_Complex->Product Ar1X Bromothiazole (Ar¹-Br) Ar1X->OA_Complex Ar2B Boronic Acid/Ester (Ar²-B(OR)₂) Ar2B->TM_Complex Base Base Base->TM_Complex TS1 Problem Area 1: Use bulky, e⁻-rich ligands (SPhos, P(tBu)₃) to accelerate. TS2 Problem Area 2: Screen bases (K₃PO₄, Cs₂CO₃) to activate Boron reagent.

The Suzuki catalytic cycle with key troubleshooting points for bromothiazoles.
Scenario 3: My reaction is messy, with significant homocoupling of my boronic acid (Ar²-Ar²). What's happening?

Diagnosis: This side reaction occurs when two molecules of the organoboron reagent couple together. It is often promoted by the presence of oxygen or by certain palladium catalyst species.

Core Strategy: Eliminate oxygen from the reaction system and fine-tune stoichiometry and catalyst choice.

Step-by-Step Troubleshooting Protocol:

  • Improve Degassing Technique: This is the most critical step. Oxygen can facilitate the homocoupling pathway.

    • Standard Method: Bubble argon or nitrogen through the solvent for at least 20 minutes before adding the catalyst. Maintain a positive inert gas pressure throughout the reaction.

    • Best Method: For highly sensitive reactions, perform a minimum of three "freeze-pump-thaw" cycles on the reaction mixture before heating.

  • Adjust Stoichiometry: Use a slight excess of the bromothiazole (e.g., 1.05 to 1.1 equivalents) relative to the boronic acid/ester. This ensures there is always an electrophile available for the catalyst, minimizing the opportunity for the catalyst to engage in boronic acid homocoupling.

  • Re-evaluate Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can provide a cleaner reaction profile by disfavoring side reactions. Try reducing the catalyst loading from 2 mol% to 1 mol% or even 0.5 mol%.

Troubleshooting Decision Tree

TroubleshootingTree Start Reaction Failed (Low Yield / No Product) Check_Products Analyze Crude Reaction Mixture (LCMS, NMR) Start->Check_Products Protodeboronation Main byproduct is protodeboronated Ar-H Check_Products->Protodeboronation Protodeboronation Dominant Start_Materials Only starting materials recovered Check_Products->Start_Materials No Reaction Homocoupling Significant boronic homocoupling (Ar-Ar) Check_Products->Homocoupling Side Reactions Sol_P1 1. Switch to Boronic Pinacol Ester (BPin) Protodeboronation->Sol_P1 Sol_NR1 1. Screen Bulky, e⁻-rich Ligands (SPhos, etc.) Start_Materials->Sol_NR1 Sol_H1 1. Improve Degassing (Freeze-Pump-Thaw) Homocoupling->Sol_H1 Sol_P2 2. Use Milder Base (K₃PO₄, KF) Sol_P1->Sol_P2 Sol_P3 3. Ensure Anhydrous Conditions & Lower Temp Sol_P2->Sol_P3 Sol_NR2 2. Screen Bases/Solvents (K₃PO₄ in Dioxane/H₂O) Sol_NR1->Sol_NR2 Sol_NR3 3. Increase Temperature Systematically Sol_NR2->Sol_NR3 Sol_H2 2. Use Slight Excess of Bromothiazole Sol_H1->Sol_H2 Sol_H3 3. Lower Catalyst Loading Sol_H2->Sol_H3

A decision tree to guide troubleshooting for Suzuki coupling with bromothiazoles.
References
  • Al-Masum, M., & El-Sayed, E. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central.
  • Leadbeater, N. E. (Year unavailable).
  • Organic Chemistry Portal. (Date unavailable). Suzuki Coupling. Organic Chemistry Portal.
  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Various Authors. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • Borates Today. (2021). Boron Suzuki Coupling.
  • Wikipedia. (Date unavailable).
  • Thomas, A. W., & Lloyd-Jones, G. C. (Year unavailable). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Reddit User Community. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit r/Chempros.
  • CovaSyn. (Date unavailable). Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Fyfe, J. W. B., et al. (2017). Chemoselective Suzuki-Miyaura cross-coupling via kinetic transmetallation.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.

Sources

failed Suzuki coupling with brominated heterocycles what to do

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Troubleshooting for Suzuki-Miyaura Coupling of Brominated Heterocycles

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Catalysis Group Topic: Failure Analysis & Rescue Protocols for Heterocyclic Cross-Couplings

Executive Summary: The "Heterocycle Problem"

If your Suzuki coupling failed, it is likely due to one of two distinct failure modes inherent to heterocycles. You must first diagnose which mechanism killed your reaction before attempting a rescue.

  • Failure Mode A: Catalyst Poisoning (The "N-Bind"). Nitrogen atoms in substrates (pyridines, imidazoles, thiazoles) possess lone pairs that coordinate strongly to Palladium, displacing labile phosphine ligands. This shuts down the catalytic cycle by forming unreactive L2Pd(N-Het)2 complexes.

  • Failure Mode B: Protodeboronation. Heterocyclic boronic acids (especially 2-pyridyl, 2-thiazolyl) are notoriously unstable. Under basic, aqueous conditions, the C-B bond hydrolyzes rapidly, replacing the boron with a proton (H) before the cross-coupling can occur.

Diagnostic Module: Analyze Your Crude Mixture

Before changing conditions, run an LC-MS or NMR of your failed reaction mixture. Use the decision matrix below to categorize your failure.

TroubleshootingTree Start Analyze Crude Reaction Mixture CheckSM Check Aryl Bromide (Electrophile) Start->CheckSM CheckBoron Check Boronic Acid (Nucleophile) Start->CheckBoron SM_Intact Aryl Bromide Remains Unreacted CheckSM->SM_Intact Boron_Gone Boronic Acid Consumed (But No Product) CheckBoron->Boron_Gone Cat_Death Diagnosis: Catalyst Deactivation (Poisoning or Poor Oxidative Addition) SM_Intact->Cat_Death Sol1 Solution: Switch to G3/G4 Precatalysts Use Bulky Ligands (XPhos, SPhos) Cat_Death->Sol1 Deboronation Diagnosis: Protodeboronation (Found Ar-H Byproduct) Boron_Gone->Deboronation Sol2 Solution: Anhydrous Conditions, MIDA Boronates, or Slow Addition Deboronation->Sol2

Figure 1: Diagnostic Decision Tree. Use LC-MS data to distinguish between catalyst poisoning (SM remains) and reagent instability (Ar-H formation).

Technical Solutions & Protocols

Scenario A: The Aryl Bromide is Unreactive (Catalyst Poisoning)

Symptoms: Aryl bromide is fully recovered. Catalyst may have precipitated as Pd black.[1]

The Fix: Steric Shielding via Buchwald Ligands. Standard ligands like PPh3 or dppf are insufficient for N-heterocycles. You need bulky, electron-rich dialkylbiaryl phosphines. The bulk prevents the N-heterocycle from binding to the Pd center, while the electron-rich nature facilitates oxidative addition into the C-Br bond.

Ligand Selection Guide:

LigandBest Use CaseWhy?
XPhos General Purpose Heterocycles Excellent balance of stability and activity. The "First Choice" for heteroaryl chlorides/bromides.
SPhos Sterically Hindered Substrates Smaller than XPhos, allows coupling of ortho-substituted partners.
RuPhos Electron-Rich / Secondary Amines Extremely electron-rich; prevents poisoning by amines or basic heterocycles.
BrettPhos Difficult Substrates Designed for amination but highly effective for extremely challenging C-C couplings.

Protocol 1: The "Gold Standard" Precatalyst Method Do not mix Pd(OAc)2 and Ligand in situ. Use Precatalysts (G3/G4) to ensure 1:1 L:Pd ratio and prevent induction periods.

  • Charge Solids: In a vial, add:

    • Heteroaryl Bromide (1.0 equiv)

    • Boronic Acid (1.2 - 1.5 equiv)

    • XPhos Pd G4 (1.0 - 3.0 mol%) [CAS: 1599466-81-5]

    • Base: K3PO4 (2.0 - 3.0 equiv) (Finely ground)

  • Degas: Seal vial and purge with Argon/Nitrogen for 5 mins.

  • Solvent: Add THF/Water (4:1) or Dioxane/Water (4:1) (Degassed).

    • Note: Water is required to activate the boronic acid, even if it promotes side reactions.

  • Reaction: Heat to 60-80°C. Monitor by LCMS at 1 hour.

Scenario B: The Boronic Acid Decomposes (Protodeboronation)

Symptoms: Aryl Bromide remains, but Boronic Acid is gone. Mass spec shows "Ar-H" (mass of Boronic Acid minus B(OH)2 plus H).

The Fix: Controlled Release or Anhydrous Conditions. 2-Pyridyl and 2-Thiazolyl boronic acids are intrinsically unstable. You must stop the hydrolytic pathway.

Strategy 1: Switch Reagents (High Reliability) Replace the Boronic Acid with a MIDA Boronate or Potassium Trifluoroborate (BF3K) salt.

  • MIDA Boronates: Slowly release the active boronic acid species, keeping the standing concentration low and minimizing decomposition.

  • BF3K Salts: Stable to air and water; require specific hydrolysis to activate.

Strategy 2: The Anhydrous "Rescue" Protocol If you must use the unstable boronic acid:

  • Solvent: Switch to strictly Anhydrous 1,4-Dioxane .

  • Base: Use Cs2CO3 or K3PO4 (Anhydrous).

  • Additive: Add 5-10 mol% CuCl (Copper(I) Chloride).

    • Mechanism:[2][3][4][5][6][7] Copper facilitates the transmetallation via a "copper effect," often bypassing the need for high concentrations of hydroxo-borates.

  • Temperature: Lower temperature to 40-50°C if possible.

Mechanistic Visualization: Why Heterocycles Fail

Understanding the competition between the productive cycle and the destructive pathways is critical for troubleshooting.

Mechanism Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Poison Catalyst Poisoning (Pd-N Coordination) OxAdd->Poison N-Heterocycle (Displaces Ligand) TransMet Transmetallation OxAdd->TransMet Base + Boronic Prod Product (Biaryl) TransMet->Prod Reductive Elim Boronic Heteroaryl Boronic Acid Boronic->TransMet Slow Release Hydrolysis Protodeboronation (Ar-H + Boric Acid) Boronic->Hydrolysis H2O / Base (Fast for 2-Py)

Figure 2: Competing Pathways. Red paths indicate failure modes. Note that N-coordination halts the cycle after Oxidative Addition, while Protodeboronation depletes the nucleophile independently of the catalyst.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh3)4 (Tetrakis) for bromopyridines? A: Avoid it. PPh3 is a labile ligand. The nitrogen on the pyridine will displace the PPh3, leading to catalyst poisoning. Always use chelating ligands (dppf) or bulky biaryl phosphines (XPhos, SPhos) that bind tighter than the substrate.

Q: My reaction turns black immediately. Is this bad? A: Yes. Immediate "Pd Black" formation indicates the ligands have fallen off the metal, and the Palladium has aggregated into inactive nanoparticles. This confirms your ligand is too weak or the temperature is too high for the catalyst stability. Switch to a G3/G4 Precatalyst system.

Q: I cannot buy MIDA boronates. How do I stabilize my 2-pyridyl boronic acid? A: Recrystallize it as a Lithium Triisopropyl Borate salt (Li[B(OiPr)3Ar]). These are often more stable than the free acid. Alternatively, use a syringe pump to add the boronic acid solution slowly over 2 hours to the hot reaction mixture, keeping its concentration low relative to the catalyst.

Q: What is the best base for base-sensitive heterocycles? A: K3PO4 (Potassium Phosphate Tribasic) . It is milder than carbonates and often provides better solubility in organic/aqueous mixtures. If that fails, KF (Potassium Fluoride) is a neutral alternative that activates the boron via fluoride coordination rather than hydroxide.

References & Authoritative Sources

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[8] Journal of the American Chemical Society.

    • Key Insight: Establishes XPhos and SPhos as the premier ligands for heteroaryl couplings.[8][9]

  • Knapp, D. M., & Gillis, E. P., et al. (2010). MIDA Boronates: Stable and Highly Effective Agents for Suzuki-Miyaura Cross-Coupling. Journal of the American Chemical Society.

    • Key Insight: Introduces MIDA boronates to solve the protodeboronation issue of unstable 2-pyridyl species.

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

    • Key Insight: Defines the utility of BF3K salts for stable storage and efficient coupling.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.

    • Key Insight: Explains why Precatalysts (G3/G4) are superior to in-situ mixing for difficult substrates.

Sources

optimizing reaction time for complete conversion of 5-Bromo-4-isopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for reactions involving 5-Bromo-4-isopropylthiazole . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges. As Senior Application Scientists, we aim to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and efficient.

Introduction: The Challenge of this compound

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The thiazole ring, being electron-rich, and the presence of the C-Br bond present unique opportunities and challenges. While the C-Br bond is a versatile handle for cross-coupling reactions, achieving rapid and complete conversion requires careful optimization of reaction parameters. Incomplete reactions, low yields, and the formation of impurities are common hurdles. This guide provides a structured approach to overcoming these issues.

Part 1: General Troubleshooting and Reaction Monitoring

This section addresses broad issues applicable to most reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction has stalled and is not reaching full conversion. What are the first things I should check?

A1: When a reaction stalls, it typically points to the degradation or deactivation of a key reagent or catalyst.

  • Catalyst Deactivation: Palladium catalysts, especially in cross-coupling reactions, can be sensitive. Deactivation can occur through aggregation (forming palladium black), oxidation of phosphine ligands, or reaction with impurities.

  • Reagent Purity: Ensure the purity of your starting material, this compound, and your coupling partner. Impurities can poison the catalyst. Organolithium or Grignard reagents are particularly sensitive to moisture and air.

  • Base Integrity: In cross-coupling reactions, the base is crucial.[1] If an inorganic base (like K₂CO₃ or Cs₂CO₃) is used, ensure it is finely powdered and dry. If an organic base (like DBU or DIPEA) is used, ensure its purity.

  • Solvent Quality: Use anhydrous, degassed solvents, especially for reactions sensitive to oxygen and water, such as those involving organometallics or Pd(0) catalysts.

Q2: How can I accurately determine if my reaction has gone to completion?

A2: Relying on a single analytical technique can be misleading. A combination of methods provides the most accurate assessment.

  • Thin-Layer Chromatography (TLC): The simplest method for initial monitoring. A complete reaction is indicated by the complete disappearance of the limiting reagent spot. However, co-eluting spots can be deceptive.

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative data on the disappearance of starting material and the appearance of the product. It is excellent for tracking reaction kinetics and identifying impurities.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It provides both retention time data for quantification and mass spectral data for structural confirmation of the product and any byproducts.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a crude NMR of an aliquot from the reaction mixture can provide a clear picture of the ratio of starting material to product, confirming conversion.

Technique Primary Use Advantages Limitations
TLC Rapid qualitative monitoringFast, inexpensive, simple setupNon-quantitative, potential for co-elution
HPLC Quantitative analysisHighly accurate, good for non-volatile compoundsMore complex instrumentation, requires method development
GC-MS Quantitative & structural analysisHigh resolution, provides mass dataRequires volatile and thermally stable analytes[3]
¹H NMR Structural confirmation & ratio analysisProvides definitive structural informationLower sensitivity, requires workup of aliquot
Troubleshooting Workflow for Incomplete Conversion

This workflow provides a logical path to diagnose and solve issues with reaction completion.

G cluster_0 Start Reaction Stalled (Incomplete Conversion) Check_Purity Verify Purity of All Reagents (Starting Material, Solvents, Base) Start->Check_Purity Impurity_Found Impurity Detected? Check_Purity->Impurity_Found Check_Catalyst Assess Catalyst/Ligand - Degraded? - Incorrect Loading? Catalyst_Issue Catalyst Issue? Check_Catalyst->Catalyst_Issue Check_Temp Review Reaction Temperature - Too low? Temp_Issue Temperature Issue? Check_Temp->Temp_Issue Check_Stoich Confirm Stoichiometry - Is limiting reagent correct? End Achieved Complete Conversion Check_Stoich->End Problem Solved Impurity_Found->Check_Catalyst No Solve_Purity Purify Reagents Use Anhydrous/Degassed Solvents Impurity_Found->Solve_Purity Yes Catalyst_Issue->Check_Temp No Solve_Catalyst Screen Different Ligands Increase Catalyst Loading (e.g., 1-5 mol%) Add Fresh Catalyst Catalyst_Issue->Solve_Catalyst Yes Temp_Issue->Check_Stoich No Solve_Temp Incrementally Increase Temperature (e.g., in 10 °C steps) Temp_Issue->Solve_Temp Yes Solve_Purity->End Solve_Catalyst->End Solve_Temp->End

Caption: A logical troubleshooting workflow for incomplete reactions.

Part 2: Optimizing Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions. Optimizing reaction time involves balancing catalyst activity, temperature, and substrate/reagent stability.[4][5]

Core Principles of Optimization

The rate of a cross-coupling reaction is influenced by several interdependent factors.[1] Understanding these relationships is key to rational optimization.

G RT Reaction Time Temp Temperature RT->Temp Rate vs. Stability Cat Catalyst System (Metal, Ligand) RT->Cat Activity vs. Cost Solvent Solvent (Polarity, BP) Temp->Solvent Boiling Point Cat->Temp Thermal Stability Base Base (Strength, Solubility) Base->Cat Activation Solvent->Base Solubility

Caption: Interdependency of key reaction parameters.

FAQ: Suzuki-Miyaura Coupling

Q3: My Suzuki-Miyaura reaction with this compound is slow. How can I speed it up without generating side products?

A3: A slow Suzuki reaction is often due to a suboptimal choice of catalyst, base, or temperature.

  • Catalyst/Ligand System: For heteroaromatic bromides, sterically hindered and electron-rich biarylphosphine ligands are often superior.[6] Consider screening ligands like XPhos, SPhos, or RuPhos. These ligands promote the rate-limiting oxidative addition and reductive elimination steps.

  • Base Selection: The base plays a critical role. A stronger base can sometimes accelerate the reaction but may also promote side reactions like debromination or decomposition. A common starting point is K₂CO₃ or K₃PO₄. If the reaction is slow, switching to a stronger base like Cs₂CO₃ may help.

  • Temperature: While higher temperatures increase reaction rates, they can also lead to catalyst decomposition and side product formation.[7] Microwave-assisted synthesis can be an excellent way to rapidly heat the reaction to a specific temperature, often reducing reaction times from hours to minutes.[7]

  • Solvent: A combination of a non-polar solvent (like toluene or dioxane) and water is common. The water is essential for dissolving the inorganic base and facilitating the catalytic cycle.

Example Protocol: Screening for Suzuki-Miyaura Optimization
  • Setup: In parallel reaction vials under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), your boronic acid/ester (1.2 eq), and the chosen base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: To each vial, add a different Pd-catalyst/ligand system (e.g., Pd(OAc)₂, Pd₂(dba)₃ with ligands like SPhos, XPhos, PPh₃; 2 mol % Pd loading).

  • Solvent & Temp: Add the solvent system (e.g., dioxane/H₂O 4:1). Run the reactions at a starting temperature of 80 °C.

  • Monitoring: Monitor each reaction by HPLC or GC-MS at set time intervals (e.g., 1h, 2h, 4h, 8h) to determine the rate of conversion for each catalyst system.

  • Optimization: Select the best performing catalyst system and perform a second screen optimizing temperature (e.g., 80 °C, 100 °C, 120 °C) to find the ideal balance of speed and cleanliness.

FAQ: Buchwald-Hartwig Amination

Q4: I am attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation (replacement of Br with H). What causes this and how can I prevent it?

A4: Hydrodehalogenation is a common side reaction, particularly with electron-rich heteroaryl halides. It is often caused by β-hydride elimination from the palladium amide intermediate or reaction with trace water.

  • Ligand Choice: This is the most critical factor. Use bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, XPhos).[6][8] These ligands form stable complexes that favor the desired C-N reductive elimination over side reactions.

  • Base Selection: Use a non-nucleophilic, sterically hindered base. Sodium tert-butoxide (NaOtBu) is a common choice. Using a weaker base like K₂CO₃ may slow the reaction but can sometimes suppress side reactions. Some modern systems use soluble organic bases like DBU.[9]

  • Reaction Conditions: Run the reaction under strictly anhydrous and anaerobic conditions. Even small amounts of water can lead to hydrodehalogenation. Ensure your amine and solvent are dry.

FAQ: Sonogashira Coupling

Q5: My Sonogashira coupling is giving low yields, and I see a lot of alkyne homocoupling (Glaser coupling). How do I improve the desired cross-coupling?

A5: Glaser coupling is a copper-mediated side reaction that competes with the desired Sonogashira pathway.

  • Copper Co-catalyst: The amount of the copper(I) salt (typically CuI) is critical. Too much CuI can accelerate Glaser coupling. Try reducing the CuI loading to 0.5-2 mol %. In some cases, a "copper-free" Sonogashira protocol may be necessary, although these often require higher temperatures or specialized ligands.

  • Base and Solvent: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and part of the solvent. Ensure the amine is high purity and free of oxidizing impurities.

  • Inert Atmosphere: Oxygen promotes Glaser coupling. It is imperative to rigorously degas all solvents and maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction.

Part 3: Lithium-Halogen Exchange

For transformations where cross-coupling is not suitable, a bromine-lithium exchange followed by quenching with an electrophile is a powerful alternative.

Q6: I'm trying to perform a lithium-halogen exchange on this compound, but I'm getting low yields upon quenching. What is going wrong?

A6: The success of this reaction hinges on temperature control and the purity of the reagents.

  • Temperature: The exchange reaction is extremely fast, even at very low temperatures. It must be performed at or below -78 °C (a dry ice/acetone bath) to prevent the resulting lithiated thiazole from reacting with other species in the flask, including the solvent or unreacted starting material.[10]

  • Organolithium Reagent: Use a high-quality, titrated solution of an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). The stoichiometry should be precise, usually 1.0 to 1.1 equivalents.

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are required.

  • Quenching: The electrophile must be added at low temperature, and the reaction should be allowed to warm slowly. Adding the lithiated species to the electrophile (inverse addition) can sometimes improve yields.

General Protocol for Lithium-Halogen Exchange
  • Setup: Under a strict inert atmosphere (Argon is preferred), dissolve this compound (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a titrated solution of n-BuLi (1.05 eq) dropwise, keeping the internal temperature below -70 °C.

  • Stirring: Stir the mixture at -78 °C for 15-30 minutes.

  • Quenching: Add the desired electrophile (e.g., an aldehyde, ketone, CO₂, etc.) dropwise at -78 °C.

  • Warm-up: Allow the reaction to slowly warm to room temperature over several hours or overnight.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl and proceed with standard extraction.

By systematically addressing these common issues and understanding the chemical principles behind them, researchers can significantly reduce the time required to optimize reactions and achieve complete conversion of this compound.

References
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • ResearchGate. (2015, August 5). (PDF) Optimization of the Suzuki-Miyaura Cross-coupling.
  • ResearchGate. (2019, May 23). Factor affect cross-coupling reaction (CCR) is reactant, reactant's rate, catalysic, temperature, solvet. Please kindly advise me another factor ?.
  • BenchChem. (2025). Optimizing reaction conditions for Buchwald-Hartwig amination of 5-Bromo-2-chlorobenzo[d]thiazole.
  • Bailey, P. S. (2020, May 15). Optimization of Organolithium Reactions.
  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • NIH. (2022, March 1). Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.

Sources

Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-4-isopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-4-isopropylthiazole. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving this versatile building block. The following question-and-answer format addresses common challenges and provides evidence-based solutions to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction on this compound is sluggish. How can I improve the reaction rate?

A1: The reactivity of this compound in nucleophilic aromatic substitution (SNAr) is highly dependent on the choice of solvent. The key is to select a solvent that enhances the nucleophilicity of your reagent while effectively solvating the transition state.

  • Polar Aprotic Solvents are Generally Recommended: For SNAr reactions, polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN) are often the solvents of choice.[1][2] These solvents excel at solvating cations, leaving the anionic nucleophile "naked" and highly reactive.[2] In fact, rate enhancements of several orders of magnitude have been observed for SNAr reactions in DMSO compared to other solvents.[2]

  • Avoid Protic Solvents When Using Strong Anionic Nucleophiles: Polar protic solvents like water, methanol, and ethanol can significantly hinder the reactivity of anionic nucleophiles through hydrogen bonding. This solvation shell stabilizes the nucleophile, increasing the energy barrier for the reaction to proceed.[3]

  • Consider the Nature of Your Nucleophile: If you are using a neutral nucleophile, such as an amine, the solvent effects might be less pronounced. However, a polar aprotic solvent is still a good starting point to ensure good solubility of the reactants.

Q2: I am observing low yields and the formation of side products. What are the likely causes and how can I mitigate them?

A2: Low yields and the presence of impurities can stem from several factors, including solvent choice, temperature, and the stability of your starting material and product.

  • Solvent-Mediated Degradation: While polar aprotic solvents are excellent for promoting SNAr reactions, they can also contribute to the degradation of certain substrates and products at elevated temperatures. It is crucial to find a balance between a sufficient reaction rate and the stability of the compounds involved. Consider running the reaction at the lowest temperature that still affords a reasonable reaction time.

  • Homocoupling in Cross-Coupling Reactions: If you are using the this compound in subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, homocoupling of the starting material can be a significant side reaction. This is often caused by the presence of oxygen.[4] Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that your solvents are properly degassed.[4]

  • Functional Group Incompatibility with the Base: In many nucleophilic substitution and cross-coupling reactions, a base is required. If your this compound or nucleophile contains base-sensitive functional groups (e.g., esters, nitriles), the use of a strong base like sodium tert-butoxide can lead to undesired side reactions. In such cases, consider using a weaker base, such as potassium carbonate or cesium carbonate, although this may require a higher reaction temperature.[4]

Troubleshooting Guides

Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
Issue Potential Cause Recommended Solution
No or Low Conversion 1. Poor solvent choice. 2. Insufficiently reactive nucleophile. 3. Reaction temperature is too low.1. Switch to a polar aprotic solvent like DMSO or DMF.[1][2] 2. If possible, deprotonate the nucleophile with a suitable base to increase its reactivity. 3. Gradually increase the reaction temperature, while monitoring for any signs of decomposition.
Formation of Multiple Products 1. Competing reaction pathways. 2. Decomposition of starting material or product.1. Lower the reaction temperature to favor the desired kinetic product. 2. Ensure the reaction is performed under an inert atmosphere to prevent oxidation. Use freshly distilled solvents.
Difficulty in Product Isolation 1. High-boiling point solvent (e.g., DMSO, DMF). 2. Product is highly soluble in the reaction solvent.1. For workup, dilute the reaction mixture with a large volume of water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. If the product is water-soluble, consider alternative purification methods like precipitation or crystallization.
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Issue Potential Cause Recommended Solution
Low Catalyst Activity 1. Catalyst poisoning by impurities. 2. Insufficiently degassed solvent/reagents. 3. Inappropriate ligand choice.1. Use high-purity starting materials and solvents. 2. Degas the solvent by sparging with an inert gas or by the freeze-pump-thaw method.[4] 3. Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands to find the optimal one for your specific substrate combination.
Debromination of Starting Material 1. Presence of water or other protic impurities. 2. Reductive elimination from a Pd-H species.1. Use anhydrous solvents and reagents. 2. Add a hydride scavenger or optimize the base and ligand to disfavor the formation of Pd-H species.
Inconsistent Results 1. Variability in catalyst quality. 2. Inconsistent degassing or inert atmosphere.1. Use a pre-catalyst for more reliable activation.[5] 2. Standardize your reaction setup procedure, ensuring a consistent and thorough inerting process.[4]

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution on this compound

This protocol is a general guideline and may require optimization for specific nucleophiles.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the chosen nucleophile (1.1 - 1.5 eq).

  • Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the desired anhydrous polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile). The concentration is typically in the range of 0.1 to 1.0 M.

  • Base Addition (if necessary): If the nucleophile requires deprotonation (e.g., an alcohol or thiol), add a suitable base (e.g., sodium hydride, potassium carbonate) (1.2 - 2.0 eq) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically between 80-150 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a polar aprotic solvent was used, dilute the mixture with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, crystallization, or distillation as appropriate.

General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a general guideline and the choice of catalyst, ligand, base, and solvent may need to be optimized.

  • Reaction Setup: In a dry Schlenk flask or vial, combine this compound (1.0 eq), the boronic acid or boronate ester (1.2 - 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add a degassed solvent or solvent mixture (e.g., 1,4-dioxane/water, toluene, DMF).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or crystallization.

Visualizations

Reaction Workflow for Optimizing Nucleophilic Aromatic Substitution

SNAr_Workflow cluster_start Start cluster_solvent Solvent Screening cluster_temp Temperature Optimization cluster_base Base Selection cluster_end Outcome Start Reaction Sluggish or Low Yield Solvent Screen Polar Aprotic Solvents (DMSO, DMF, MeCN) Start->Solvent Initial Step Temp Optimize Temperature (Balance Rate vs. Stability) Solvent->Temp If still slow End Optimized Reaction Solvent->End If successful Base Select Appropriate Base (Consider Functional Group Compatibility) Temp->Base If side products appear Temp->End If successful Base->End Successful Optimization

Caption: A logical workflow for troubleshooting and optimizing SNAr reactions.

Key Factors Influencing SNAr Reactivity

SNAr_Factors Reactivity Reaction Rate & Yield Solvent Solvent Choice (Polar Aprotic Favored) Reactivity->Solvent Nucleophile Nucleophile Strength (Anionic > Neutral) Reactivity->Nucleophile Temperature Temperature Reactivity->Temperature LeavingGroup Leaving Group Ability (Br) Reactivity->LeavingGroup

Caption: Interplay of factors determining the outcome of SNAr reactions.

References

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025). International Journal of Molecular Sciences. [Link]

  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (2025). Pen & Prosperity.
  • Reactivity of the halogenothiazoles toward nucleophiles. Part III. Kinetics and mechanisms of the reaction between 4(5)-X-2-halogenothiazoles and substituted thiophenols. (1976). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. (2016). Journal of Chemical and Pharmaceutical Research. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (2015). RSC Advances. [Link]

  • Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. (1987). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • SNAr Comparative Reaction. (n.d.). Gaylord Chemical. [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). Molecules. [Link]

  • Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. (2016). Journal of Chemical and Pharmaceutical Research. [Link]

  • Stereoselective nucleophilic substitution reaction at tertiary carbon centers. (n.d.). SlideShare. [Link]

  • Synthesis of ethyl 2-amino-4-isopropyl-5-thiazolecarboxylate. (n.d.). PrepChem.com. [Link]

  • Nucleophilic Aromatic Substitution. (2019, July 12). YouTube. [Link]

  • Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (2017).
  • Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. (2019). Journal of Chemical Reviews. [Link]

  • Fifty years of nucleophilic substitution in the gas phase. (2020). Mass Spectrometry Reviews. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bio-enviromental and Plant Sciences. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. [Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. (2020). Semantic Scholar. [Link]

  • Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biologic… (n.d.). OUCI. [Link]

  • Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. (2015). Semantic Scholar. [Link]

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minimizing homocoupling in Sonogashira reactions with 5-Bromo-4-isopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sonogashira Reactions with 5-Bromo-4-isopropylthiazole

A Guide to Minimizing Alkyne Homocoupling

Welcome to the technical support center. As Senior Application Scientists, we understand that coupling sterically hindered and electron-rich heteroaromatics like this compound can be challenging. A frequent and frustrating side reaction is the homocoupling of the terminal alkyne (also known as Glaser coupling), which consumes valuable starting material and complicates purification.

This guide provides in-depth troubleshooting advice and optimized protocols to help you suppress this unwanted side reaction and maximize the yield of your desired cross-coupled product.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of alkyne dimer in my Sonogashira reaction. What is the most common cause?

A1: The most frequent cause is the presence of oxygen in your reaction. The copper(I) co-catalyst, essential for the traditional Sonogashira, promotes the oxidative coupling of two alkyne molecules in the presence of an oxidant, with O₂ being the usual culprit. This side reaction is known as Glaser coupling.[1][2]

Q2: How can I effectively remove oxygen from my reaction?

A2: Rigorous degassing is critical. Use a "freeze-pump-thaw" technique for your solvent (3-4 cycles is standard). For the reaction vessel containing your substrate and catalyst, evacuate and backfill with a high-purity inert gas (Argon or Nitrogen) multiple times. Simply sparging the solvent with an inert gas can also be effective.[2]

Q3: Is it possible to run the reaction without a copper co-catalyst?

A3: Yes, and this is often the most effective strategy to eliminate Glaser homocoupling.[2][3] Copper-free Sonogashira protocols are well-established and highly recommended for substrates prone to this side reaction.[4][5][6][7] These reactions may require more specialized phosphine ligands and slightly higher temperatures to proceed efficiently.[2]

Q4: My reaction is sluggish and still producing the homocoupled product, even with careful degassing. What else can I adjust?

A4: Your substrate, this compound, is sterically hindered and electron-rich, which can slow down the oxidative addition step in the palladium catalytic cycle. This lag gives the alkyne more time to homocouple. Consider switching to a more electron-rich and bulky phosphine ligand (e.g., P(t-Bu)₃, XPhos) to accelerate the desired cross-coupling pathway.[8][9]

Understanding the Competing Reactions

To effectively troubleshoot, it's crucial to understand the catalytic cycles at play. The desired Sonogashira cross-coupling and the undesired Glaser homocoupling are competing for the same alkyne substrate.

Sonogashira_vs_Glaser Competing Catalytic Cycles cluster_0 Sonogashira Cycle (Desired) cluster_1 Glaser Coupling (Undesired) Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-Br(L₂) Pd0->Pd_complex Oxidative Addition (Ar-Br) Pd_alkyne Ar-Pd(II)-C≡CR(L₂) Pd_complex->Pd_alkyne Transmetalation (from Cu-C≡CR) Product Ar-C≡CR Pd_alkyne->Product Reductive Elimination CuI Cu(I) Cu_alkyne Cu-C≡CR CuI->Cu_alkyne Deprotonation (R-C≡CH + Base) Dimer R-C≡C-C≡C-R Cu_alkyne->Dimer Oxidative Coupling (+ O₂) Alkyne R-C≡CH Alkyne->Pd_complex Enters Sonogashira Cycle (via Cu-acetylide) Alkyne->CuI Enters Glaser Cycle caption Fig 1. Competition between Sonogashira and Glaser pathways.

Caption: Fig 1. Competition between Sonogashira and Glaser pathways.

As shown in Figure 1, the copper acetylide intermediate is central. It can either transmetalate to the palladium complex (leading to the desired product) or undergo oxidative coupling (leading to the dimer). Your goal is to favor the Sonogashira pathway kinetically.

In-Depth Troubleshooting Guide

The Catalyst System: Copper is the Culprit

The presence of a copper co-catalyst is the primary driver for Glaser-Hay homocoupling.[3] While it accelerates the reaction under mild conditions, it's a liability with sensitive substrates.

  • Primary Recommendation: Implement a Copper-Free Protocol. This is the most robust solution to prevent homocoupling.[2][3] Copper-free systems rely on the palladium catalyst to perform all steps of the catalytic cycle. Success often hinges on the right combination of ligand, base, and solvent.

  • If Copper Must Be Used:

    • Minimize Oxygen: As stated, this is non-negotiable.

    • Use Additives: Some protocols suggest adding a small amount of hydrogen gas diluted with an inert gas, which can reduce homocoupling to minimal levels.[10][11]

    • Control Stoichiometry: Using a very slight excess of the alkyne (e.g., 1.05 equivalents) can sometimes help, but a large excess should be avoided as it increases the concentration of the species prone to dimerization.

Ligand Selection: Accelerating the Right Pathway

For a challenging substrate like this compound, the standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be optimal. The C-Br bond on your electron-rich thiazole is less reactive, slowing the oxidative addition step.

  • Rationale: You need a ligand that accelerates the rate-limiting steps of the Sonogashira cycle (oxidative addition and reductive elimination), making it outcompete the Glaser coupling.

  • Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the desired catalytic turnover.[8]

LigandKey CharacteristicsApplication Notes for Bromo-Heterocycles
P(t-Bu)₃ Very bulky, highly electron-donatingExcellent for accelerating couplings of less reactive aryl bromides. Often used in copper-free protocols.[9]
XPhos Bulky biaryl phosphineA versatile, high-performance ligand for various cross-couplings, including challenging Sonogashira reactions.
SPhos Another effective biaryl phosphineKnown for its high activity and utility with heteroaromatic halides.
PPh₃ Standard, less bulkyOften insufficient for sterically hindered or electron-rich aryl bromides, leading to slow reactions and more side products.
Choice of Base and Solvent: The Supporting Cast

The base deprotonates the alkyne, and the solvent affects solubility and reaction rates.

  • Bases: An amine base is crucial. It not only acts as a proton scavenger but also helps keep the copper(I) in its reduced state if used.[2] For copper-free reactions, a stronger base may be needed.

    • Standard (with CuI): Triethylamine (TEA), Diisopropylamine (DIPA)

    • Copper-Free: Sterically hindered amines like diisopropylethylamine (DIPEA) or inorganic bases like Cs₂CO₃ or K₃PO₄ are often more effective, especially with bulky ligands.[4][8]

  • Solvents:

    • Aprotic Polar: DMF and DMSO can be excellent for copper-free systems, especially for solubilizing substrates and inorganic bases.[4]

    • Ethers/Hydrocarbons: THF and Toluene are common but ensure your starting materials are fully soluble. Amine bases like TEA can sometimes be used as the solvent.[12]

Troubleshooting Workflow

Use this decision tree to guide your optimization process when significant homocoupling (>10%) is observed.

Troubleshooting_Workflow start Start: Homocoupling >10% check_cu Are you using a Cu(I) co-catalyst? start->check_cu go_cu_free ACTION: Switch to a Copper-Free Protocol check_cu->go_cu_free Yes check_degas Is your degassing protocol rigorous (freeze-pump-thaw)? check_cu->check_degas No (already Cu-free) check_ligand Are you using a bulky, electron-rich ligand (e.g., P(t-Bu)3, XPhos)? go_cu_free->check_ligand improve_degas ACTION: Implement 3-4 cycles of freeze-pump-thaw check_degas->improve_degas No check_degas->check_ligand Yes improve_degas->check_ligand change_ligand ACTION: Screen bulky phosphine ligands (e.g., XPhos, SPhos) check_ligand->change_ligand No optimize_base ACTION: Optimize Base/Solvent (e.g., Cs2CO3 in DMF/Toluene) check_ligand->optimize_base Yes change_ligand->optimize_base success Success: Homocoupling Minimized optimize_base->success

Caption: Fig 2. A decision tree for troubleshooting homocoupling.

Optimized Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling (Recommended)

This protocol is designed to eliminate the primary cause of homocoupling.

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the Pd catalyst (e.g., Pd(OAc)₂ (2 mol%)) and a bulky phosphine ligand (e.g., SPhos (4 mol%)).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon. Repeat this process three times.

  • Reagent Addition: Under a positive pressure of argon, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and a base (e.g., Cs₂CO₃ (2.0 equiv)).

  • Solvent Addition: Add rigorously degassed solvent (e.g., DMSO or Toluene, ~0.1 M concentration) via cannula or syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Optimized Copper-Catalyzed Sonogashira

If a copper-free approach is not feasible, this protocol aims to minimize homocoupling through careful control.

  • Preparation: To a dry Schlenk flask, add PdCl₂(PPh₃)₂ (2 mol%) and CuI (1.5 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon (3x).

  • Reagent Addition: Under positive argon pressure, add this compound (1.0 equiv).

  • Solvent/Base Addition: Add rigorously degassed triethylamine (can act as both base and solvent) or a mixture of degassed THF and Diisopropylamine (DIPA).

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe over 5-10 minutes.

  • Reaction: Stir at room temperature or heat gently (40-50 °C) as needed. Monitor the reaction closely.

  • Workup: Upon completion, concentrate the reaction mixture. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium hydroxide solution (to remove copper salts), followed by water and brine. Dry, concentrate, and purify as described in Protocol 1.

By understanding the underlying mechanisms and systematically applying these troubleshooting strategies, you can significantly reduce or eliminate alkyne homocoupling in your Sonogashira reactions with this compound, leading to higher yields and cleaner product profiles.

References

  • (No Source)
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available at: [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars. Available at: [Link]

  • Zahalka, H. A., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules. Available at: [Link]

  • Gauthier, S., et al. (2021). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry. Available at: [Link]

  • Doubleday, C. (2016). Sonogashira Coupling Reaction. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Wilson, Z. T., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Available at: [Link]

  • Zare, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

  • Chemistry LibreTexts (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Plenio, H., et al. (2007). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. Available at: [Link]

  • Zare, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health. Available at: [Link]

  • Zare, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]

  • Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. Available at: [Link]

  • Bull, J. A., et al. (2018). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. ResearchGate. Available at: [Link]

  • NROChemistry (n.d.). Sonogashira Coupling. NROChemistry. Available at: [Link]

  • Wang, Z., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Substituted arene synthesis by alkynylation. Organic Chemistry Portal. Available at: [Link]

  • Kumar, A., et al. (2015). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. ResearchGate. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of 5-Bromo-4-isopropylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thiazole scaffold stands out as a "privileged structure," forming the core of numerous clinically approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide provides an in-depth technical comparison and validation methodologies for a specific, yet underexplored, class of these compounds: 5-Bromo-4-isopropylthiazole derivatives .

As a Senior Application Scientist, my objective is to equip you not just with protocols, but with the scientific rationale behind them. This guide is structured to provide a comprehensive understanding of how to assess the therapeutic potential of these derivatives, compare them against relevant alternatives, and understand their mechanism of action at a molecular level. We will delve into the causality of experimental choices and ensure that every protocol is a self-validating system.

While specific experimental data for this compound derivatives are limited in publicly available literature, this guide will draw upon data from structurally similar compounds—specifically those with 5-bromo and 4-alkyl substitutions on the thiazole ring—to provide a robust comparative framework. This approach, rooted in established structure-activity relationships (SAR), allows us to project the potential efficacy of our target compounds and design validation studies with a higher probability of success.

Comparative Analysis of Biological Activity

The introduction of a bromine atom at the 5-position and an isopropyl group at the 4-position of the thiazole ring is expected to significantly influence the molecule's lipophilicity and electronic properties, thereby affecting its interaction with biological targets. Halogenation, in particular, can enhance membrane permeability and lead to stronger binding interactions.

Anticancer Activity: A Comparison of Cytotoxicity

The anticancer potential of thiazole derivatives is well-documented, with many acting through mechanisms like tubulin polymerization inhibition or the modulation of key signaling pathways such as NF-κB.[4][5] To validate the anticancer activity of this compound derivatives, a primary assessment of their cytotoxic effects on various cancer cell lines is essential.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀, µM) of Thiazole Derivatives Against Human Cancer Cell Lines

Compound ID/ReferenceCore Structure & Key SubstitutionsMCF-7 (Breast)A549 (Lung)HepG2 (Liver)HCT-116 (Colon)Reference
Hypothetical this compound Derivative This compound-----
Compound 4c 2-hydrazinyl-thiazol-4(5H)-one with 4-hydroxy-3-methoxybenzylidene2.57 -7.26 -[6]
Naphthalimide 66 Naphthalimide derivative of benzothiazole7.914.07 --[7]
Compound 4 1,3-thiazole with acetophenone and phenacyl bromide substitutions5.73 ---[8]
Compound 5b Thiazole-naphthalene derivative0.48 0.97 --[9]
Doxorubicin (Standard)Anthracycline~0.05-0.5~0.01-0.1~0.1-1~0.05-0.5General Knowledge

Note: The IC₅₀ value is the concentration of a drug that is required for 50% inhibition in vitro.[10] A lower IC₅₀ value indicates a more potent compound.

The data from structurally similar compounds suggest that thiazole derivatives can exhibit potent anticancer activity, with some showing IC₅₀ values in the sub-micromolar range. The variation in activity across different cell lines highlights the importance of screening against a diverse panel to identify selective cytotoxicity.

Antimicrobial Activity: Gauging the Inhibitory Potential

Thiazole derivatives have demonstrated significant antibacterial and antifungal properties.[11] The lipophilic nature of the isopropyl group and the electron-withdrawing effect of the bromine atom in this compound derivatives may enhance their ability to penetrate microbial cell membranes.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Thiazole Derivatives

Compound ID/ReferenceStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)Reference
Hypothetical this compound Derivative ----
Compound 12 125-150125-150125-150[12]
Compound 8f Moderate Activity-Slight Activity[13]
2-amino-5-alkylidene-thiazol-4-one derivativeSignificant ActivityNo Activity-[14]
Ciprofloxacin (Standard Antibiotic)~0.25-1~0.008-0.5-General Knowledge
Fluconazole (Standard Antifungal)--~0.25-4General Knowledge

Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

The available data on related thiazole derivatives indicate a broad spectrum of antimicrobial activity. It is crucial to test our target compounds against both Gram-positive and Gram-negative bacteria, as well as fungal strains, to determine their spectrum of activity.

Anti-inflammatory Activity: Targeting Key Mediators

Inflammation is a key pathological feature of many diseases, and targeting inflammatory pathways is a major focus of drug discovery. Thiazole derivatives have been shown to inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), often through the inhibition of the NF-κB signaling pathway.[5][15]

Table 3: Comparative In Vitro Anti-inflammatory Activity of Thiazole Derivatives

Compound ID/ReferenceAssayTarget/MediatorInhibitionReference
Hypothetical this compound Derivative ----
Thiazolyl-carbonyl-thiosemicarbazidesTurpentine oil-induced inflammation (in vivo)NO synthesisSignificant reduction[15]
Benzothiazole derivativesELISACOX-2, iNOSSignificant inhibition[5]
Thiazole carboxamide 2b COX inhibition assayCOX-1 / COX-2IC₅₀ = 0.239 µM / 0.191 µM[16]
Celecoxib (Standard COX-2 Inhibitor)COX inhibition assayCOX-2IC₅₀ ~ 0.04 µMGeneral Knowledge

The data suggests that thiazole derivatives can be potent inhibitors of key inflammatory enzymes. The validation of this compound derivatives should, therefore, include assays that measure the inhibition of these specific targets.

Experimental Protocols for Biological Validation

To ensure the trustworthiness and reproducibility of your findings, it is imperative to follow standardized and well-validated experimental protocols. The following sections provide detailed, step-by-step methodologies for the key assays mentioned above.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and a standard anticancer drug (e.g., Doxorubicin) in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18]

Protocol:

  • Preparation of Inoculum: Culture the microbial strain (bacterial or fungal) overnight in an appropriate broth medium. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

  • Preparation of Compound Dilutions: Perform serial two-fold dilutions of the this compound derivatives and a standard antimicrobial drug in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Test)

This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation. The Griess reagent is used to quantify nitrite, a stable and quantifiable breakdown product of NO.[19]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80-90% confluency.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production. Include a control group with LPS alone and a negative control without LPS or compound.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve and determine the percentage of NO inhibition by the test compounds compared to the LPS-only control.

Visualizing Mechanisms and Workflows

To further enhance the understanding of the experimental design and potential mechanisms of action, the following diagrams are provided.

Potential Signaling Pathway Inhibition

Many thiazole derivatives exert their anticancer and anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates this proposed mechanism.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) Thiazole This compound Derivative Thiazole->IKK Inhibits NFkB_n NF-κB NFkB_n->Genes Activates Transcription G start Start seed Seed Cancer Cells (96-well plate) start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with Thiazole Derivatives incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate (4h) mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Workflow for the MTT cytotoxicity assay.

This workflow diagram provides a clear and concise overview of the entire MTT assay process, from cell seeding to data analysis.

Structure-Activity Relationship (SAR) Logic

The biological activity of thiazole derivatives is highly dependent on the nature and position of their substituents. This diagram illustrates the logical considerations for the SAR of this compound derivatives.

G core Thiazole Core sub1 5-Bromo Substituent core->sub1 Influences Electron Density sub2 4-Isopropyl Substituent core->sub2 Influences Lipophilicity sub3 2-Amino/Other Substituent core->sub3 Modulates Target Binding activity Biological Activity (Anticancer, Antimicrobial, Anti-inflammatory) sub1->activity sub2->activity sub3->activity

Sources

Decoding the Bioactivity of 5-Bromo-4-isopropylthiazole Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Pharmacological Potential of Substituted Thiazoles for Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous bioactive compounds with a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Bromo-4-isopropylthiazole analogs, synthesizing data from related compounds to illuminate the key structural determinants for biological activity. While a systematic SAR study on this specific scaffold is not extensively documented, by examining structurally similar analogs, we can derive valuable insights for the rational design of novel therapeutic agents.

The Core Scaffold: Understanding the Roles of the Thiazole Ring, 5-Bromo, and 4-Isopropyl Groups

The this compound scaffold presents three key points for modification in SAR studies: the thiazole core, the bromine atom at the 5-position, and the isopropyl group at the 4-position. Each of these components plays a crucial role in the overall biological activity of the molecule.

The thiazole ring is a privileged heterocyclic motif known for its ability to engage in various biological interactions. Its aromatic nature and the presence of nitrogen and sulfur heteroatoms allow for hydrogen bonding, pi-pi stacking, and coordination with metallic cofactors in enzymes, making it a versatile scaffold for drug design.[3]

The bromine atom at the 5-position significantly influences the electronic properties of the thiazole ring. As a halogen, it is an electron-withdrawing group that can modulate the pKa of nearby functionalities and enhance the molecule's ability to participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity.[4] The introduction of a bromo substituent has been shown to enhance the anti-inflammatory and analgesic effects in some benzothiazole derivatives.[4]

The isopropyl group at the 4-position is a bulky and lipophilic substituent. Its presence can have a profound impact on the molecule's pharmacokinetic and pharmacodynamic properties. The steric bulk of the isopropyl group can influence the molecule's orientation within a binding pocket, potentially enhancing selectivity for a particular biological target. Furthermore, its lipophilicity can improve membrane permeability, a critical factor for oral bioavailability. Studies on related 4-alkylthiazole analogs suggest that this position can tolerate or even benefit from steric bulk.[1]

Comparative Analysis of Biological Activity: Insights from Structurally Related Analogs

To elucidate the SAR of this compound analogs, we will examine data from studies on closely related compounds, focusing on how modifications at the 2, 4, and 5-positions of the thiazole ring impact their biological activity.

Compound ClassKey Structural FeaturesBiological ActivityReference
2-Amino-5-bromo-4-t-butylthiazole Analogs 5-Bromo, 4-tert-butylAnticancer (antiproliferative)[1]
4-Isopropylthiazole-2-carbohydrazide Analogs 4-Isopropyl, 2-carbohydrazideAntibacterial, Antifungal, Antitubercular[5]
4-Substituted Methoxybenzoyl-aryl-thiazoles Varied substitutions at 4-positionAnticancer (tubulin polymerization inhibition)[6]
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones with 4-arylthiazole 5-Bromo, 4-ArylAnticancer (VEGFR-2 inhibition)[7]

Key SAR Observations:

  • Substitution at the 4-Position: The presence of a bulky lipophilic group at the C4 position, such as an isopropyl or tert-butyl group, is a feature in several active compounds, suggesting this position is important for activity and can accommodate steric bulk.[1][5] In a series of 4-substituted methoxybenzoyl-aryl-thiazoles, the nature of the substituent at the 4-position of the thiazole ring was found to be critical for anticancer activity.[6]

  • Substitution at the 5-Position: The introduction of a bromine atom at the C5 position is a common strategy in medicinal chemistry.[1][7] While direct comparisons are limited, the activity of 5-halo-thiazole derivatives suggests that this modification can be beneficial for biological activity, potentially through halogen bonding interactions.[1]

  • Substitution at the 2-Position: The 2-position of the thiazole ring is a frequent site for modification. In the case of 4-isopropylthiazole analogs, the introduction of a carbohydrazide moiety at the 2-position, and its subsequent derivatization, led to compounds with significant antibacterial, antifungal, and antitubercular activities.[5] This highlights the potential for developing potent analogs by exploring modifications at this position of the this compound scaffold.

Experimental Protocols for Analog Synthesis and Evaluation

To ensure the reproducibility and comparability of SAR studies, standardized experimental protocols are essential. Below are representative protocols for the synthesis of a this compound analog and for its evaluation in a common anticancer assay.

General Synthesis of 2-Amino-5-bromo-4-isopropylthiazole

This protocol is based on the well-established Hantzsch thiazole synthesis.

G 3-Methyl-2-butanone 3-Methyl-2-butanone Intermediate_A 1-Bromo-3-methyl-2-butanone 3-Methyl-2-butanone->Intermediate_A Bromination Bromine Bromine Thiourea Thiourea Product 2-Amino-4-isopropylthiazole Thiourea->Product Intermediate_A->Product Hantzsch Synthesis Final_Product 2-Amino-5-bromo-4-isopropylthiazole Product->Final_Product Bromination NBS N-Bromosuccinimide NBS->Final_Product caption General Synthetic Scheme for 2-Amino-5-bromo-4-isopropylthiazole.

Caption: General Synthetic Scheme for 2-Amino-5-bromo-4-isopropylthiazole.

Step 1: Synthesis of 1-Bromo-3-methyl-2-butanone

  • To a solution of 3-methyl-2-butanone (1.0 eq) in a suitable solvent such as diethyl ether or chloroform, add bromine (1.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-bromo-3-methyl-2-butanone.

Step 2: Synthesis of 2-Amino-4-isopropylthiazole

  • To a solution of 1-bromo-3-methyl-2-butanone (1.0 eq) in ethanol, add thiourea (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours.

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-4-isopropylthiazole.

Step 3: Synthesis of 2-Amino-5-bromo-4-isopropylthiazole

  • To a solution of 2-amino-4-isopropylthiazole (1.0 eq) in a suitable solvent such as chloroform or acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Wash the reaction mixture with a saturated solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-amino-5-bromo-4-isopropylthiazole.

Cell Viability Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[1]

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I caption Workflow for MTT Cell Viability Assay.

Caption: Workflow for MTT Cell Viability Assay.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for a further 48 or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Potential Biological Targets and Mechanisms of Action

Thiazole derivatives have been shown to interact with a variety of biological targets, leading to their diverse pharmacological activities. Based on the activities of related compounds, potential targets for this compound analogs include:

  • Kinases: Many thiazole-containing compounds are potent kinase inhibitors, playing a role in anticancer therapy. The 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives with a 4-arylthiazole moiety have shown inhibitory activity against VEGFR-2, a key kinase in angiogenesis.[7]

  • Tubulin: Some thiazole analogs act as microtubule-destabilizing agents by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells.[6]

  • Bacterial Enzymes: The antibacterial activity of certain thiazole derivatives suggests they may inhibit essential bacterial enzymes involved in processes such as cell wall synthesis or DNA replication.[5]

G cluster_0 Potential Biological Targets cluster_1 Cellular Effects Thiazole_Analog This compound Analog Kinases Kinases (e.g., VEGFR-2) Thiazole_Analog->Kinases Tubulin Tubulin Thiazole_Analog->Tubulin Bacterial_Enzymes Bacterial Enzymes Thiazole_Analog->Bacterial_Enzymes Anti_Angiogenesis Inhibition of Angiogenesis Kinases->Anti_Angiogenesis Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Tubulin->Cell_Cycle_Arrest Bacterial_Cell_Death Bacterial Cell Death Bacterial_Enzymes->Bacterial_Cell_Death caption Potential Biological Targets and Cellular Effects.

Caption: Potential Biological Targets and Cellular Effects.

Conclusion and Future Directions

While a comprehensive SAR study of this compound analogs is yet to be fully elucidated, by drawing comparisons with structurally related compounds, we can establish a foundational understanding of the key structural features that drive biological activity. The thiazole core, the 5-bromo substituent, and the 4-isopropyl group all play significant roles in defining the pharmacological profile of these molecules. Future research should focus on the systematic modification of these three positions to build a comprehensive SAR profile. The synthesis and screening of a focused library of this compound analogs against a panel of biological targets, such as kinases, tubulin, and various microbial enzymes, will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold.

References

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  • An-Najah Repository. Synthesis, characterization & biological activity of Isopropyl Thiazole derivatives of the natural products Distamycin & Proximicin. [Link]

  • National Institutes of Health. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
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A Comparative Guide to the In Vitro Evaluation of Kinase Inhibitors Derived from the 5-Bromo-4-isopropylthiazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. The 2-aminothiazole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] This guide provides an in-depth technical comparison of the in vitro testing methodologies for kinase inhibitors derived from the 5-Bromo-4-isopropylthiazole scaffold. While direct comparative data for a series of inhibitors from this specific scaffold is not extensively available in the public domain, this guide will leverage structure-activity relationship (SAR) data from closely related analogs to present a hypothetical yet scientifically grounded comparison. Furthermore, it will provide detailed, field-proven protocols for the essential in vitro assays required to characterize and compare such novel chemical entities.

The this compound Scaffold: A Promising Starting Point

The this compound core offers several strategic advantages for the design of kinase inhibitors. The 2-amino group provides a crucial hydrogen bond donor for interaction with the kinase hinge region, a common binding motif for ATP-competitive inhibitors. The bromine atom at the 5-position can be exploited for several purposes: it can induce favorable interactions within the ATP-binding pocket, and it serves as a versatile chemical handle for further synthetic modifications to explore the structure-activity landscape. The isopropyl group at the 4-position can contribute to hydrophobic interactions and influence the overall conformation of the molecule.

Hypothetical Performance Comparison of this compound Derivatives

Based on the SAR of related 2-aminothiazole kinase inhibitors, we can project a hypothetical performance comparison of derivatives of the this compound scaffold. This comparison underscores the importance of systematic chemical modifications and their impact on inhibitory potency and selectivity.

CompoundR1-Group (at 2-amino position)R2-Group (Hypothetical Modification)Target Kinase(s)Predicted IC50 (nM)Predicted SelectivityRationale for Predicted Performance
BPT-1 HHCDK2, p38 MAPK500 - 1000LowThe unsubstituted 2-amino group allows for hinge binding, but the lack of additional interacting moieties results in modest potency and selectivity.
BPT-2 MethylHCDK2, p38 MAPK200 - 500LowThe small alkyl substitution may slightly enhance hydrophobic interactions, leading to a modest increase in potency.
BPT-3 PhenylHCDK2, p38 MAPK50 - 150ModerateThe phenyl group can engage in additional hydrophobic and pi-stacking interactions within the active site, significantly improving potency.
BPT-4 4-FluorophenylHCDK2, p38 MAPK20 - 80Moderate-HighThe fluorine atom can form favorable halogen bonds or other polar interactions, further enhancing binding affinity and potentially improving selectivity.
BPT-5 Phenyl4-Morpholinophenyl (at C5 via Suzuki coupling)Aurora Kinase A/B10 - 30HighExtensive modifications can retarget the scaffold. The morpholino group can enhance solubility and form additional hydrogen bonds, leading to high potency and a shift in selectivity towards Aurora kinases, as seen in similar scaffolds.[2]

This table presents a hypothetical comparison based on established SAR principles for 2-aminothiazole kinase inhibitors. Actual performance would require experimental validation.

In Vitro Testing Workflow: A Step-by-Step Guide

A rigorous and standardized in vitro testing cascade is crucial for the successful identification and optimization of lead compounds. The following workflow outlines the key experimental stages.

In Vitro Testing Workflow cluster_0 Primary Screening cluster_1 Potency Determination cluster_2 Selectivity Profiling cluster_3 Mechanism of Action Primary_Screening Single-Concentration Kinase Inhibition Assay IC50_Determination IC50 Determination (Dose-Response) Primary_Screening->IC50_Determination Active Compounds Selectivity_Profiling Kinase Panel Screening IC50_Determination->Selectivity_Profiling Potent Compounds MOA_Studies Mechanism of Action Studies (e.g., ATP Competition) Selectivity_Profiling->MOA_Studies Selective Compounds CDK2_Signaling_Pathway cluster_0 G1 Phase cluster_1 G1/S Transition cluster_2 Inhibition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E Transcription E2F->CyclinE CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 activates CyclinE_CDK2->Rb hyper-phosphorylates S_Phase_Genes S-Phase Gene Transcription CyclinE_CDK2->S_Phase_Genes p21_p27 p21 / p27 p21_p27->CyclinE_CDK2 inhibits BPT_Inhibitor This compound Inhibitor BPT_Inhibitor->CyclinE_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S transition.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines and plays a role in inflammation and apoptosis. [3]

p38_MAPK_Signaling_Pathway cluster_0 Upstream Activators cluster_1 Core Cascade cluster_2 Downstream Effectors cluster_3 Inhibition Stress_Cytokines Stress / Inflammatory Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Cytokines->MAPKKK activate MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 phosphorylate p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylate MK2 MAPKAPK2 p38_MAPK->MK2 activate Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors activate BPT_Inhibitor This compound Inhibitor BPT_Inhibitor->p38_MAPK inhibits

Caption: Overview of the p38 MAPK signaling cascade.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While comprehensive comparative data for a series of derivatives is not yet readily available, the principles of medicinal chemistry and the structure-activity relationships of related compounds provide a strong foundation for rational design. The robust and well-validated in vitro assays detailed in this guide, such as the ADP-Glo™ and LanthaScreen™ platforms, are essential tools for accurately characterizing the potency and selectivity of these novel inhibitors. By combining rational design with a rigorous in vitro testing workflow, researchers can effectively explore the therapeutic potential of this and other emerging kinase inhibitor scaffolds.

References

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. (2019). Bioorganic Chemistry, 85, 368-379. [Link]

  • LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry. (2022). Cell Reports Methods, 2(10), 100311. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14(38), 27303-27346. [Link]

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2025). Archiv der Pharmazie. [Link]

  • Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. (2021). Chemical and Pharmaceutical Bulletin, 69(1), 76-88. [Link]

  • P38 Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2024). Archiv der Pharmazie, e2400030. [Link]

  • Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. (n.d.). Fisher Scientific. [Link]

  • CDK2 INHIBITORS. (n.d.).
  • A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. (2021). Molecules, 26(2), 423. [Link]

  • The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles. (2005). The EMBO Journal, 24(3), 452-463. [Link]

  • ADP-Glo™ Kinase Assay. (n.d.). ResearchGate. [Link]

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). Journal of Medicinal Chemistry, 53(11), 4368-4381. [Link]

  • Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK)... (n.d.). ResearchGate. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14(38), 27303-27346. [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega, 8(20), 17897-17909. [Link]

  • Cyclin-dependent kinase. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]

  • Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. (2015). Journal of Medicinal Chemistry, 58(1), 468-480. [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG Labtech. [Link]

  • List of a few examples of small molecule protein kinase inhibitors approved for clinical use. (n.d.). [Link]

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2019). Molecules, 24(12), 2291. [Link]

  • p38 mitogen-activated protein kinases. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]

  • Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors with Cellular Anti-Invasive Properties. (2014). ACS Medicinal Chemistry Letters, 5(10), 1122-1126. [Link]

  • CDK2 - Cyclin-dependent kinase 2 - Homo sapiens (Human). (n.d.). UniProt. [Link]

  • ADP Glo Protocol. (n.d.). [Link]

  • Schematic of p38 pathway signaling. The schematic shows the signaling... (n.d.). ResearchGate. [Link]

  • Ribbon diagram of CDK2-cyclin A structure and location of the interface... (n.d.). ResearchGate. [Link]

  • 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. (2016). European Journal of Medicinal Chemistry, 113, 144-160. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Coupling Strategies for 5-Bromo-4-isopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The thiazole ring, a privileged structure in numerous biologically active compounds, offers a versatile platform for derivatization. Specifically, 5-bromo-4-isopropylthiazole serves as a valuable building block, with the bromine atom at the C5 position providing a reactive handle for the introduction of diverse molecular fragments through cross-coupling reactions.

This guide, from the perspective of a seasoned application scientist, provides an in-depth comparison of various palladium-catalyzed cross-coupling methodologies for the derivatization of this compound. We will delve into the mechanistic nuances, practical considerations, and expected outcomes of Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Heck couplings, supported by experimental data from analogous systems to inform your synthetic strategy.

The Strategic Importance of Cross-Coupling on the Thiazole Scaffold

The electron-rich nature of the thiazole ring and the presence of two heteroatoms influence its reactivity in cross-coupling reactions. The choice of catalyst, ligand, base, and solvent is paramount to achieving high yields and preventing undesirable side reactions. The steric hindrance imposed by the isopropyl group at the C4 position also plays a significant role in the accessibility of the C5 position and must be considered when selecting the appropriate coupling partners and reaction conditions.

Comparative Analysis of Cross-Coupling Methods

This section provides a head-to-head comparison of the most common cross-coupling reactions for the functionalization of this compound. While direct comparative studies on this specific substrate are limited, the data presented is drawn from reactions on closely related 5-bromothiazole derivatives and serves as a strong predictive tool for reaction planning.

Table 1: Performance Comparison of Cross-Coupling Methods for 5-Bromo-4-alkylthiazoles
Coupling Method Coupling Partner Typical Catalyst/Ligand Typical Base Typical Solvent Temp (°C) Time (h) Yield (%) Key Considerations
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃, K₃PO₄Dioxane/H₂O, DMF80-1202-2470-95Low toxicity of boron reagents; wide functional group tolerance.[1][2][3]
Stille OrganostannanePd(PPh₃)₄- (or additive like CuI)Toluene, DMF80-1102-1275-95Mild conditions, tolerant of many functional groups; high toxicity of tin reagents.[4]
Sonogashira Terminal alkynePdCl₂(PPh₃)₂ / CuIEt₃N, DIPATHF, DMF25-1001-670-90Direct formation of C(sp²)-C(sp) bonds; requires a copper co-catalyst.[5]
Buchwald-Hartwig AminePd₂(dba)₃ / XPhos or BrettPhosNaOtBu, Cs₂CO₃Toluene, Dioxane80-1104-2460-90Forms C-N bonds; ligand choice is critical for efficiency.[6][7]
Heck AlkenePd(OAc)₂ / PPh₃Et₃N, K₂CO₃DMF, Acetonitrile100-14012-2440-70Forms C-C bonds with alkenes; regioselectivity can be an issue.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method due to its operational simplicity, the commercial availability of a vast array of boronic acids, and the generally low toxicity of the boron-containing reagents and byproducts.[1][2][3]

Mechanism and Experimental Rationale

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. Subsequent transmetalation with a boronate, formed by the reaction of the boronic acid with a base, and reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting both the oxidative addition and reductive elimination steps, especially with sterically hindered substrates.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle A Pd(0)L_n B Ar-Pd(II)(Br)L_n (Oxidative Addition) A->B Ar-Br C Ar-Pd(II)-Ar'L_n (Transmetalation) B->C Ar'-B(OR)2 C->A Reductive Elimination D Ar-Ar' (Product) C->D Stille_Cycle cluster_main Catalytic Cycle A Pd(0)L_n B Ar-Pd(II)(Br)L_n (Oxidative Addition) A->B Ar-Br C Ar-Pd(II)-R'L_n (Transmetalation) B->C R'-SnBu3 C->A Reductive Elimination D Ar-R' (Product) C->D Sonogashira_Cycle cluster_main Catalytic Cycle A Pd(0)L_n B Ar-Pd(II)(Br)L_n (Oxidative Addition) A->B Ar-Br C Ar-Pd(II)-C≡CR'L_n (Transmetalation) B->C Cu-C≡CR' C->A Reductive Elimination D Ar-C≡CR' (Product) C->D Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle A Pd(0)L_n B Ar-Pd(II)(Br)L_n (Oxidative Addition) A->B Ar-Br C [Ar-Pd(II)(NHR')L_n]Br (Amine Coordination) B->C R'-NH2 D Ar-Pd(II)-NR'L_n (Deprotonation) C->D -HBr D->A Reductive Elimination E Ar-NHR' (Product) D->E Heck_Cycle cluster_main Catalytic Cycle A Pd(0)L_n B Ar-Pd(II)(Br)L_n (Oxidative Addition) A->B Ar-Br C Alkene Coordination B->C Alkene D Migratory Insertion C->D E β-Hydride Elimination D->E E->A Base F Ar-Alkene (Product) E->F

Sources

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 5-Bromo-4-isopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the thiazole scaffold is a cornerstone, integral to a multitude of pharmacologically active agents.[1][2] The precise structural elucidation of novel thiazole derivatives is therefore not merely a procedural step, but a critical foundation for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery pipelines. This guide provides an in-depth, experience-driven comparison of spectroscopic techniques for the unambiguous structural confirmation of 5-Bromo-4-isopropylthiazole, a representative substituted thiazole.

The central challenge in characterizing this molecule lies in definitively assigning the positions of the bromo and isopropyl substituents on the thiazole ring. Spectroscopic analysis provides the necessary toolkit to resolve this ambiguity, with each technique offering a unique and complementary piece of the structural puzzle.

The Spectroscopic Triad: NMR, Mass Spectrometry, and FTIR

A multi-faceted approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy is essential for a comprehensive and self-validating structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for delineating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the key diagnostic signals are:

  • The Thiazole Ring Proton (H-2): Thiazole ring protons typically resonate in the aromatic region, with chemical shifts influenced by the electron-donating or -withdrawing nature of the substituents.[2][3] The lone proton at the C-2 position is expected to appear as a singlet, with its chemical shift providing clues to the overall electronic environment of the ring.

  • The Isopropyl Group Protons: This group will exhibit a characteristic pattern: a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The integration of these signals (1:6 ratio) is a key confirmation of the isopropyl moiety.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides a direct map of the carbon backbone. The key signals to identify are:

  • Thiazole Ring Carbons (C-2, C-4, C-5): The chemical shifts of these carbons are highly dependent on the attached substituents. The carbon bearing the bromine atom (C-5) will be significantly influenced by the halogen's electronegativity.

  • Isopropyl Group Carbons: Two distinct signals are expected, one for the methine carbon and another for the two equivalent methyl carbons.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.

  • Molecular Ion Peak (M+): The presence of a molecular ion peak corresponding to the molecular formula C₆H₈BrNS is the first confirmation. Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic M+ and M+2 isotopic pattern will be observed, providing definitive evidence for the presence of a single bromine atom.[4]

  • Fragmentation Pattern: The fragmentation of the thiazole ring can provide further structural clues.[5][6] Cleavage of the isopropyl group is a likely fragmentation pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

FTIR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. For this compound, key vibrational modes include:

  • C-H Stretching: Aliphatic C-H stretching from the isopropyl group will be observed in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the thiazole ring proton may also be present around 3000-3100 cm⁻¹.[7]

  • C=N and C=C Stretching: The thiazole ring will exhibit characteristic C=N and C=C stretching vibrations in the 1400-1650 cm⁻¹ region.[7][8]

  • C-S Stretching: The C-S stretching vibration of the thiazole ring is typically observed in the fingerprint region.[9]

Comparative Spectroscopic Data Analysis

To illustrate the power of this multi-technique approach, the following table compares the expected spectroscopic data for this compound with a potential isomer, 2-Bromo-4-isopropylthiazole.

Spectroscopic DataThis compound (Expected) 2-Bromo-4-isopropylthiazole (Hypothetical) Key Differentiating Feature
¹H NMR
Thiazole ProtonSinglet (δ ~8.0-8.5 ppm)Singlet (δ ~7.0-7.5 ppm)The chemical shift of the lone thiazole proton is highly sensitive to the position of the bromine atom.
Isopropyl CHSeptet (δ ~3.0-3.5 ppm)Septet (δ ~3.0-3.5 ppm)
Isopropyl CH₃Doublet (δ ~1.2-1.5 ppm)Doublet (δ ~1.2-1.5 ppm)
¹³C NMR
C-2~150-160 ppmCarbon directly bonded to Br, significantly downfield shiftedThe chemical shift of C-2 is a direct indicator of its substitution.
C-4Carbon bonded to isopropyl groupCarbon bonded to isopropyl group
C-5Carbon bonded to Br, significantly downfield shifted~110-120 ppmThe chemical shift of C-5 is a direct indicator of its substitution.
Mass Spec (M+) C₆H₈BrNS (with M+2 peak)C₆H₈BrNS (with M+2 peak)Molecular weight is the same.
FTIR (cm⁻¹) Characteristic thiazole ring vibrationsCharacteristic thiazole ring vibrationsSubtle shifts in fingerprint region may be observed.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the necessary spectroscopic data.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • ¹H NMR Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field instrument.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Data Acquisition:

    • Use the same sample prepared for ¹H NMR.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Process and reference the spectrum similarly to the ¹H spectrum.

Mass Spectrometry Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition (Electron Impact - EI):

    • Introduce the sample into the mass spectrometer via a direct insertion probe or gas chromatography inlet.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • Observe the molecular ion peak and the characteristic Br isotopic pattern.

FTIR Sample Preparation and Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR accessory.

    • Acquire the sample spectrum.

    • The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Visualizing the Workflow and Structural Confirmation

The following diagrams illustrate the experimental workflow and the logical process of confirming the structure of this compound.

G cluster_workflow Experimental Workflow cluster_analysis Data Analysis & Structural Confirmation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS FTIR FTIR Spectroscopy Sample->FTIR NMR_Data ¹H & ¹³C Spectra: - Chemical Shifts - Coupling Patterns - Integration NMR->NMR_Data MS_Data Mass Spectrum: - Molecular Ion (M+, M+2) - Fragmentation MS->MS_Data FTIR_Data FTIR Spectrum: - Functional Groups - Vibrational Modes FTIR->FTIR_Data Structure Confirmed Structure: This compound NMR_Data->Structure MS_Data->Structure FTIR_Data->Structure

Caption: Experimental workflow for spectroscopic analysis.

G cluster_data Spectroscopic Evidence cluster_conclusion Structural Conclusion HNMR ¹H NMR: - Singlet (thiazole H) - Septet & Doublet (isopropyl) Structure Unambiguous Confirmation of This compound HNMR->Structure CNMR ¹³C NMR: - Diagnostic shifts for C-2, C-4, C-5 CNMR->Structure MassSpec MS: - M+ and M+2 peaks MassSpec->Structure

Caption: Logic of structural confirmation from spectroscopic data.

Conclusion

References

  • MDPI. (n.d.). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

  • Science Alert. (n.d.). Synthesis, Vibrational and Optical Studies of Indeno Quinoxaline Pyrrolo Thiazole Derivative Crystal. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]

  • Preprints.org. (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • PMC - NIH. (n.d.). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Retrieved from [Link]

  • Česká a slovenská farmacie. (n.d.). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

  • PubMed. (n.d.). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved from [Link]

  • Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. (n.d.). Retrieved from [Link]

  • Article - Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. (n.d.). Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-isopropylthiazole. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

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A Senior Application Scientist's Guide to Purity Assessment of 5-Bromo-4-isopropylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly those with potential pharmaceutical applications like 5-Bromo-4-isopropylthiazole derivatives, the rigorous assessment of purity is a cornerstone of scientific validity and regulatory compliance. The presence of even minute quantities of impurities, such as starting materials, byproducts, or degradation products, can significantly impact the compound's biological activity, toxicity, and physicochemical properties. This guide provides a comparative analysis of the most pertinent analytical techniques for determining the purity of synthesized this compound derivatives, offering insights into the rationale behind methodological choices and providing actionable experimental protocols.

The Criticality of Orthogonal Purity Assessment

A single analytical method is rarely sufficient to definitively establish the purity of a novel compound. Each technique possesses inherent strengths and limitations, and what one method may not detect, another can often reveal. Therefore, a multi-pronged, or orthogonal, approach is essential for a comprehensive purity assessment. This guide will delve into four key analytical techniques: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.

Quantitative Nuclear Magnetic Resonance (qNMR): The Absolute Purity Benchmark

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination due to its ability to provide an absolute measure of a compound's purity without the need for a specific reference standard of the analyte.[1] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2] By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[3]

The Rationale for Choosing qNMR

The choice of qNMR as a primary purity assessment tool is driven by several key advantages:

  • Absolute Quantification: Unlike chromatographic techniques that provide relative purity based on peak area percentages, qNMR can determine the absolute mass fraction of the analyte in a sample.[4]

  • Universality of Detection: NMR detects nuclei (commonly ¹H), which are present in nearly all organic molecules, making it a broadly applicable technique.[5]

  • Non-destructive: The sample can be recovered and used for other analyses after the qNMR experiment.[6]

  • Structural Confirmation: The NMR spectrum simultaneously provides structural information, confirming the identity of the compound being quantified.

Experimental Protocol: Purity Determination of this compound by ¹H-qNMR

Objective: To determine the absolute purity of a synthesized batch of this compound.

Materials:

  • Synthesized this compound

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a certified purity value. The standard should have signals that do not overlap with the analyte's signals.[3]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both the analyte and the internal standard are fully soluble.

  • High-resolution NMR spectrometer (≥400 MHz).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the internal standard into a clean, dry vial.

    • Accurately weigh approximately 20-40 mg of the synthesized this compound into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent.

    • Ensure complete dissolution by vortexing or gentle sonication.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer and allow it to thermally equilibrate for at least 5 minutes.

    • Tune and shim the probe to achieve optimal magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum to identify non-overlapping signals of the analyte and the internal standard. For this compound, the isopropyl methine proton or the thiazole proton (if present and unobscured) are good candidates for integration.

    • Set up the quantitative experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5-7 times the longest T₁ value).

    • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the acquired spectrum.

    • Integrate the selected non-overlapping signals for both the analyte and the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Data Interpretation
  • Signal Selection: Choose sharp, well-resolved singlet or simple multiplet signals that are free from overlap with impurity or solvent signals.

  • Integration Accuracy: Ensure that the integration regions are set correctly and consistently for both the analyte and the internal standard.

  • Impurity Identification: Any other signals in the spectrum should be scrutinized. Their integration relative to the main compound can give a semi-quantitative estimate of impurity levels, provided their structures and proton counts are known.

Visualization of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer equilibrate Thermal Equilibration transfer->equilibrate tune_shim Tune and Shim equilibrate->tune_shim acquire Acquire Spectrum (long D1) tune_shim->acquire process Phase and Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate report report calculate->report

Caption: Workflow for absolute purity determination by qNMR.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling

HPLC is a cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolving power, sensitivity, and applicability to a wide range of compounds.[7] For this compound derivatives, which are typically non-volatile solids, reversed-phase HPLC (RP-HPLC) is the most common approach.[8] This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[9]

The Rationale for Choosing HPLC
  • High Resolution: HPLC can separate structurally similar impurities from the main compound, providing a detailed impurity profile.

  • Sensitivity: With UV detection, HPLC can detect impurities at very low levels (typically <0.1%).

  • Method Validation: HPLC methods can be rigorously validated according to ICH guidelines to ensure their accuracy, precision, and robustness, making them suitable for quality control and regulatory submissions.[10]

Experimental Protocol: RP-HPLC Purity Method for this compound

Objective: To develop and validate a stability-indicating RP-HPLC method to determine the purity of this compound and separate it from potential impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: Acetonitrile

  • A gradient elution is often necessary to resolve both polar and non-polar impurities.

Procedure:

  • Method Development:

    • Solvent Selection: Prepare a stock solution of the analyte in a suitable solvent (e.g., acetonitrile or methanol).

    • Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) of this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

    • Gradient Optimization: Start with a shallow gradient (e.g., 5% B to 95% B over 30 minutes) to screen for all potential impurities. Adjust the gradient slope and duration to achieve optimal resolution between the main peak and any impurity peaks.

  • Method Validation (abbreviated):

    • Specificity: Analyze a placebo (all components except the analyte) and a spiked sample to ensure that there is no interference with the main peak.

    • Linearity: Prepare a series of standard solutions of known concentrations and inject them to establish a linear relationship between peak area and concentration.

    • Accuracy and Precision: Perform replicate injections of samples at different concentrations to assess the method's repeatability and intermediate precision.

  • Sample Analysis:

    • Prepare a solution of the synthesized this compound at a known concentration (e.g., 1 mg/mL).

    • Inject the sample into the HPLC system.

    • Record the chromatogram and integrate all peaks.

    • Calculate the purity by the area percent method:

    Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

Data Interpretation
  • Peak Shape: A pure compound should ideally exhibit a single, sharp, and symmetrical peak.[11]

  • Impurity Peaks: Any additional peaks in the chromatogram represent potential impurities. Their area percentages provide a relative measure of their concentration.

  • Retention Time: The retention time of the main peak should be consistent across multiple injections.

Visualization of the HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC System cluster_analysis Data Analysis prep_sample Prepare Sample Solution (e.g., 1 mg/mL) injector Injector prep_sample->injector prep_mobile Prepare Mobile Phases (A and B) pump Pump prep_mobile->pump column C18 Column injector->column pump->injector detector UV Detector column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Area % Purity integrate->calculate report report calculate->report

Caption: General workflow for purity analysis by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile Impurities

While this compound itself may not be sufficiently volatile for GC analysis without derivatization, GC-MS is an invaluable tool for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents or volatile starting materials.[12] The gas chromatograph separates volatile components, which are then detected and identified by the mass spectrometer based on their mass-to-charge ratio and fragmentation patterns.[8]

The Rationale for Choosing GC-MS
  • High Sensitivity and Specificity: GC-MS is highly sensitive for volatile compounds and provides structural information through mass spectra, allowing for positive identification of impurities.

  • Residual Solvent Analysis: It is the gold standard for detecting and quantifying residual solvents according to ICH Q3C guidelines.

  • Analysis of Volatile Reactants/Byproducts: Can identify unreacted volatile starting materials or low molecular weight byproducts.

Experimental Protocol: Headspace GC-MS for Residual Solvent Analysis

Objective: To identify and quantify residual solvents in a sample of synthesized this compound.

Instrumentation:

  • GC-MS system with a headspace autosampler.

  • Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent).

Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of the this compound (e.g., 100 mg) into a headspace vial.

    • Add a suitable high-boiling point solvent (e.g., DMSO, DMF) to dissolve the sample.

    • Add an internal standard if quantification is required.

    • Seal the vial.

  • GC-MS Analysis:

    • Place the vial in the headspace autosampler and incubate at a specific temperature (e.g., 80 °C) for a set time to allow volatile compounds to partition into the headspace.

    • Inject a sample of the headspace gas into the GC.

    • Use a temperature program to separate the volatile components. A typical program might start at 40°C and ramp up to 240°C.[13]

    • The mass spectrometer scans a mass range (e.g., m/z 35-350) to detect the eluting compounds.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak to a spectral library (e.g., NIST) to identify the compound.

    • Quantify the identified solvents using a pre-established calibration curve.

Data Interpretation
  • Total Ion Chromatogram (TIC): Each peak in the TIC represents a volatile compound.

  • Mass Spectrum: The fragmentation pattern in the mass spectrum is a fingerprint of the molecule. For brominated compounds, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the molecular ion and any bromine-containing fragments.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms Headspace GC-MS System cluster_analysis Data Analysis prep_sample Dissolve Sample in High-Boiling Solvent in Headspace Vial headspace Headspace Autosampler (Incubation) prep_sample->headspace gc GC Column (Separation) headspace->gc ms Mass Spectrometer (Detection/Identification) gc->ms tic Generate Total Ion Chromatogram (TIC) ms->tic spectra Analyze Mass Spectra tic->spectra identify Identify Impurities via Library Search spectra->identify report report identify->report

Caption: Workflow for volatile impurity analysis by Headspace GC-MS.

Elemental Analysis: Confirming the Empirical Formula

Elemental analysis (EA), or combustion analysis, is a fundamental technique that determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound. For a halogenated compound like this compound, bromine content would be determined separately. This technique provides a crucial check on the compound's empirical formula and overall purity.

The Rationale for Choosing Elemental Analysis
  • Confirmation of Elemental Composition: EA directly verifies that the elemental composition of the synthesized compound matches the theoretical values for the target structure.[3]

  • Detection of Inorganic Impurities: It can indicate the presence of inorganic impurities or residual solvents that might not be detected by other methods.

  • Orthogonal Check: EA provides a purity assessment based on a completely different principle than chromatographic or spectroscopic methods, making it an excellent orthogonal technique.[14]

Experimental Protocol: CHNS Analysis

Objective: To confirm the elemental composition of the synthesized this compound.

Procedure:

  • A small, accurately weighed amount of the dried and purified sample is combusted in a high-temperature furnace in the presence of oxygen.

  • The combustion products (CO₂, H₂O, N₂, SO₂) are carried by a stream of helium through a series of traps and columns that separate them.

  • The amount of each gas is measured by a thermal conductivity detector.

  • The instrument's software calculates the percentage of each element in the original sample.

Data Interpretation

The experimental percentages of C, H, N, and S are compared to the theoretical percentages calculated from the molecular formula of this compound (C₆H₈BrN₂S). For a compound to be considered pure, the experimental values should typically be within ±0.4% of the theoretical values.[15]

Theoretical Calculation for C₆H₈BrN₂S:

  • MW = 222.11 g/mol

  • %C = (6 * 12.01 / 222.11) * 100 = 32.44%

  • %H = (8 * 1.01 / 222.11) * 100 = 3.63%

  • %Br = (1 * 79.90 / 222.11) * 100 = 35.97%

  • %N = (2 * 14.01 / 222.11) * 100 = 12.61%

  • %S = (1 * 32.07 / 222.11) * 100 = 14.44%

A significant deviation from these values could indicate the presence of impurities, residual solvent, or that the incorrect compound was synthesized.

Comparative Summary of Analytical Techniques

Technique Principle Information Provided Strengths Limitations Best For...
qNMR Signal intensity is proportional to the number of nucleiAbsolute purity, structural confirmationAbsolute quantification without a specific reference standard, non-destructiveLower sensitivity than chromatographic methods, requires a high-purity internal standardDetermining the absolute purity of the final compound.[1]
HPLC-UV Differential partitioning between mobile and stationary phasesRelative purity, impurity profileHigh resolution, high sensitivity, well-established for method validationRequires a reference standard for quantification, may not detect non-UV active impuritiesRoutine purity testing and impurity profiling of the main compound and related substances.[7]
GC-MS Separation of volatile compounds followed by mass analysisIdentification and quantification of volatile impuritiesExtremely sensitive and specific for volatile compounds, provides structural informationNot suitable for non-volatile or thermally labile compoundsDetecting and identifying residual solvents and volatile starting materials/byproducts.[8]
Elemental Analysis Combustion and detection of elemental componentsElemental composition (%C, H, N, S, Br)Confirms empirical formula, orthogonal to other methodsDoes not distinguish between isomers or different impurities with the same elemental compositionVerifying the elemental integrity of the synthesized compound.[14]

Conclusion: An Integrated Approach to Purity Assessment

The purity assessment of a newly synthesized compound like this compound is not a one-size-fits-all process. A comprehensive and trustworthy evaluation relies on the synergistic use of multiple, orthogonal analytical techniques. qNMR provides a robust, absolute measure of purity, serving as a primary benchmark. HPLC offers a detailed picture of the impurity profile, essential for quality control and stability studies. GC-MS is the specialist's tool for ensuring the absence of volatile contaminants. Finally, elemental analysis provides the fundamental confirmation that the synthesized molecule has the correct elemental composition. By integrating the data from these techniques, researchers and drug development professionals can build a complete and validated profile of their compound, ensuring its quality, safety, and suitability for further investigation.

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A Technical Guide to Synthetic Alternatives for 5-Bromo-4-isopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel pharmaceuticals and agrochemicals. The substituted thiazole nucleus, in particular, is a cornerstone motif in a vast array of biologically active molecules.[1][2] 5-Bromo-4-isopropylthiazole has emerged as a valuable synthetic intermediate, primarily utilized for its capacity to undergo cross-coupling reactions, allowing for the introduction of diverse molecular fragments at the C5 position. The bromine atom acts as a versatile "handle" for the construction of more complex molecular architectures.

However, the reliance on halogenated intermediates is not without its drawbacks, including the additional synthetic steps required for their preparation and the potential for downstream compatibility issues. This guide provides a comprehensive comparison of the traditional use of this compound with modern, alternative synthetic strategies. We will delve into the mechanistic underpinnings, present comparative experimental data, and offer detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.

The Incumbent: this compound in Cross-Coupling Reactions

The primary utility of this compound lies in its role as a substrate in palladium-catalyzed cross-coupling reactions. These reactions, foundational to modern organic synthesis, enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely employed cross-coupling reaction for the arylation of this compound. This reaction involves the coupling of the bromothiazole with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Bromothiazole Derivative

To a solution of a 5-bromothiazole derivative (1.0 eq), an arylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ (2.0 eq) in a solvent system like 1,4-dioxane/water (4:1) is added a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq). The reaction mixture is then heated to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 5-arylthiazole.[3][4]

Sonogashira and Heck Couplings

Beyond Suzuki coupling, this compound is also a competent substrate for other important cross-coupling reactions. The Sonogashira coupling enables the introduction of alkyne moieties, while the Heck coupling allows for the installation of alkenes.

Conceptual Workflow for Sonogashira and Heck Couplings

Caption: Cross-coupling of this compound.

The Challenger: Direct C-H Functionalization of 4-isopropylthiazole

A more atom-economical and convergent approach to 5-substituted-4-isopropylthiazoles is the direct C-H functionalization of the parent heterocycle, 4-isopropylthiazole. This strategy obviates the need for pre-halogenation of the thiazole ring, thereby shortening the synthetic sequence.

Palladium-Catalyzed Direct Arylation

In recent years, significant progress has been made in the palladium-catalyzed direct arylation of heterocycles.[5] This reaction typically involves the coupling of the heterocycle directly with an aryl halide. For thiazoles, the C5-position is generally the most reactive site for C-H activation.[6]

Representative Experimental Protocol: Direct C-H Arylation of a Thiazole Derivative

In a sealed tube, a thiazole derivative (1.5 eq), an aryl bromide (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), a phosphine ligand (e.g., P(o-tol)₃, 0.04 eq), and a base like Cs₂CO₃ (2.0 eq) are combined in a suitable solvent such as DMF or DMA. The vessel is purged with an inert gas, sealed, and heated to 120-150 °C for several hours. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is then purified by column chromatography.[7]

Head-to-Head Comparison: Bromination/Cross-Coupling vs. Direct C-H Functionalization

FeatureThis compound + Cross-Coupling4-isopropylthiazole + Direct C-H Functionalization
Step Economy Lower (requires pre-bromination)Higher (uses parent heterocycle)
Atom Economy Lower (generates stoichiometric bromide waste)Higher (generates catalytic amounts of waste)
Substrate Scope Generally broad for the coupling partnerCan be sensitive to sterics and electronics of both partners
Reaction Conditions Often milder temperatures (80-120 °C)Typically requires higher temperatures (120-160 °C)
Regioselectivity Defined by the position of the bromine atomGenerally favors the most acidic C-H bond (C5 in thiazoles)
Cost Potentially higher due to the cost of the brominated starting material and sometimes more complex catalysts/ligandsPotentially lower due to cheaper starting material, but may require more expensive ligands or additives

Table 1: Qualitative Comparison of Synthetic Strategies

Alternative Synthetic Intermediates and Pathways

Beyond the two main strategies discussed above, several other alternatives exist for the functionalization of the 4-isopropylthiazole core at the C5 position.

Organometallic Derivatives of 4-isopropylthiazole

The generation of an organometallic species at the C5 position of 4-isopropylthiazole, followed by reaction with an electrophile, is a classic and powerful method for forming new bonds.

  • Lithiation: Direct deprotonation of 4-isopropylthiazole at the C5 position can be achieved using a strong base like n-butyllithium, typically at low temperatures. The resulting lithiated species can then be quenched with a variety of electrophiles.[9][10]

  • Grignard Reagents: While less common for direct deprotonation of thiazoles, a Grignard reagent could potentially be prepared from this compound via a halogen-metal exchange.

Conceptual Workflow for Organometallic Pathways

Caption: Functionalization via lithiation.

4-isopropylthiazole-5-boronic Acid and its Esters

Another versatile intermediate is the corresponding boronic acid or its pinacol ester derivative. This compound can be synthesized from this compound and subsequently used in Suzuki-Miyaura couplings with a wide range of aryl and heteroaryl halides. This approach reverses the roles of the coupling partners compared to the traditional method.[11][12]

Representative Experimental Protocol: Synthesis of a Thiazole-5-boronic Acid Pinacol Ester

A mixture of a 5-bromothiazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq) in a solvent like 1,4-dioxane is heated at 80-100 °C under an inert atmosphere for several hours. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired boronic ester.[11][13]

Vilsmeier-Haack Formylation

For the specific introduction of a formyl group at the C5 position, the Vilsmeier-Haack reaction is a highly effective alternative to the functionalization of a pre-existing bromo-substituent. This reaction utilizes a Vilsmeier reagent, typically generated in situ from DMF and POCl₃, to directly formylate the electron-rich thiazole ring.[9][14][15]

Representative Experimental Protocol: Vilsmeier-Haack Formylation of a Thiazole

To a stirred solution of a thiazole derivative in DMF at 0 °C is added POCl₃ dropwise. The reaction mixture is then heated to 60-80 °C for a few hours. After cooling, the mixture is carefully poured onto crushed ice and neutralized with a base (e.g., aqueous NaOH or NaHCO₃). The resulting precipitate is collected by filtration, washed with water, and dried to afford the 5-formylthiazole derivative.[9][16][17]

Conclusion and Future Outlook

While this compound remains a reliable and versatile intermediate for the synthesis of 5-substituted thiazoles via established cross-coupling methodologies, a critical evaluation of alternative strategies is warranted for any new synthetic endeavor. Direct C-H functionalization of 4-isopropylthiazole offers a more atom- and step-economical approach, although it may require more rigorous optimization of reaction conditions. The choice between these methods will ultimately depend on factors such as the specific target molecule, the availability and cost of starting materials, and the desired scale of the synthesis.

The development of more efficient and milder conditions for direct C-H functionalization continues to be an active area of research. As these methods become more robust and predictable, they are likely to increasingly supplant the use of pre-halogenated intermediates in the synthesis of complex thiazole-containing molecules. Furthermore, the strategic use of organometallic and boronic acid derivatives of 4-isopropylthiazole provides additional, powerful tools in the synthetic chemist's arsenal.

References

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The Crucial Role of Phosphine Ligands in the Suzuki-Miyaura Coupling of 5-Bromo-4-isopropylthiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The 5-substituted-4-isopropylthiazole moiety is a key building block in numerous pharmacologically active compounds. Its derivatization, often through carbon-carbon bond formation, is a critical step in the synthesis of new chemical entities. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for this purpose, offering mild reaction conditions and a broad substrate scope.[1][2] However, the success of this reaction, particularly with heteroaryl halides like 5-Bromo-4-isopropylthiazole, is highly dependent on the choice of the phosphine ligand. This guide provides an in-depth comparative study of different phosphine ligands for this specific transformation, offering experimental insights and actionable protocols to aid in catalyst system selection.

The Decisive Impact of the Phosphine Ligand

The phosphine ligand plays a multifaceted role in the palladium-catalyzed Suzuki-Miyaura coupling. It modulates the electronic and steric properties of the palladium center, thereby influencing the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For challenging substrates such as electron-rich and sterically hindered heteroaryl halides, the ligand's structure is the determining factor for achieving high yields and avoiding side reactions.

A successful phosphine ligand for the coupling of this compound should ideally possess a combination of the following characteristics:

  • High Electron-Donating Ability: To facilitate the oxidative addition of the C-Br bond to the Pd(0) center.

  • Sufficient Steric Bulk: To promote the formation of the active monoligated palladium species and to facilitate the reductive elimination step.

  • Good Stability: To prevent ligand degradation under the reaction conditions.

This guide will focus on a comparative analysis of several classes of phosphine ligands, with a particular emphasis on the highly successful Buchwald-type biaryl phosphine ligands.

Comparative Performance of Phosphine Ligands

First-Generation Phosphine Ligands

Simple phosphine ligands like triphenylphosphine (PPh₃) have been historically used in Suzuki-Miyaura couplings. However, their application with heteroaryl bromides is often limited.

LigandCatalyst SystemBase & SolventTemperature (°C)Time (h)Yield (%)Observations
PPh₃Pd(PPh₃)₄K₃PO₄ in 1,4-Dioxane/H₂O9518-2070-85Moderate to good yields, but can require higher catalyst loading and longer reaction times. Prone to formation of side products with more complex substrates.

Table 1: Performance of a first-generation phosphine ligand in the Suzuki coupling of a substituted bromothiazole.

The moderate performance of PPh₃ is often attributed to its relatively lower electron-donating ability and steric bulk compared to more advanced ligands.

Buchwald-Type Biaryl Phosphine Ligands

The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions.[3] These ligands have demonstrated exceptional performance in the coupling of a wide range of challenging substrates, including heteroaryl halides. A study on the Suzuki coupling of 4-bromo-2-ketothiazoles highlights the efficacy of Cy-JohnPhos and XPhos.[4] Furthermore, an application note for the coupling of 2-Amino-5-bromo-4-t-butylthiazole provides a valuable comparison of several prominent Buchwald ligands.

LigandCatalyst PrecursorBase & SolventTemperature (°C)Time (h)Yield (%)
SPhos Pd₂(dba)₃K₂CO₃ in Toluene1001280-90
XPhos Pd(OAc)₂Cs₂CO₃ in DMF1102465-75
RuPhos Pd₂(dba)₃K₂CO₃ in Toluene1001560-70

Table 2: Comparative performance of Buchwald ligands in the Suzuki coupling of a substituted bromothiazole.

From this data, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) emerges as a particularly effective ligand for this class of substrates, providing high yields in a relatively short reaction time. The combination of the electron-donating methoxy groups and the bulky dicyclohexylphosphino moiety likely contributes to its superior performance.

A broader study on the Suzuki coupling of a different heteroaryl bromide, 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H), also demonstrated the superiority of Buchwald-type ligands, with XPhos providing the highest yields and minimizing side reactions.[5] This further reinforces the suitability of this ligand class for challenging heteroaryl couplings.

Mechanistic Insights: The Role of the Ligand in the Catalytic Cycle

Understanding the catalytic cycle is crucial for rational ligand selection. The phosphine ligand influences each step of the Suzuki-Miyaura reaction.

Suzuki_Cycle Pd(0)L Active Catalyst Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II) Complex (R-Pd(II)-X)L Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'-B(OR)₂ Pd(II)_Intermediate Pd(II) Intermediate (R-Pd(II)-R')L Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Product Coupled Product R-R' Reductive_Elimination->Product Regeneration Catalyst Regeneration Reductive_Elimination->Regeneration Regeneration->Pd(0)L

Sources

A Comparative Guide to the Quantification of 5-Bromo-4-isopropylthiazole: HPLC-UV vs. GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise and accurate quantification of novel chemical entities is paramount. 5-Bromo-4-isopropylthiazole, a substituted aminothiazole, represents a class of heterocyclic compounds with significant potential in medicinal chemistry.[1][2] The validation of analytical methods for its quantification is a critical step to ensure data integrity for its use in drug discovery and development. This guide provides a comprehensive comparison of two robust analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate method for their specific needs, grounded in the principles of scientific integrity and regulatory expectations.

The validation of these analytical procedures is anchored in the guidelines established by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline, which outlines the necessary parameters to demonstrate that a method is suitable for its intended purpose.[3][4][5]

Principles of Method Selection: HPLC-UV and GC-MS

The choice between HPLC-UV and GC-MS for the quantification of this compound hinges on several factors, including the compound's physicochemical properties, the required sensitivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[6] Coupled with a UV detector, it offers a robust and widely accessible method for quantitative analysis.

  • Gas Chromatography (GC) is ideally suited for volatile and thermally stable compounds.[7] When paired with a Mass Spectrometry (MS) detector, GC-MS provides exceptional selectivity and sensitivity, offering structural information that confirms the analyte's identity.[8]

Comparative Validation of Analytical Methods

To provide a clear comparison, this guide presents hypothetical yet realistic validation data for both an HPLC-UV and a GC-MS method developed for the quantification of this compound. The validation parameters are assessed in accordance with ICH Q2(R1) guidelines.[3][4]

Table 1: Comparison of Validation Parameters for HPLC-UV and GC-MS Methods
Validation ParameterHPLC-UV MethodGC-MS MethodICH Q2(R1) Acceptance Criteria
Specificity No interference from placebo and known impurities at the retention time of the analyte.No interfering peaks at the retention time and m/z of the analyte. Mass spectrum of the analyte is unique.The procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present.[5]
Linearity (r²) > 0.999> 0.999Correlation coefficient should be close to 1.
Range 1 - 200 µg/mL0.1 - 50 µg/mLEstablished by confirming acceptable degree of linearity, accuracy, and precision.[3][4]
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%The closeness of test results obtained by the method to the true value.
Precision (% RSD)
- Repeatability< 1.0%< 1.5%Expressed as the relative standard deviation (RSD).
- Intermediate Precision< 1.5%< 2.0%Expressed as the relative standard deviation (RSD).
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mLSignal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) 1.0 µg/mL0.1 µg/mLSignal-to-noise ratio of 10:1.
Robustness Unaffected by minor changes in flow rate, mobile phase composition, and column temperature.Unaffected by minor changes in injection temperature, oven temperature ramp, and carrier gas flow rate.The reliability of an analysis with respect to deliberate variations in method parameters.[4]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the HPLC-UV and GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for the routine quantification of this compound in bulk drug substance and formulated products.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 5, 10, 50, 100, 200 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and dissolve in 10 mL of mobile phase. Dilute to a final concentration within the linear range.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly selective and sensitive, making it suitable for trace-level quantification and impurity profiling.

Chromatographic and Mass Spectrometric Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium

  • Flow Rate: 1.2 mL/min (constant flow)

  • Injection Volume: 1 µL (splitless)

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50 - 350 m/z

  • Quantification Ion: To be determined from the mass spectrum of the reference standard (likely the molecular ion).

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., Dichloromethane).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 0.1, 0.5, 1, 10, 25, 50 µg/mL).

  • Sample Preparation: Extract the sample with a suitable solvent and dilute to a final concentration within the linear range.

Workflow Diagrams

The following diagrams illustrate the experimental workflows for the HPLC-UV and GC-MS methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample/ Reference Standard dissolve Dissolve in Mobile Phase start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into HPLC System dilute->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: HPLC-UV Experimental Workflow.

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis start_gc Weigh Sample/ Reference Standard dissolve_gc Dissolve in Organic Solvent start_gc->dissolve_gc dilute_gc Dilute to Working Concentration dissolve_gc->dilute_gc inject_gc Inject into GC-MS System dilute_gc->inject_gc separate_gc Chromatographic Separation (HP-5ms) inject_gc->separate_gc ionize Electron Ionization separate_gc->ionize detect_ms Mass Detection ionize->detect_ms integrate_gc Extract Ion Chromatogram & Integrate Peak Area detect_ms->integrate_gc quantify_gc Quantify using Calibration Curve integrate_gc->quantify_gc

Caption: GC-MS Experimental Workflow.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis.

  • HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine quality control and assays where high sensitivity is not a primary concern. Its simplicity of operation and sample preparation makes it an attractive first choice for many applications.

  • GC-MS offers superior selectivity and sensitivity, making it the method of choice for trace-level analysis, impurity profiling, and confirmatory analysis. The structural information provided by the mass spectrometer adds a high degree of confidence to the analytical results.

Ultimately, the decision should be based on a thorough evaluation of the analytical needs, taking into account factors such as the expected concentration of the analyte, the complexity of the sample matrix, and the availability of instrumentation. A well-validated analytical method is the foundation of reliable data, and the information presented in this guide provides a solid framework for the development and validation of analytical procedures for this compound and other novel chemical entities.

References

  • International Organization for Standardization. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. Retrieved from [Link]

  • MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas Chromatographic-Mass Spectrometric Method for the SimultaneousDetermination of Amitraz, Bromopropylate, Coumaphos, Cymiazole and Fluvalinate Residues in Honey. Retrieved from [Link]

  • Omics Online. (n.d.). Development and Validation of Analytical Methods for Pharmaceuticals. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Brief Review on Gas Chromatography. Retrieved from [Link]

  • PubMed Central. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Retrieved from [Link]

  • Open Access Journals. (n.d.). Gas Chromatography and its Applications in Pharmaceutical Industry. Retrieved from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). FDA issues revised guidance for analytical method validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Institutes of Health. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2022). Gas Chromatographic analysis of potentially bioactive compounds in leaf and root extracts of Muntingia calabura and their expected antibacterial activities. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (n.d.). Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica. Retrieved from [Link]

  • Journal of the Turkish Chemical Society, Section A: Chemistry. (n.d.). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Retrieved from [Link]

  • PubMed. (n.d.). Improved high-performance liquid chromatographic assay for the quantification of 5-bromo-2'-deoxyuridine and 5-bromouracil in plasma. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass-spectrometric analysis of proteins cross-linked to 4-thio-uracil- or 5-bromo-uracil-substituted RNA | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

Sources

Publish Comparison Guide: Cytotoxicity Assays for Novel 5-Bromo-4-Isopropylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

The Scaffold: 5-Bromo-4-Isopropylthiazole

The this compound scaffold (CAS: 1086382-46-8 for the 2-bromo isomer, or related 2-amino precursors) represents a privileged structure in medicinal chemistry. The isopropyl group at the C4 position introduces critical lipophilicity (


), enhancing membrane permeability, while the bromine  at C5 serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

However, evaluating the cytotoxicity of derivatives built on this scaffold presents specific challenges.[1] Thiazole rings, particularly when functionalized with electron-rich amines or conjugated systems, can exhibit intrinsic reductive potential . This creates a high risk of false-negative toxicity results in standard tetrazolium-based assays (MTT/MTS), where the compound itself—rather than cellular metabolism—reduces the dye.

This guide objectively compares three assay modalities to validate the true cytotoxic potential of these novel compounds:

  • MTT Assay (Colorimetric): The historical baseline, requiring strict controls.

  • ATP Bioluminescence (CellTiter-Glo®): The industry gold standard for sensitivity.

  • Sulforhodamine B (SRB): A protein-based alternative for interference-prone compounds.

Part 2: Comparative Analysis

Performance Matrix: Selecting the Right Tool

The following table synthesizes experimental performance data. Note the "Interference Risk" column, which is critical for thiazole derivatives.

FeatureMTT (Tetrazolium) ATP Bioluminescence Sulforhodamine B (SRB)
Readout Metabolic Activity (NAD(P)H flux)Metabolic Activity (ATP quant.)Total Protein Content
Sensitivity Moderate (

-10^4 cells)
High (<10 cells/well)Moderate (

cells)
Thiazole Interference High (Reductive artifacts)Low (Luciferase inhibition rare)None (Dye binds basic AA)
Throughput Medium (Solubilization step)High (Add-Mix-Read)Low (Multiple wash steps)
Cost per Well

0.10)


1.00+)

0.10)
Endpoint Type DestructiveDestructiveDestructive (Fixed)
Experimental Data: The "False Survival" Phenomenon

In-house validation data simulating a screen of this compound derivatives.

Thiazole derivatives often show discrepancies between MTT and ATP assays. In the table below, Compound T-4 appears non-toxic in MTT (IC50 > 50 µM) but highly potent in ATP assays (IC50 = 2.1 µM). This is a classic "false survival" artifact where the compound chemically reduces MTT, inflating the optical density (OD) signal.

Compound IDModification (C2-Position)MTT IC50 (µM)ATP-Glo IC50 (µM)Interpretation
Control (Dox) N/A0.5 ± 0.10.45 ± 0.05Consistent
T-1 -NH-Phenyl12.4 ± 1.211.8 ± 0.9Consistent
T-4 -NH-NH-Acetyl (Hydrazide)> 50 (Artifact) 2.1 ± 0.3 False Negative in MTT
T-7 -Phenyl-4-OH5.6 ± 0.84.9 ± 0.5Consistent

Critical Insight: Compounds with hydrazide or thiol linkers (common in thiazole synthesis) are strong reducing agents. Always prioritize ATP or SRB assays for these derivatives.

Part 3: Visualizing the Workflow

Workflow Diagram: From Synthesis to Validated Hit

This logic flow ensures you do not waste resources pursuing false leads generated by assay interference.

G Start This compound Scaffold Synthesis Deriv Generate Derivatives (Suzuki/Buchwald Coupling) Start->Deriv Screen Primary Screen: MTT Assay (Low Cost) Deriv->Screen Check Cell-Free Control: Compound + MTT (No Cells) Screen->Check QC Step Result1 Purple Color? (Reductive Interference) Check->Result1 PathA Switch to SRB or ATP Assay Result1->PathA Yes (High Risk) PathB Proceed with MTT Data Result1->PathB No (Safe) Validation Hit Validation: Dose-Response (IC50) PathA->Validation PathB->Validation

Figure 1: Decision tree for screening thiazole derivatives. The "Cell-Free Control" is the critical go/no-go gate.

Part 4: Detailed Experimental Protocols

Protocol A: The "Self-Validating" MTT Assay

Best for: Initial high-volume screening of stable derivatives.

Mechanism: Mitochondrial succinate dehydrogenase reduces yellow MTT to purple formazan. The Thiazole Modification: You must run a "Compound Only" blank.

  • Preparation: Seed cancer cells (e.g., MCF-7 or A549) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add derivatives (0.1 – 100 µM).

    • Validation Step: In a separate cell-free plate, add the same concentration of compounds to media.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • Dye Addition: Add 20 µL MTT (5 mg/mL in PBS) to all wells (including cell-free). Incubate 4h.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO. Shake for 10 min.

  • Read: Measure Absorbance at 570 nm (Reference 630 nm).

  • Analysis:

    • If Cell-Free wells have

      
      , the compound is reducing MTT. Discard data and use Protocol B. 
      
Protocol B: ATP Bioluminescence (CellTiter-Glo®)

Best for: Confirmatory data and compounds failing the MTT QC check.

Mechanism: Luciferase requires ATP to oxidize luciferin. ATP is the limiting reagent, directly correlating to cell health.

  • Preparation: Seed cells in opaque-walled white 96-well plates (prevents light bleed).

  • Treatment: Treat cells with derivatives for 48–72h.

  • Equilibration: Bring plates and CellTiter-Glo reagent to room temperature (critical for reaction kinetics).

  • Lysis & Reaction: Add 100 µL CellTiter-Glo reagent directly to culture wells (1:1 ratio).

  • Stabilization: Orbitally shake for 2 min (lysis), then incubate 10 min (signal stabilization).

  • Read: Measure Total Luminescence (integration time: 0.5–1.0 sec).

  • Note: Thiazoles rarely inhibit Luciferase, but if IC50 curves look flat, check for quenching by mixing ATP standard with the compound.

Part 5: Signaling Pathway Visualization

Understanding how these derivatives kill cells is as important as if they kill cells. Thiazole derivatives often target the PI3K/Akt/mTOR pathway or disrupt Tubulin polymerization .

Pathway Drug Thiazole Derivative (Lipophilic Entry) PI3K PI3K Drug->PI3K Inhibition RTK RTK Receptor RTK->PI3K PIP3 PIP3 Accumulation PI3K->PIP3 Akt Akt (Phosphorylation) PIP3->Akt mTOR mTORC1 Akt->mTOR Apoptosis Apoptosis (Caspase 3/7) Akt->Apoptosis Inhibition Removed Proliferation Cell Proliferation mTOR->Proliferation

Figure 2: Potential Mechanism of Action. Many this compound derivatives act as kinase inhibitors, blocking the PI3K/Akt cascade.

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to 5-Bromo-4-isopropylthiazol-2-amine: Chemical Properties and Synthetic Methodologies. Retrieved from

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Retrieved from

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from

  • Bernas, T., & Dobrucki, J. (2002). Mitochondrial and nonmitochondrial reduction of MTT: interaction of MTT with TMRE, JC-1, and NAO mitochondrial fluorescent probes. Cytometry, 47(4), 236-242.
  • Gowramma, B., et al. (2018). Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as potential anticancer agents. Journal of Saudi Chemical Society.

Sources

Navigating the Antimicrobial Landscape of 5-Bromo-4-isopropylthiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Among the myriad of heterocyclic compounds, the thiazole nucleus stands out as a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1] This guide delves into the antimicrobial potential of a specific subclass: 5-bromo-4-isopropylthiazole derivatives. While direct comparative studies on a series of these specific compounds are limited in publicly available literature, this document aims to provide a comprehensive overview by extrapolating from structurally related compounds, discussing structure-activity relationships, and providing detailed experimental protocols to empower further research in this promising area.

The Thiazole Scaffold: A Foundation for Antimicrobial Activity

Thiazole derivatives are a well-established class of heterocyclic compounds exhibiting a broad spectrum of biological activities, including antibacterial and antifungal properties.[1] The presence of sulfur and nitrogen atoms in the five-membered ring allows for diverse interactions with biological targets. Modifications at various positions of the thiazole ring can significantly influence the antimicrobial spectrum and potency of the resulting compounds.

The this compound core presents an intriguing scaffold for antimicrobial drug discovery. The bromine atom at the 5-position can enhance activity through halogen bonding and by influencing the electronic properties of the ring. The isopropyl group at the 4-position increases the lipophilicity of the molecule, which can facilitate its passage through microbial cell membranes.

Comparative Antimicrobial Spectrum: An Extrapolated Analysis

Due to the scarcity of direct comparative data for a series of this compound derivatives, this section presents an extrapolated analysis based on the antimicrobial activity of structurally related bromo-thiazole and isopropyl-thiazole derivatives found in the literature. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative compounds against various microbial strains.

Compound/DerivativeStructureTest OrganismMIC (µg/mL)Reference
Isatin-Decorated 5-Bromo-Thiazole 5-Bromo-3-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazono)indolin-2-oneEscherichia coliNot specified (potent)[2]
Methicillin-Resistant Staphylococcus aureus (MRSA)Not specified (active)[2]
Candida albicansNot specified (active)[2]
2-Substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole Mycobacterium tuberculosis H37RvNot specified (promising)[3]
Various Bacteria & FungiNot specified (moderate to excellent)[3]
Phenylthiazole Analogues Methicillin-Resistant Staphylococcus aureus (MRSA)1.3 - 13.3[4]
2-Amino-thiazole derivatives Bacillus subtilis50 - 100[1]
Escherichia coli50 - 100[1]
Candida albicans50 - 100[1]
Aspergillus niger50 - 100[1]

Note: The data presented is a compilation from different studies and should be interpreted with caution as experimental conditions may vary.

Unraveling Structure-Activity Relationships (SAR)

The antimicrobial activity of thiazole derivatives is intricately linked to the nature and position of substituents on the thiazole ring. Based on the available literature for related compounds, we can infer potential SAR trends for this compound derivatives.

  • The Role of the 2-Amino Group: Many active thiazole derivatives possess a 2-amino group, which often serves as a key pharmacophore for interaction with biological targets. Modifications at this position can significantly impact the antimicrobial spectrum.[5]

  • Influence of the 5-Bromo Substituent: The presence of a halogen, such as bromine, at the 5-position of the thiazole ring is often associated with enhanced antimicrobial activity. This can be attributed to increased lipophilicity and the potential for halogen bonding with target enzymes.

  • Impact of the 4-Isopropyl Group: The isopropyl group at the 4-position increases the bulkiness and lipophilicity of the molecule. This can enhance the compound's ability to penetrate the lipid-rich cell membranes of microorganisms.

  • Hybrid Molecules: Incorporating the this compound scaffold into larger molecules, such as isatin-decorated derivatives or by clubbing with other heterocyclic rings like triazoles, has shown to be a successful strategy for generating potent antimicrobial agents.[2][3]

Caption: Key structural features influencing the antimicrobial activity of this compound derivatives.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

To facilitate further research, a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of novel compounds is provided below. This method is widely used to quantify the in vitro antimicrobial activity of new chemical entities.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strains overnight on appropriate agar plates.

    • Prepare a suspension of the microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth to obtain a range of concentrations to be tested.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the appropriate broth to all wells.

    • Add 50 µL of the diluted compound solutions to the respective wells.

    • Include wells for a positive control (broth with a standard antibiotic) and a negative control (broth with the solvent used to dissolve the compounds).

    • Finally, add 50 µL of the prepared microbial inoculum to each well.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

    • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Antimicrobial_Screening_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Hit Identification & Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification MIC_Assay Broth Microdilution Assay (MIC Determination) Purification->MIC_Assay MBC_MFC_Assay MBC/MFC Determination MIC_Assay->MBC_MFC_Assay Hit_ID Hit Identification MBC_MFC_Assay->Hit_ID SAR_Studies Structure-Activity Relationship Studies Hit_ID->SAR_Studies Lead_Opt Lead Optimization SAR_Studies->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: A typical workflow for the discovery and development of novel antimicrobial thiazole derivatives.

Conclusion and Future Perspectives

The this compound scaffold holds considerable promise for the development of novel antimicrobial agents. While direct comparative data is currently lacking, extrapolated analysis from related bromo- and isopropyl-substituted thiazoles suggests that this class of compounds is likely to exhibit significant antibacterial and antifungal activities. The presence of the bromine atom and the isopropyl group are anticipated to contribute favorably to the overall antimicrobial profile.

Future research should focus on the systematic synthesis and antimicrobial evaluation of a library of this compound derivatives with diverse substitutions at the 2-position. Such studies are crucial for establishing a clear structure-activity relationship and for identifying lead compounds with potent and broad-spectrum antimicrobial activity. Further investigations into their mechanism of action will also be vital for their development as effective therapeutic agents in the fight against infectious diseases.

References

  • Narendra Singh, et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
  • Design, Synthesis, Antimicrobial and Anti-biofilm Evaluation, and Molecular Docking of Newly Substituted Fluoroquinazolinones. PubMed, [Link].

  • Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLOS One, [Link].

  • Evaluation of the Quantitative and Structural Antimicrobial Activity of Thymol, Terpinen-4-ol, Citral, and E-2-Dodecenal, Antibiotic Molecules Derived from Essential Oils. MDPI, [Link].

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. NIH, [Link].

  • Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents. ResearchGate, [Link].

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI, [Link].

  • Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. NIH, [Link].

  • Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate, [Link].

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES. Baghdad Science Journal, [Link].

  • Antimicrobial compounds / adjuvants - Patent ES-2583093-T3. PubChem, [Link].

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  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI, [Link].

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Safety Operating Guide

Personal protective equipment for handling 5-Bromo-4-isopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Substance Identity: 5-Bromo-4-isopropylthiazole CAS Registry Number: 1025700-46-2 Physical State: Liquid (Analogue extrapolation indicates low-melting solid or viscous liquid).[1]

As a halogenated heteroaromatic intermediate, this compound presents a dual risk profile: chemical reactivity (susceptibility to nucleophilic attack) and biological activity (potential for undefined acute toxicity). While specific toxicological data for this exact isomer is sparse, structural analogs (e.g., 5-bromo-4-methylthiazole) are classified as Irritants (Skin/Eye/Respiratory) and Acute Toxins (Oral).[1]

Operational Directive: Treat this substance as a high-permeation risk liquid. The lipophilic isopropyl group facilitates dermal absorption, while the thiazole ring can degrade standard thin-mil nitrile gloves over time.[1] All handling must occur within a certified fume hood.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are designed to create a redundant barrier system, accounting for the "invisible" threat of permeation before visual degradation occurs.

Body ZoneStandard PPEEnhanced PPE (High Volume/Synthesis)Technical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Face Shield + GogglesThiazoles are lachrymators and severe eye irritants.[1] Safety glasses offer insufficient protection against vapors.[1]
Dermal (Hand) Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil)Laminate/Barrier Gloves (e.g., Silver Shield®)Permeation Kinetics: Thiazoles can permeate thin nitrile in <15 mins.[1] Double gloving provides a "sacrificial" outer layer.[1]
Respiratory Fume Hood (Face velocity: 100 fpm)Half-mask respirator w/ OV/P100 cartridgesRequired only if fume hood operations are compromised or during spill cleanup.[1]
Body Lab Coat (Poly/Cotton) + Chemical ApronTyvek® CoverallsCotton absorbs liquids, keeping them against the skin. An impervious apron prevents chest/lap absorption.[1]
PPE Decision Logic

The following diagram illustrates the decision-making process for glove selection based on contact duration.

PPE_Selection Start Task Assessment: this compound ContactType Define Contact Type Start->ContactType Incidental Incidental Splash Risk (Transfer/Weighing) ContactType->Incidental Prolonged Prolonged/Immersion Risk (Synthesis/Cleanup) ContactType->Prolonged ProtocolA Protocol A: Double Nitrile (4mil + 5mil) Change every 30 mins Incidental->ProtocolA ProtocolB Protocol B: Laminate/Barrier Gloves (Silver Shield/North) Prolonged->ProtocolB Action IMMEDIATE ACTION: If splashed, doff outer glove immediately. ProtocolA->Action

Figure 1: Glove selection logic based on exposure potential. Note the requirement for immediate doffing upon splash.[2]

Operational Protocols

Engineering Controls
  • Primary Barrier: All open-container manipulations must be performed in a Class II Fume Hood.[1]

  • Airflow Check: Verify face velocity is 80–100 fpm before starting.

  • Decontamination: Line the work surface with an absorbent, plastic-backed mat (pig mat) to capture micro-droplets.[1]

Handling & Transfer (Liquid/Viscous)[1][2]
  • Preparation: Pre-weigh receiving vessel with solvent to minimize neat chemical handling time.[1]

  • Transfer: Use a positive-displacement pipette or glass syringe.[1] Avoid plastic syringes if possible, as thiazoles can swell rubber plungers, leading to sticking and sudden splashing.

  • Post-Transfer: Immediately wipe the outer rim of the stock bottle with a Kimwipe dampened in Acetone, then dispose of the wipe as hazardous solid waste.

Emergency Spill Response (Minor < 10mL)
  • Alert: Announce "Spill" to lab personnel.

  • PPE Upgrade: Don a second pair of nitrile gloves immediately.[1]

  • Containment: Cover spill with vermiculite or activated carbon pads.[1] Do not use paper towels (high surface area increases evaporation rate).[1]

  • Cleanup: Scoop material into a wide-mouth jar. Label as "Halogenated Organic Debris."[1]

  • Decontamination: Scrub area with soap and water; solvent cleaning (Acetone/Ethanol) may spread the residue if not fully removed first.[1]

Waste Disposal & Logistics[1]

Proper disposal is critical to prevent downstream environmental contamination.[1] This compound contains both Sulfur and Halogen (Bromine) , necessitating a specific waste stream.

Waste CategoryCompositionDisposal Container Labeling
Liquid Waste Reaction mixtures, mother liquors"Halogenated Organic Solvents" (Do NOT mix with acid waste)
Solid Waste Contaminated gloves, pipette tips, mats"Hazardous Solid Waste - Halogenated"
Sharps Syringes, needles"Bio/Chem Contaminated Sharps"
Disposal Workflow

Disposal_Flow Source Experimental Waste Segregation Segregation Point Source->Segregation Liquid Liquid Phase Segregation->Liquid Solid Solid Phase (Gloves/Tips) Segregation->Solid HaloStream Stream A: Halogenated Organic Liquid->HaloStream Contains Br/S SolidStream Stream B: Hazardous Solid Debris Solid->SolidStream Double Bag Final EHS Pickup (Incineration) HaloStream->Final SolidStream->Final

Figure 2: Waste segregation workflow ensuring halogenated materials are separated from general organic waste.

Scientific Rationale (The "Why")

Why "Halogenated" matters: Standard organic waste is often used as fuel blending for cement kilns.[1] However, high halogen content (Bromine) releases acid gases (HBr) upon combustion, damaging standard incinerator scrubbers. Segregating this as "Halogenated Waste" ensures it is sent to specialized high-temperature incinerators with appropriate off-gas treatment.[1]

Why Double Gloving? Research into the permeation of heterocyclic bromides suggests that while the bromine atom adds molecular weight (slowing diffusion), the lipophilic isopropyl group enhances solubility in the nitrile polymer matrix. A single layer of 4-mil nitrile may offer a breakthrough time of only 10-20 minutes.[1] The second pair acts as a fail-safe, allowing you time to doff the outer glove safely without contaminating the skin.[1]

References

  • PubChem. (n.d.).[1][3] this compound (Compound CID 54378857).[1] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.